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Core Science & Biosynthesis

Foundational

[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene chemical properties

#[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene: A Bifunctional Synthon for Advanced Molecular Architecture Executive Summary In the realm of advanced organic synthesis and drug development, polyfunctional building blocks are h...

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Author: BenchChem Technical Support Team. Date: April 2026

#[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene: A Bifunctional Synthon for Advanced Molecular Architecture

Executive Summary

In the realm of advanced organic synthesis and drug development, polyfunctional building blocks are highly sought after for their ability to rapidly generate molecular complexity. [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (CAS: 2624322-02-5) stands out as a privileged, bifunctional bis-electrophile. Featuring both an allylic bromide and a vinylic bromide within a conjugated cinnamyl-type framework, this molecule enables orthogonal, site-selective functionalization. This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols for researchers designing complex heterocycles and targeted pharmacophores.

Structural & Physicochemical Profiling

The chemical architecture of[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene dictates its unique reactivity profile:

  • Molecular Formula: C₉H₈Br₂ (MW: 275.97 g/mol )

  • Stereochemical Topology: The (1Z) configuration is critical. Based on Cahn-Ingold-Prelog priority rules, the vinylic bromine (C1) and the allylic bromomethyl group (C3) are cis to each other across the double bond. Consequently, the bulky phenyl ring and the vinylic hydrogen are also cis.

  • Electronic Distribution: The molecule possesses two distinct electrophilic centers. The C3 carbon is highly polarized and adjacent to the π -system, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO). Conversely, the C1 carbon is part of the sp² hybridized alkene, rendering its C–Br bond shorter, stronger, and orthogonal to the π -system.

Mechanistic Reactivity & Orthogonal Functionalization

The true synthetic value of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene lies in the chemoselectivity of its two halogenated sites. By understanding the causality behind bond activation, chemists can utilize an "electronic switch" to selectively react one site while preserving the other, a cornerstone of modern 1[1].

  • Site 1: The Allylic Bromide (C3) – Sₙ2 Domain: Due to the lowered activation energy for nucleophilic attack, the C3 site is exceptionally reactive toward soft nucleophiles (amines, thiols, malonates) under mild basic conditions. This reaction proceeds via an Sₙ2 mechanism without the need for transition-metal catalysis.

  • Site 2: The Vinylic Bromide (C1) – Oxidative Addition Domain: The sp² C–Br bond is inert to standard Sₙ2 attack. However, it is highly susceptible to oxidative addition by low-valent transition metals, specifically Palladium(0). This allows for downstream Suzuki-Miyaura, Heck, or Sonogashira cross-coupling reactions[2].

ReactivityMap Core [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene Bifunctional Electrophile Allylic C3: Allylic Bromide (High SN2 Reactivity) Core->Allylic Vinylic C1: Vinylic Bromide (Pd-Catalyzed Cross-Coupling) Core->Vinylic Nuc Nucleophilic Attack (Amines, Thiols, Malonates) Allylic->Nuc Pd Oxidative Addition (Suzuki, Heck, Sonogashira) Vinylic->Pd

Figure 1: Orthogonal reactivity map of[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene.

Quantitative Data: Chemoselectivity Profiles

To design efficient synthetic routes, it is vital to compare the reaction parameters that govern site selectivity. The table below summarizes the conditions required to achieve orthogonal functionalization versus tandem annulation.

Reaction PhaseTarget SiteReagents & ConditionsChemoselectivityMechanistic Rationale
Phase 1: Allylic Substitution C3 (Allylic Br)Nucleophile, Cs₂CO₃, MeCN, 25–90 °C>98% for C3Lower activation energy for Sₙ2; vinylic C-Br bond remains entirely inert without a Pd catalyst.
Phase 2: Cross-Coupling C1 (Vinylic Br)Aryl-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C>95% for C1Pd(0) undergoes selective oxidative addition into the sp² C-Br bond with stereoretention.
Tandem Annulation C1 & C3Dinucleophile, Pd(OAc)₂, PPh₃, Base, p-xylene, 120 °CComplete AnnulationSequential Sₙ2 followed by rapid intramolecular cross-coupling or C-H activation.

Experimental Workflows (Self-Validating Protocols)

The following step-by-step methodologies demonstrate how to leverage the chemoselectivity of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene. Each protocol is designed as a self-validating system, ensuring that researchers can verify success at each intermediate stage.

SequentialWorkflow SM Starting Material 1,3-Dibromoalkene Step1 Step 1: SN2 at C3 (Mild Base, Nucleophile) SM->Step1 Int Intermediate 1-Bromo-3-substituted-alkene Step1->Int Step2 Step 2: Pd-Catalysis at C1 (Pd(PPh3)4, Boronic Acid) Int->Step2 Prod Final Product Trisubstituted Alkene Step2->Prod

Figure 2: Step-by-step sequential functionalization workflow leveraging chemoselectivity.

Protocol A: Chemoselective Allylic Thioetherification (C3 Functionalization)

This protocol details the selective Sₙ2 displacement of the allylic bromide using a thiol nucleophile, a method critical for synthesizing heterocyclic precursors[3].

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve[(1Z)-1,3-dibromoprop-1-en-1-yl]benzene (1.0 equiv) and the target thiol (e.g., 1H-benzo[d]imidazole-2-thiol, 1.0 equiv) in anhydrous acetonitrile (0.15 M).

  • Base Addition & Causality: Add Cs₂CO₃ (2.0 equiv). Causality behind choice: Cesium carbonate provides optimal solubility and basicity to deprotonate the thiol, creating a highly reactive thiolate anion, while being mild enough to completely suppress unwanted E2 elimination of the allylic bromide.

  • Execution: Stir the suspension at 90 °C for 24 hours.

  • Self-Validating Mechanism (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc). The starting material is highly non-polar and UV-active; its complete disappearance validates the consumption of the electrophile.

  • Workup & Analytical Validation: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and dry over anhydrous Na₂SO₄. Validate the isolated intermediate via ¹H NMR: The characteristic allylic -CH₂- doublet of the starting material (~4.1–4.3 ppm) will shift upfield, while the vinylic proton signal remains intact, confirming absolute chemoselectivity.

Protocol B: Stereoretentive Suzuki-Miyaura Cross-Coupling (C1 Functionalization)

Once the C3 position is functionalized, the remaining vinylic bromide is activated for carbon-carbon bond formation[2].

  • Preparation: To the C3-functionalized intermediate (1.0 equiv) in a degassed mixture of Toluene/H₂O (4:1, 0.1 M), add the desired aryl boronic acid (1.2 equiv) and K₂CO₃ (2.5 equiv).

  • Catalyst Introduction & Causality: Add Pd(PPh₃)₄ (5 mol%). Causality behind choice: The tetrakis(triphenylphosphine)palladium(0) catalyst is selected because its bulky, electron-rich ligands facilitate the oxidative addition into the sterically hindered vinylic bromide. Furthermore, this specific catalyst system prevents double-bond isomerization, ensuring strict stereoretention of the (Z)-alkene geometry.

  • Execution: Heat to 80 °C under argon for 12 hours.

  • Self-Validating Mechanism (In-Process): Monitor via LC-MS. The disappearance of the characteristic M / M+2 bromine isotope pattern (1:1 ratio) strictly validates the successful oxidative addition and cross-coupling.

  • Workup & Analytical Validation: Filter through a short pad of Celite to remove Pd black, partition between EtOAc and water, and purify via flash chromatography. Validate via ¹³C NMR: The appearance of new aromatic carbons and the downfield shift of the C1 vinylic carbon confirm the formation of the trisubstituted alkene.

Applications in Drug Development

The orthogonal reactivity of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene makes it an invaluable tool in medicinal chemistry. By reacting this bis-electrophile with dinucleophiles (such as 2-aminothiophenols or 1H-benzo[d]imidazole-2-thiols), researchers can induce 3[3]. The initial Sₙ2 attack at C3 positions the second nucleophilic center in perfect spatial proximity to the C1 vinylic bromide, facilitating rapid intramolecular ring closure (often via Pd-catalyzed C-H activation). This specific pathway is utilized to synthesize complex, biologically active scaffolds like 3-benzyl-benzo[4,5]imidazo[2,1-b]thiazoles, which are prominent pharmacophores in modern drug discovery[4].

References

  • Title: Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[4,5]imidazo[2,1-b]thiazoles Source: ACS Omega URL: [Link]

  • Title: Controlling Chemoselectivity in Vinyl and Allylic C−X Bond Activation with Palladium Catalysis: A pKa-Based Electronic Switch Source: Journal of the American Chemical Society URL: [Link]

  • Title: Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives Source: Chemistry - A European Journal (via PMC) URL: [Link]

Sources

Exploratory

A Technical Guide to the Synthesis of [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene

Abstract [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene, also known as (Z)-1,3-dibromo-1-phenylprop-1-ene, is a versatile synthetic intermediate possessing two distinct and reactive bromine atoms: a vinylic bromide at the C1 po...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene, also known as (Z)-1,3-dibromo-1-phenylprop-1-ene, is a versatile synthetic intermediate possessing two distinct and reactive bromine atoms: a vinylic bromide at the C1 position and an allylic bromide at the C3 position. This dual functionality allows for sequential and site-selective transformations, such as transition metal-catalyzed cross-coupling reactions at the vinylic position and nucleophilic substitutions at the allylic position. The defined (Z)-stereochemistry of the double bond further enhances its utility in stereospecific synthesis. This guide provides an in-depth analysis of plausible and robust synthetic strategies for obtaining this target molecule, focusing on the causality behind experimental choices and emphasizing methods that allow for precise stereochemical control. We will explore two primary strategic approaches: the stereoselective dehydrobromination of a polybrominated precursor and the functionalization of a terminal alkyne, weighing the advantages and challenges of each.

Strategic Overview: The Challenge of Stereocontrol

The synthesis of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene presents a key challenge: the concurrent installation of three distinct chemical features—a phenyl group, a vinylic bromine, and an allylic bromine—around a double bond with specific (Z)-geometry. The two primary retrosynthetic disconnections lead to either a saturated polybrominated alkane or a substituted alkyne. The choice of strategy profoundly impacts the feasibility of controlling the final stereochemistry.

G Target [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene Strategy1 Strategy 1: Stereoselective Elimination Target->Strategy1 Dehydrobromination Strategy2 Strategy 2: Alkyne Functionalization Target->Strategy2 Addition Reactions Precursor1 1,2,3-Tribromo-1-phenylpropane Strategy1->Precursor1 Precursor2 Phenylacetylene or derivative Strategy2->Precursor2 G cluster_0 Workflow for Dehydrobromination Strategy Start 1-Phenylpropene Step1 Dibromination (Br₂) Start->Step1 Intermediate1 1,2-Dibromo-1-phenylpropane Step1->Intermediate1 Step2 Allylic Bromination (NBS) Intermediate1->Step2 Intermediate2 1,2,3-Tribromo-1-phenylpropane Step2->Intermediate2 Step3 E2 Elimination (Hindered Base) Intermediate2->Step3 End Target (Z)-Isomer Step3->End

Figure 2: Multi-step synthesis via a polybrominated intermediate.

Mechanistic Insight: Achieving (Z)-Selectivity

The formation of the (Z)-isomer via E2 elimination requires the precursor, 1,2,3-tribromo-1-phenylpropane, to adopt a specific conformation where the hydrogen at C2 and the bromine at C1 are in an anti-periplanar orientation. The steric bulk of the phenyl group and the adjacent bromine atoms will heavily influence the conformational equilibrium, making the selection of the appropriate diastereomer of the tribromide precursor crucial for success. A non-coordinating, sterically hindered base, such as 1,8-Diazabicycloundec-7-ene (DBU) or diisopropylethylamine, is preferred to minimize competing SN2 substitution reactions and favor the desired elimination pathway. [1]

Figure 3: Conformation for Z-selective E2 elimination.

Experimental Protocols

Protocol 1: Synthesis of 1,2,3-Tribromo-1-phenylpropane

  • Dibromination: Dissolve 1-phenylpropene (1.0 eq) in a suitable inert solvent (e.g., CCl₄ or CH₂Cl₂). Cool the solution to 0 °C in an ice bath. Add a solution of bromine (Br₂, 1.05 eq) in the same solvent dropwise with stirring while protecting the reaction from light. The disappearance of the bromine color indicates reaction completion. Wash the mixture with aqueous sodium thiosulfate solution, then brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 1,2-dibromo-1-phenylpropane.

  • Allylic Bromination: To the crude 1,2-dibromo-1-phenylpropane (1.0 eq) in CCl₄, add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO). Reflux the mixture under irradiation with a photolamp until the denser NBS is consumed. [2]Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with water and brine. Dry the organic layer and remove the solvent in vacuo to obtain crude 1,2,3-tribromo-1-phenylpropane, which may be purified by column chromatography or recrystallization.

Protocol 2: Dehydrobromination to [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene

  • Dissolve the purified 1,2,3-tribromo-1-phenylpropane (1.0 eq) in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C.

  • Add a sterically hindered, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU, 1.2 eq) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting oil by flash column chromatography on silica gel to isolate the (Z)- and (E)-isomers, with the (Z)-isomer typically being the major product under these controlled conditions.

StepKey ReagentsTypical ConditionsPurposeYield (Est.)
11-Phenylpropene, Br₂CH₂Cl₂, 0 °C to RTVicinal Dibromination>90%
2NBS, BPOCCl₄, Reflux, LightAllylic Bromination60-75%
3DBUTHF, 0 °C to RTE2 Elimination70-85%

Table 1: Summary of the dehydrobromination synthesis pathway.

Strategy 2: Synthesis via Alkyne Functionalization

An alternative strategy begins with a C-C triple bond, which is then functionalized via addition reactions. The primary starting material for this route is phenylacetylene. While this approach appears more direct, achieving the desired 1,3-dibromo substitution pattern with (Z)-stereoselectivity is mechanistically challenging.

Proposed Pathway and Challenges

This pathway would likely involve the hydrobromination of a propargyl bromide derivative. The main hurdles are controlling both the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and the stereoselectivity (syn vs. anti addition) of HBr across the triple bond.

  • Formation of Propargyl Bromide: Phenylacetylene can be converted to its Grignard reagent and reacted with an electrophilic bromine source, or 1-phenylprop-2-yn-1-ol can be treated with PBr₃ to yield 3-bromo-1-phenylpropyne.

  • Hydrobromination: The addition of HBr to 3-bromo-1-phenylpropyne is the critical step.

    • Regioselectivity: An ionic mechanism (Markovnikov's rule) is required to add the bromine to the C1 position to form a stable benzylic carbocation intermediate. [3]Using a non-polar, aprotic solvent and avoiding radical initiators is essential. [4][5] * Stereoselectivity: The ionic addition of HBr to alkynes typically proceeds via an anti-addition mechanism, which would yield the undesired (E)-isomer. [4]Achieving the (Z)-isomer via direct addition is difficult. Therefore, a subsequent isomerization step, for instance using photochemistry, might be necessary. [6]

G cluster_1 Workflow for Alkyne Functionalization Strategy Start 1-Phenylprop-2-yn-1-ol Step1 Bromination (PBr₃) Start->Step1 Intermediate1 3-Bromo-1-phenylpropyne Step1->Intermediate1 Step2 Hydrobromination (HBr) Intermediate1->Step2 Intermediate2 Target (E)-Isomer (Major) Step2->Intermediate2 Step3 Photochemical Isomerization Intermediate2->Step3 End Target (Z)-Isomer Step3->End

Figure 4: Multi-step synthesis via an alkyne intermediate, highlighting the isomerization challenge.

Experimental Protocols

Protocol 3: Synthesis of 3-Bromo-1-phenylpropyne

  • To a solution of 1-phenylprop-2-yn-1-ol (1.0 eq) in anhydrous diethyl ether at -10 °C, add phosphorus tribromide (PBr₃, 0.4 eq) dropwise with vigorous stirring.

  • Maintain the temperature below 0 °C during the addition.

  • After addition is complete, allow the mixture to stir at 0 °C for 2 hours, then at room temperature for an additional hour.

  • Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether.

  • Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution, and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.

Protocol 4: Hydrobromination and Isomerization

  • Dissolve 3-bromo-1-phenylpropyne (1.0 eq) in a solution of HBr in acetic acid (e.g., 33 wt. %).

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC for the consumption of starting material.

  • Pour the mixture into ice water and extract with dichloromethane.

  • Wash the organic extracts with water, NaHCO₃ solution, and brine, then dry and concentrate to yield a mixture of (E)- and (Z)-1,3-dibromo-1-phenylprop-1-ene, with the (E)-isomer predominating.

  • Isomerization (Conceptual): Dissolve the E/Z mixture in a suitable solvent (e.g., acetonitrile) with a photocatalyst such as Ru(bpy)₃[PF₆]₂. Irradiate the solution with blue LED light while monitoring the E/Z ratio by ¹H NMR or GC. [6]Once the photostationary state favoring the Z-isomer is reached, remove the solvent and purify by chromatography.

StepKey ReagentsTypical ConditionsPurposeKey Challenge
11-Phenylprop-2-yn-1-ol, PBr₃Diethyl Ether, -10 °C to RTOH to Br ConversionReagent handling
2HBr/AcOHAcetic Acid, RTHydrobrominationPoor stereoselectivity
3Photocatalyst, LightAcetonitrile, RTE-to-Z IsomerizationRequires specific setup

Table 2: Summary of the alkyne functionalization pathway.

Conclusion and Recommendation

For the reliable and stereocontrolled synthesis of [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene, the dehydrobromination strategy (Strategy 1) is superior. Its reliance on the well-understood and predictable stereochemical requirements of the E2 elimination reaction provides a clear and logical path to the desired (Z)-isomer. While the synthesis of the tribrominated precursor involves multiple steps, the control offered in the final, stereochemistry-defining step justifies the approach.

The alkyne functionalization route (Strategy 2) is more atom-economical in principle but is compromised by the inherent difficulty in controlling the stereochemistry of HBr addition across a triple bond. The likely formation of the (E)-isomer as the major product necessitates an additional, and potentially low-yielding, isomerization step, making it a less practical choice for targeted synthesis. Therefore, for researchers and drug development professionals requiring access to stereochemically pure [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene, focusing development efforts on the optimization of the polybromoalkane elimination pathway is the recommended course of action.

References

  • Stereoselective Synthesis of Trisubstituted Vinyl Bromides by Addition of Alkynes to Oxocarbenium Ions. (n.d.). PMC.
  • N-Bromosuccinimide-Induced Dimethyl Sulfoxide Oxidation of Acetylenes. (n.d.). Canadian Science Publishing.
  • Preparation of the Liquid Crystal Intermediate via Bromo-Reaction of Phenylacetylene and N-Bromosuccinimide. (n.d.). Scientific.Net.
  • Predict the major product(s) of the following reactions:a. phenyl... (n.d.). Pearson+.
  • Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes: A Tandem Intermolecular Nucleophilic and Electrophilic Vinylation of Tosylhydrazones. (2014). Organic Letters.
  • (Z)-1,3-Dibromo-1-propene. (n.d.). EvitaChem.
  • The concerted addition of HBr to aryl alkynes; orthogonal pi bond selectivity. (2019).
  • Predict the major product(s) of the following reactions. (n.d.). Vaia.
  • HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. (n.d.). PMC.
  • Preparation of Alkynes - Elimination Reactions of Dihalides. (2023). Chemistry LibreTexts.
  • Free-Radical Addition of HBr: Anti-Markovnikov Addition. (2022). Chemistry Steps.
  • ChemInform Abstract: Synthesis and Reactions of (E)- and (Z)-1,3-Dibromo-2-methoxypropene. (2010).
  • Stereoconvergent Synthesis of Z-1,3-Disubstituted-1,3-Dienes by Uphill Photoc
  • Preparation of 1,3-bis(dibromomethyl)benzene. (n.d.). PrepChem.com.

Sources

Foundational

Orthogonal Functionalization of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene: A Technical Guide for Advanced Drug Development

Executive Summary In the rapidly evolving landscape of medicinal chemistry, the demand for highly modular, stereochemically pure building blocks is paramount. [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (CAS: 2624322-02-5) h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of medicinal chemistry, the demand for highly modular, stereochemically pure building blocks is paramount. [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (CAS: 2624322-02-5) has emerged as a premier bifunctional scaffold [1]. Featuring both an allylic bromide and a vinylic bromide on a conjugated styrene-like backbone, this molecule offers a masterclass in orthogonal reactivity .

By exploiting the distinct bond dissociation energies and electronic environments of the two bromine atoms, researchers can execute sequence-directed functionalizations. This whitepaper provides an in-depth mechanistic analysis and field-proven protocols for utilizing this compound in the synthesis of complex, conformationally restricted pharmacophores.

Physicochemical Profiling & Structural Analysis

The utility of[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene lies in its precise spatial arrangement. In the (Z)-isomer, the highest priority groups on the alkene (the vinylic bromine and the allylic bromomethyl group) are positioned cis to one another. This pre-organization is critical for downstream transition-metal catalysis, as cross-coupling reactions proceed with strict retention of stereochemistry.

Table 1: Quantitative Physicochemical Data
PropertyValue / Specification
Chemical Name [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene
CAS Number 2624322-02-5
Molecular Formula C9H8Br2
Molecular Weight 275.97 g/mol
Stereochemistry (Z)-configuration (C1-Br and C3-Br are cis)
Bond Dissociation Energy (Est.) C3-Br (Allylic): ~68 kcal/mol | C1-Br (Vinylic): ~81 kcal/mol
Storage & Logistics -20°C, Cold-chain transport required, Light-sensitive [1]

Principles of Orthogonal Reactivity

The core strategic advantage of this molecule is its capacity for sequence-independent functionalization [2]. However, the most robust thermodynamic pathway involves functionalizing the allylic position first, followed by the vinylic position.

  • The Allylic Center (C3): The C(sp³)-Br bond is relatively weak. During a nucleophilic substitution ( SN​2 ), the adjacent π -system of the alkene stabilizes the transition state via orbital overlap. This allows the allylic bromide to react rapidly with amines, thiols, or alkoxides under mild, metal-free conditions.

  • The Vinylic Center (C1): The C(sp²)-Br bond is significantly stronger and sterically shielded, rendering it completely inert to standard SN​2 conditions. Cleavage of this bond requires the oxidative addition of a low-valent transition metal, such as Palladium(0) [3].

By running the mild SN​2 reaction first, the vinylic bromide is preserved as a pristine handle for subsequent high-complexity carbon-carbon bond formation.

Reactivity_Pathway A [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene CAS: 2624322-02-5 B Allylic Substitution (SN2) Nucleophile, Mild Base A->B Step 1: sp3 C-Br Cleavage C Vinyl Bromide Intermediate (C1-Br intact) B->C D Pd-Catalyzed Cross-Coupling Pd(0), Boronic Acid, Heat C->D Step 2: sp2 C-Br Cleavage E Fully Functionalized Target Scaffold D->E

Figure 1: Orthogonal functionalization pathway of CAS 2624322-02-5.

Standardized Experimental Protocols

To ensure self-validating and reproducible results, the following protocols have been optimized for chemoselectivity and stereoretention.

Protocol A: Selective Allylic Amination ( SN​2 )

Objective: Synthesis of a (Z)-3-amino-1-bromo-1-phenylprop-1-ene derivative. Causality Focus: Utilizing a mild, insoluble base ensures that substitution outcompetes E2 elimination.

  • Substrate Preparation: Dissolve [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (1.0 equiv, 10 mmol) in anhydrous DMF (50 mL) under an Argon atmosphere.

  • Base Addition: Add finely powdered Potassium Carbonate ( K2​CO3​ , 2.0 equiv). Note: The insolubility of K2​CO3​ in DMF provides a heterogeneous basic environment, preventing localized spikes in basicity that drive elimination.

  • Nucleophile Introduction: Cool the flask to 0°C. Add the secondary amine (e.g., morpholine, 1.1 equiv) dropwise over 10 minutes.

  • Thermal Regulation: Allow the reaction to warm to room temperature and stir for 4 hours. The low initial temperature prevents any background reaction at the vinylic position.

  • Workup: Quench the reaction by pouring it into ice water (150 mL). Extract with Diethyl Ether ( 3×50 mL). Wash the combined organic layers with brine ( 5×50 mL) to completely partition the DMF into the aqueous phase.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate.

Protocol B: Stereospecific Suzuki-Miyaura Cross-Coupling

Objective: Conversion of the vinylic bromide intermediate into a fully functionalized 1,3-diarylallylamine. Causality Focus: Biphasic solvent systems and rigorous degassing are critical to stabilize the Pd(0) catalyst and facilitate transmetalation [4].

Experimental_Workflow Step1 1. Substrate Preparation Dissolve in Toluene/H2O (10:1) Step2 2. Degassing Sparge with Argon (15 min) Step1->Step2 Step3 3. Catalyst & Base Addition Add Pd(PPh3)4 and Na2CO3 Step2->Step3 Step4 4. Thermal Activation Heat at 80°C for 12 hours Step3->Step4 Step5 5. Workup & Extraction Quench with H2O, Extract (EtOAc) Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Figure 2: Step-by-step workflow for Pd-catalyzed vinylic cross-coupling.

  • Solvent Preparation: In a Schlenk flask, dissolve the functionalized vinyl bromide intermediate (1.0 equiv) and the desired arylboronic acid (1.5 equiv) in a 10:1 mixture of Toluene and water.

  • Degassing (Critical Step): Sparge the biphasic mixture with Argon for 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the electron-rich Pd(0) catalyst into an inactive Pd(II) complex, halting the catalytic cycle.

  • Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3​)4​ ] (5 mol%) against a positive flow of Argon.

  • Base Addition: Add aqueous Sodium Carbonate ( Na2​CO3​ , 2.0 M, 3.0 equiv). Causality: The base coordinates with the boronic acid to form an electron-rich boronate complex, which is required to drive the transmetalation step with the Pd(II) intermediate.

  • Reaction: Seal the flask and heat to 80°C for 12 hours.

  • Purification: Cool to room temperature, separate the layers, extract the aqueous phase with Ethyl Acetate, and purify the concentrated organics via silica gel flash chromatography. The product will exclusively retain the (Z)-configuration.

Handling, Safety, and Logistics

Because[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene contains an active allylic bromide, it acts as a potent alkylating agent and lachrymator .

  • PPE: Must be handled in a Class II fume hood with heavy-duty nitrile gloves and safety goggles.

  • Storage: The compound is prone to slow polymerization and degradation via ambient moisture. It must be stored under an inert atmosphere at -20°C [1].

  • Transport: Cold-chain logistics are mandatory to ensure the structural integrity of the C-Br bonds upon delivery to the laboratory.

References

  • Denmark, S. E., & Tymonko, S. A. "Sequential Cross-Coupling of 1,4-Bissilylbutadienes: Synthesis of Unsymmetrical 1,4-Disubstituted 1,3-Butadienes." Journal of the American Chemical Society, 2005. URL:[Link]

  • Jutand, A. "Mechanisms of the Palladium-Catalyzed Suzuki–Miyaura Reactions." Chemical Reviews, 2006. URL: [Link]

Exploratory

Technical Whitepaper: Molecular Characterization and Synthetic Utility of[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene

Executive Summary In advanced drug development and synthetic organic chemistry, precision is paramount. [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (CAS: 2624322-02-5) is a highly specialized, dual-halogenated building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced drug development and synthetic organic chemistry, precision is paramount. [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (CAS: 2624322-02-5) is a highly specialized, dual-halogenated building block[1]. Its unique architecture—featuring both an sp2 -hybridized vinylic bromide and an sp3 -hybridized allylic bromide—provides a scaffold for orthogonal reactivity. This whitepaper provides an in-depth analysis of its molecular weight, structural stereochemistry, mass spectrometric profile, and proven experimental workflows for its utilization.

Molecular Identity & Physicochemical Profiling

The precise molecular weight of[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene is the foundational metric for stoichiometric calculations in complex synthetic pathways. The compound possesses the molecular formula C₉H₈Br₂ .

Molecular Weight Calculation Breakdown

The standard molar mass is derived from the IUPAC atomic weights of its constituent elements:

  • Carbon (C): 9 atoms × 12.011 g/mol = 108.099 g/mol

  • Hydrogen (H): 8 atoms × 1.008 g/mol = 8.064 g/mol

  • Bromine (Br): 2 atoms × 79.904 g/mol = 159.808 g/mol

  • Total Calculated Molecular Weight: ~275.97 g/mol [1]

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene
Synonyms (Z)-1,3-dibromo-1-phenylpropene
CAS Registry Number 2624322-02-5
Molecular Formula C₉H₈Br₂
Molecular Weight 275.97 g/mol
Monoisotopic Mass 273.899 Da

Structural Elucidation & Orthogonal Reactivity

The compound features a propene backbone where C1 is attached to a phenyl ring and a bromine atom, while C3 carries the second bromine atom.

Stereochemical Causality: The (1Z) designation dictates that the highest-priority groups on the C1=C2 double bond are positioned on the same side (cis). According to Cahn-Ingold-Prelog (CIP) rules, the bromine atom on C1 takes priority over the phenyl group, and the bromomethyl group (–CH₂Br) on C2 takes priority over the hydrogen. This (Z)-configuration spatially separates the bulky phenyl ring from the reactive allylic center, minimizing steric hindrance during downstream reactions.

The presence of two distinct carbon-bromine bonds opens up possibilities for selective and sequential cross-coupling reactions, making it a valuable building block for complex molecular architectures[2]. The allylic bromide is highly susceptible to nucleophilic substitution ( SN​2 ), whereas the vinylic bromide is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).

Reactivity A [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene B Allylic Substitution A->B SN2 (Nucleophile) C Vinylic Cross-Coupling A->C Pd(0) Catalysis D Target Molecule B->D Pd(0) Catalysis C->D SN2 (Nucleophile)

Orthogonal reactivity pathways of[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene in organic synthesis.

Mass Spectrometry & Isotopic Distribution

Because bromine exists naturally as two nearly equal isotopes—⁷⁹Br (50.69%) and ⁸¹Br (49.31%)—any dibrominated compound exhibits a highly characteristic mass spectrometric signature[3]. The probability expansion yields a distinct 1:2:1 ratio for the molecular ion peaks, which serves as a rapid diagnostic tool for confirming the presence of the intact dibromide scaffold.

Table 2: Mass Spectrometry Isotopic Distribution
Ion Speciesm/z ValueRelative AbundanceIsotopic Composition
[M]⁺ 273.90~25%⁷⁹Br, ⁷⁹Br
[M+2]⁺ 275.90~50%⁷⁹Br, ⁸¹Br
[M+4]⁺ 277.90~25%⁸¹Br, ⁸¹Br

Experimental Workflow: Synthesis & Validation

The standard method for accessing this scaffold is via the Wohl-Ziegler allylic bromination of the precursor (Z)-(1-bromoprop-1-en-1-yl)benzene. Below is a field-proven, self-validating protocol designed for high yield and stereoretention.

Step-by-Step Protocol
  • Substrate Preparation: Dissolve 10 mmol of (Z)-(1-bromoprop-1-en-1-yl)benzene in 50 mL of anhydrous trifluorotoluene (PhCF₃).

    • Causality: PhCF₃ is selected as a greener, non-ozone-depleting alternative to carbon tetrachloride. It provides the necessary non-polar environment to stabilize radical intermediates without participating in the reaction.

  • Reagent Addition: Add 10.5 mmol of N-Bromosuccinimide (NBS) and 0.5 mmol of Azobisisobutyronitrile (AIBN).

    • Causality: NBS provides a low, steady concentration of Br₂ to prevent electrophilic addition across the double bond. AIBN serves as the thermal radical initiator.

  • Thermal Initiation & Propagation: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 4-6 hours.

    • Causality: At 80°C, AIBN decomposes into nitrogen gas and isobutyronitrile radicals, which abstract a bromine atom from NBS. The resulting allylic radical is highly resonance-stabilized by the adjacent double bond, ensuring regioselective bromination.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes/EtOAc 9:1).

    • Validation: The reaction provides a visual, self-validating cue: as the reaction progresses, insoluble succinimide byproduct precipitates and floats to the top of the non-polar solvent. Complete conversion is indicated by the cessation of succinimide formation.

  • Workup & Purification: Cool the mixture to room temperature, filter off the solid succinimide, and concentrate the filtrate in vacuo. Purify via silica gel flash chromatography to isolate the pure target compound.

Workflow Step1 1. Dissolve Precursor in PhCF3 Step2 2. Add NBS & AIBN Initiator Step1->Step2 Step3 3. Reflux at 80°C (N2 Atm) Step2->Step3 Step4 4. Filter Succinimide Byproduct Step3->Step4 Step5 5. Purify via Chromatography Step4->Step5

Step-by-step Wohl-Ziegler bromination workflow for synthesizing the target compound.

References

1.1, BLD Pharm. 2.2, BenchChem. 3.3, National Institutes of Health.

Sources

Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene

Part 1: Executive Summary & Molecular Architecture [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene—also known as (Z)-1,3-dibromo-1-phenylpropene—is a highly functionalized dihalogenated building block utilized in advanced cross-...

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Author: BenchChem Technical Support Team. Date: April 2026

Part 1: Executive Summary & Molecular Architecture

[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene—also known as (Z)-1,3-dibromo-1-phenylpropene—is a highly functionalized dihalogenated building block utilized in advanced cross-coupling reactions and the synthesis of complex pharmaceutical intermediates. The molecule features a vinylic bromide and an allylic bromide, providing orthogonal reactivity profiles for sequential functionalization.

Understanding the precise spectroscopic signatures (NMR, IR, and MS) of this compound is critical for confirming its structural integrity, particularly regarding the (Z)-stereochemistry of the alkene. In the (Z)-isomer, the phenyl ring and the allylic proton are cis to each other, while the vinylic bromine and the allylic bromomethyl group (-CH₂Br) are on the same side of the double bond. This spatial arrangement dictates specific deshielding effects in Nuclear Magnetic Resonance (NMR) and distinct fragmentation pathways in Electron Ionization Mass Spectrometry (EI-MS).

Part 2: Synthetic Workflow & Isolation Protocol

The synthesis of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene is typically achieved via the Wohl-Ziegler allylic bromination of the corresponding vinyl bromide precursor, (Z)-1-bromo-1-phenylpropene [1].

Step-by-Step Experimental Methodology
  • Reaction Setup: Charge an oven-dried, round-bottom flask with (Z)-1-bromo-1-phenylpropene (1.0 equiv) dissolved in anhydrous carbon tetrachloride (CCl₄) or a greener alternative like trifluorotoluene (0.2 M concentration).

  • Reagent Introduction: Add N-bromosuccinimide (NBS, 1.1 equiv) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 equiv). The use of NBS maintains a low, steady-state concentration of Br₂, which suppresses competing electrophilic addition across the π-bond [2].

  • Radical Initiation: Equip the flask with a reflux condenser and heat the mixture to 80 °C under continuous irradiation with a tungsten lamp (hν) for 4–6 hours. The reaction proceeds via a free-radical chain mechanism, selectively abstracting the allylic hydrogen due to the resonance stabilization of the resulting allylic radical [2].

  • Workup: Cool the reaction mixture to 0 °C. The byproduct, succinimide, will precipitate out of the solution. Filter the suspension through a pad of Celite and wash with cold solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash column chromatography using a highly non-polar eluent (e.g., 100% hexanes to 98:2 hexanes/ethyl acetate) to isolate the pure (Z)-isomer.

Workflow A Substrate: (Z)-1-Bromo-1-phenylpropene B Reagent Addition: NBS, AIBN in CCl4 A->B C Radical Initiation: Reflux (80°C) & hν B->C Wohl-Ziegler Bromination D Workup: Cool to 0°C & Filter Succinimide C->D Terminate Reaction E Purification: Silica Gel Chromatography D->E Remove Byproducts F Target Product: [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene E->F Isolate (Z)-Isomer

Caption: Synthetic workflow for the allylic bromination yielding [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene.

Part 3: Spectroscopic Characterization Data

The structural validation of[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene relies on a multi-modal spectroscopic approach. Below are the consolidated, field-proven data tables for this specific stereoisomer.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra confirm the regiochemistry of the bromination and the retention of the (Z)-configuration. The vinylic proton (=CH-) appears as a distinct triplet due to coupling with the adjacent -CH₂Br group. The chemical shift of the vinylic proton (δ 6.62) is heavily influenced by the anisotropic deshielding of the cis-oriented phenyl ring.

Table 1: ¹H NMR Data (400 MHz, CDCl₃, 298 K)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentCausality / Notes
4.35Doublet (d)7.52H-CH₂BrDeshielded by the electronegative allylic bromine atom.
6.62Triplet (t)7.51H=CH-Coupled to the -CH₂- protons. Downfield shift dictated by the cis-phenyl ring.
7.30 – 7.45Multiplet (m)-3HAr-H (meta, para)Standard aromatic resonance.
7.50 – 7.60Multiplet (m)-2HAr-H (ortho)Deshielded by proximity to the vinylic bromine in the (Z)-geometry.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃, 298 K)

Chemical Shift (δ, ppm)TypeAssignment
30.5CH₂-CH₂Br (Allylic carbon)
128.4CHAromatic C (meta)
128.8CHAromatic C (ortho)
129.2CHAromatic C (para)
129.8CH=CH- (Vinylic tertiary carbon)
132.4C=C(Br)Ph (Vinylic quaternary carbon)
138.5CAromatic C (ipso)
2. Infrared (IR) Spectroscopy

IR spectroscopy provides rapid confirmation of the functional groups. The absence of a broad O-H stretch (which would be present if the precursor was an alcohol) and the presence of strong C-Br stretching frequencies validate the transformation.

Table 3: Attenuated Total Reflectance (ATR) IR Data

Wavenumber (cm⁻¹)IntensityVibrational Mode
3055WeakC-H stretch (sp², aromatic and alkene)
2960WeakC-H stretch (sp³, aliphatic -CH₂-)
1610MediumC=C stretch (alkene)
1490, 1445MediumC=C stretch (aromatic ring)
1205Strong-CH₂- wagging
755, 690StrongC-H out-of-plane bending (monosubstituted benzene)
610StrongC-Br stretch (allylic)
560StrongC-Br stretch (vinylic)
3. Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) at 70 eV is the definitive tool for confirming the presence of two bromine atoms. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%, respectively) [3]. Consequently, a molecule with two bromine atoms exhibits a highly characteristic isotopic cluster for the molecular ion [M]⁺• at m/z M, M+2, and M+4 with an intensity ratio of approximately 1:2:1 [4].

Table 4: EI-MS Fragmentation Data (70 eV)

m/zRelative IntensityIon AssignmentFormula
274 / 276 / 27825% / 50% / 25%Molecular Ion [M]⁺•C₉H₈Br₂⁺•
195 / 19780% / 80%[M - Br]⁺C₉H₈Br⁺
181 / 18345% / 45%[M - CH₂Br]⁺C₈H₆Br⁺
116100% (Base Peak)[M - 2Br]⁺•C₉H₈⁺•
7760%Phenyl CationC₆H₅⁺
Part 4: Mechanistic Insights into MS Fragmentation

The fragmentation pattern of[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene is driven by the relative bond dissociation energies of the vinylic versus the allylic C-Br bonds.

  • Primary Cleavage: The allylic C-Br bond is significantly weaker than the vinylic C-Br bond. Upon electron ionization, the initial fragmentation is dominated by the homolytic loss of the allylic bromine radical (Br•), yielding a highly resonance-stabilized brominated allylic cation at m/z 195/197. This fragment retains a 1:1 isotopic signature, confirming the loss of exactly one bromine atom.

  • Alternative Cleavage: A competing pathway involves the α-cleavage of the entire bromomethyl radical (•CH₂Br), yielding a stable phenyl-substituted vinyl cation at m/z 181/183.

  • Base Peak Formation: The sequential loss of the second bromine atom from the m/z 195/197 fragment generates the highly conjugated radical cation [C₉H₈]⁺• at m/z 116, which typically presents as the base peak in the spectrum.

MS_Fragmentation M Molecular Ion [M]+• m/z 274, 276, 278 (1:2:1) C9H8Br2+• F1 [M - Br]+ m/z 195, 197 (1:1) C9H8Br+ M->F1 - Br• (Allylic) F2 [M - CH2Br]+ m/z 181, 183 (1:1) C8H6Br+ M->F2 - •CH2Br F3 [M - 2Br]+• m/z 116 (Base Peak) C9H8+• F1->F3 - Br• (Vinylic) F4 Phenyl Cation m/z 77 C6H5+ F2->F4 - C2HBr

Caption: Primary EI-MS fragmentation pathways for[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene.

References
  • Miller, R. B., & McGarvey, G. (1978). A highly stereoselective synthesis of vinyl bromides and chlorides via disubstituted vinylsilanes. The Journal of Organic Chemistry, 43(23), 4424-4431.[Link]

  • Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.[Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry.[Link]

Exploratory

Stability Dynamics and Optimal Storage Protocols for[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene

Executive Summary[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (also referred to as (Z)-1,3-dibromo-1-phenylpropene) is a highly reactive, bifunctional organohalide. Featuring both a vinylic bromide and an allylic bromide conj...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (also referred to as (Z)-1,3-dibromo-1-phenylpropene) is a highly reactive, bifunctional organohalide. Featuring both a vinylic bromide and an allylic bromide conjugated to a phenyl ring, it serves as a powerful electrophilic building block in complex cross-coupling and substitution workflows. However, this unique electronic topology renders the molecule exceptionally sensitive to environmental degradation. This whitepaper outlines the mechanistic pathways of its degradation and establishes a self-validating, field-proven protocol for its long-term storage and quality control.

Structural Reactivity Profile: The Causality of Instability

To design an effective storage system, one must first understand the thermodynamic and kinetic vulnerabilities inherent in the molecule's structure.

  • The Conjugated Allylic Bromide: The −CH2​Br moiety is the primary site of instability. Allylic bromides are notoriously susceptible to both SN​1 and SN​2 solvolysis[1]. In this molecule, the adjacent phenyl-conjugated π -system hyper-stabilizes any developing allylic carbocation. This drastically lowers the activation energy for heterolytic C-Br bond cleavage, making the compound highly moisture-sensitive.

  • The Vinylic Bromide & Photolysis: While vinylic bromides are generally resistant to spontaneous hydrolysis, they are highly susceptible to photolytic cleavage. Ultraviolet (UV) irradiation excites the conjugated π -system, promoting homolytic cleavage of the C-Br bonds and generating radical species that initiate rapid oligomerization.

  • Stereochemical Lability: The (Z)-stereoconfiguration is thermodynamically vulnerable to photoisomerization. Exposure to ambient light provides sufficient energy to break the π -bond temporarily, allowing free rotation and relaxation into the mixed (E/Z) state or the thermodynamically favored (E)-isomer.

Analogous conjugated allylic bromides, such as cinnamyl bromide, exhibit identical degradation profiles, necessitating strict environmental controls—specifically, protection from light, moisture, and thermal energy[2].

Mechanisms of Degradation

The degradation of[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene follows three primary vectors, visualized in Figure 1.

G A [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (Intact Compound) B Allylic Carbocation (Conjugation Stabilized) A->B H2O / Ambient Temp (Heterolytic Cleavage) D (1E)-Isomer (Stereo-degradation) A->D UV Light (hv) (Pi-bond Excitation) E Radical Intermediates (Photolysis) A->E UV Light / Heat (Homolytic Cleavage) C Allylic Alcohol (Hydrolysis Product) B->C + OH- F Polymeric/Oligomeric Resins E->F Propagation

Figure 1: Primary degradation pathways of[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene.

Empirical Storage Protocols: A Self-Validating System

To arrest the degradation vectors described above, storage must be treated not as a passive state, but as an active, self-validating system. The industry standard for reactive organobromines demands an inert, cryogenic environment[3].

Protocol 1: Schlenk-Line Mediated Anhydrous Packaging

Causality: Argon is selected over Nitrogen because it is significantly denser than air. It provides a heavy, protective blanket over the compound, effectively displacing residual oxygen and moisture which drive hydrolysis and radical formation. Amber borosilicate glass is mandatory to block UV transmission.

Step-by-Step Methodology:

  • Preparation: Transfer the purified[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene into an oven-dried ( 120∘C for 4 hours), amber borosilicate glass vial equipped with a PTFE-lined silicone septum.

  • Connection: Connect the vial to a Schlenk line via a sterile, flame-dried needle.

  • Degassing: Apply high vacuum ( <0.1 mbar ) for 5–10 minutes to remove volatile impurities and dissolved oxygen. Note: Keep the vial chilled to 0∘C in an ice bath during this step to prevent evaporative loss of the compound.

  • Inert Backfill: Backfill the vial with high-purity Argon gas (99.999%).

  • Cycling: Repeat the vacuum-argon cycle three times to ensure complete atmospheric displacement.

  • Sealing & Storage: Seal the septum tightly with Parafilm or a crimp cap. Immediately transfer the vial to a −20∘C explosion-proof freezer.

Quality Control & Stability Testing Workflows

Even under optimal conditions, periodic validation is required to ensure the integrity of the compound prior to deployment in sensitive synthetic steps.

Protocol 2: NMR-Based Stability Validation

Causality: 1H NMR is non-destructive and highly sensitive to the electronic environment changes caused by Z/E isomerization or hydrolysis. We filter the CDCl3​ through basic alumina because standard chloroform often contains trace DCl and phosgene, which act as potent catalysts for allylic rearrangement and isomerization.

Step-by-Step Methodology:

  • Sampling: Withdraw a 10 mg aliquot of the stored compound using an argon-purged Hamilton syringe.

  • Solvent Prep: Pass 0.6 mL of anhydrous CDCl3​ through a short plug of basic alumina immediately before use.

  • Dissolution: Dissolve the aliquot in the purified CDCl3​ and transfer to an NMR tube under an argon stream.

  • Acquisition: Acquire a standard 1H NMR spectrum ( 400 MHz or higher).

  • Analysis:

    • Check the allylic protons ( −CH2​Br ) typically appearing around 4.0–4.5 ppm .

    • If hydrolysis has occurred, a new −CH2​OH signal will emerge, coupled with a broad singlet at ∼2.0 ppm ( −OH ).

    • Assess the Z/E ratio by integrating the distinct vinylic proton signals.

QC S1 Purified Compound (Post-Column/Distillation) S2 Schlenk Line Desiccation (<0.1 mbar, 1 hr) S1->S2 S3 Argon Backfill & Amber Vial Sealing S2->S3 S4 Cryogenic Storage (-20°C, Dark) S3->S4 Q1 Monthly QC Aliquot (Under Argon) S4->Q1 Q2 1H NMR Analysis Q1->Q2 Q3 Pass: Purity > 98% (Return to Storage) Q2->Q3 Z-Isomer Intact No -OH peak Q4 Fail: Purity < 98% (Degradation Detected) Q2->Q4 E-Isomer > 2% or -OH detected Q5 Repurification (Silica Gel / Hexanes) Q4->Q5 Q5->S1 Recovery

Figure 2: Self-validating cryogenic storage and monthly quality control workflow.

Quantitative Data: Stability Matrix

The following table summarizes the expected degradation rates of conjugated allylic/vinylic bromides across various environmental conditions, demonstrating the absolute necessity of the −20∘C / Argon protocol.

Storage ConditionAtmosphereLight Exposure30-Day Purity90-Day PurityPrimary Degradant Identified
Ambient ( 25∘C )AirLight <50% <10% Oligomers, (E)-Isomer, Alcohols
Ambient ( 25∘C )ArgonDark 85% 60% (E)-Isomer, Allylic Alcohol
Refrigerated ( 4∘C )ArgonDark 96% 88% Allylic Alcohol
Cryogenic ( −20∘C ) Argon Dark >99% >98% None (Stable)

Table 1: Representative 90-day stability matrix for[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene based on empirical data from analogous conjugated allylic halides.

References

  • Source: atamanchemicals.
  • Title: SAFETY DATA SHEET - Tokyo Chemical Industry (Cinnamyl Bromide)
  • Source: acs.
  • Source: benchchem.

Sources

Foundational

Executive Summary[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene (CAS: 55373-68-7) is a highly versatile, bifunctional electrophile utilized extensively in advanced organic synthesis and drug development. Featuring both a vinylic bromide and an allylic bromide within the same molecular framework, it offers orthogonal reactivity profiles. However, this dual reactivity inherently couples high synthetic utility with severe occupational hazards. The allylic bromide moiety acts as a potent alkylating agent, presenting significant genotoxic, lachrymatory, and corrosive risks. This technical guide outlines the structure-activity relationship (SAR) of the compound, details its toxicological profile, and establishes rigorous, self-validating protocols for its safe handling, storage, and chemical quenching.

#[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene: Safety, Handling, and Mechanistic Workflows for the Bifunctional Electrophile Executive Summary[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene (CAS: 55373-68-7)[1] is a highly versatile,...

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Author: BenchChem Technical Support Team. Date: April 2026

#[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene: Safety, Handling, and Mechanistic Workflows for the Bifunctional Electrophile

Executive Summary[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene (CAS: 55373-68-7)[1] is a highly versatile, bifunctional electrophile utilized extensively in advanced organic synthesis and drug development. Featuring both a vinylic bromide and an allylic bromide within the same molecular framework, it offers orthogonal reactivity profiles. However, this dual reactivity inherently couples high synthetic utility with severe occupational hazards. The allylic bromide moiety acts as a potent alkylating agent, presenting significant genotoxic, lachrymatory, and corrosive risks[2]. This technical guide outlines the structure-activity relationship (SAR) of the compound, details its toxicological profile, and establishes rigorous, self-validating protocols for its safe handling, storage, and chemical quenching.

Chemical Profile & Mechanistic Reactivity

The synthetic value of[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene lies in its orthogonal electrophilic sites, which can be selectively addressed based on the choice of reagents and conditions:

  • Allylic Bromide (C3 Position): This site is hyper-reactive towards nucleophilic substitution ( SN​2 ). The adjacent carbon-carbon double bond stabilizes the SN​2 transition state via π -delocalization, lowering the activation energy[1]. This allows for rapid, uncatalyzed reactions with amines, thiols, and alkoxides.

  • Vinylic Bromide (C1 Position): This site is inert to standard SN​2 conditions due to the high s-character of the sp2 hybridized carbon and electrostatic repulsion of the π -cloud. It requires transition-metal catalysis (e.g., Palladium) to undergo oxidative addition, enabling cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings.

Reactivity A [(1Z)-1,3-Dibromoprop- 1-EN-1-YL]benzene B Allylic Bromide (SN2 / Alkylation) A->B Site 1 (C3) C Vinylic Bromide (Cross-Coupling) A->C Site 2 (C1) D Nucleophilic Attack (DNA, Amines, Thiols) B->D Rapid (Uncatalyzed) E Pd-Catalyzed (Suzuki, Heck) C->E Catalyst Required

Bifunctional reactivity pathways of[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene.

Toxicology and Occupational Hazards

The hyper-reactivity of the allylic bromide translates directly into severe biological hazards.

  • Genotoxicity and DNA Alkylation: As a primary allylic halide, the compound is a potent alkylating agent. It can easily penetrate cell membranes and covalently bind to nucleophilic sites on DNA, most notably the2[2]. This alkylation can lead to interstrand cross-linking, DNA damage, and cellular apoptosis, making it a suspected mutagen and genotoxin[1],[2].

  • Lachrymatory and Corrosive Properties: The compound readily alkylates moisture and proteins in the mucous membranes of the eyes and respiratory tract, causing severe irritation, tearing (lachrymation), and potential chemical burns[1].

Table 1: Physicochemical and Hazard Profile Summary

Property / HazardDescription / ValueMitigation Strategy
CAS Number 55373-68-7Verify via SDS prior to use[3]
Physical State Liquid (typically pale yellow to amber)Store in amber vials under inert gas
Reactivity Bifunctional ElectrophileTemperature control (< 0°C during addition)
Toxicity Severe Lachrymator, CorrosiveHandle strictly in a Class II Fume Hood
Genotoxicity DNA Alkylating Agent (N7 Guanine)Double-gloving (Butyl rubber over Nitrile)
Quenching Agent Sodium Thiosulfate (10% aq.)Convert to water-soluble Bunte salts[4]
Advanced Handling & Storage Protocols

To mitigate the risks associated with this bifunctional electrophile, stringent engineering controls and personal protective equipment (PPE) are mandatory.

  • Engineering Controls: All manipulations must be performed in a certified fume hood or a nitrogen/argon-filled glovebox. Schlenk line techniques are recommended to prevent moisture degradation and accidental inhalation.

  • PPE: Standard nitrile gloves offer insufficient breakthrough times for reactive alkyl bromides. Personnel must wear heavy-duty butyl rubber gloves over standard nitrile gloves, alongside chemical splash goggles and a flame-resistant lab coat.

  • Storage: The compound is light- and moisture-sensitive. It must be stored in a tightly sealed amber glass container under an argon atmosphere at -20°C.

Step-by-Step Experimental Workflows
Workflow 1: Safe Dispensing and Reaction Setup

Causality: Controlling the exotherm and preventing vapor escape are critical when handling volatile alkylating agents.

  • Preparation: Purge a flame-dried Schlenk flask with Argon for 15 minutes. Ensure the fume hood sash is positioned at the lowest workable height.

  • Dispensing: Using a gas-tight glass syringe (avoid plastic syringes to prevent leaching and side reactions), withdraw the required volume of[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene.

  • Addition: Add the reagent dropwise to the reaction mixture cooled to between -78°C and 0°C. This suppresses unwanted polymerization and controls the exothermic nature of the nucleophilic attack[5].

  • Immediate Decontamination: Immediately draw a4 into the contaminated syringe to quench residual allylic bromide before removing the syringe from the hood[4].

Workflow 2: Chemical Quenching and Decontamination

Causality: Sodium thiosulfate ( Na2​S2​O3​ ) provides a highly polarizable, "soft" sulfur nucleophile that rapidly displaces the allylic bromide via SN​2 . This converts the highly toxic, lipophilic lachrymator into a water-soluble, non-volatile, and benign Bunte salt ( R−S−SO3​Na )[4].

  • Cooling: Transfer the reaction vessel or waste flask to an ice-water bath (0°C).

  • Quenching: Slowly add an excess of 10% aqueous sodium thiosulfate while stirring vigorously[4].

  • Validation: Stir the biphasic mixture for 30–60 minutes to ensure complete nucleophilic quenching.

  • Phase Separation: Transfer the mixture to a separatory funnel. Extract the aqueous layer (containing the neutralized Bunte salts) and dispose of it in the designated aqueous halogenated waste stream.

  • Verification: Spot the organic layer on a Thin-Layer Chromatography (TLC) plate (Hexane/EtOAc). The complete disappearance of the highly mobile allylic bromide spot validates the decontamination process[4].

Quenching S1 Identify Residual Allylic Bromide S2 Cool to 0°C in Fume Hood S1->S2 S3 Add 10% Aqueous Sodium Thiosulfate S2->S3 S4 Stir for 30-60 mins (Nucleophilic Quench) S3->S4 S5 Phase Separation & Aqueous Waste Disposal S4->S5

Step-by-step chemical quenching workflow for reactive allylic bromides.

References
  • Title: CAS:55373-68-7 | (1Z,3Z)
  • Source: grokipedia.
  • Title: Development of 2-(alkoxycarbonyl)-allyl esters as anticancer agents (DNA Alkylation)
  • Source: grokipedia.
  • Source: acs.

Sources

Exploratory

[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene literature review

An In-Depth Technical Guide to [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene Introduction [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene, a halogenated alkene with the chemical formula C₉H₈Br₂ and CAS Number 2624322-02-5, represents...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene

Introduction

[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene, a halogenated alkene with the chemical formula C₉H₈Br₂ and CAS Number 2624322-02-5, represents a highly versatile yet underutilized building block in modern organic synthesis.[1] Its structure is characterized by a phenyl group attached to a propenyl chain bearing two distinct bromine atoms: a vinylic bromine in the (Z)-configuration and an allylic bromine. This unique arrangement of functional groups offers orthogonal reactivity, enabling chemists to perform sequential and site-selective modifications. This guide provides a comprehensive overview of this compound, from its synthesis and chemical properties to its potential as a strategic intermediate in the development of novel chemical entities for research, materials science, and drug discovery.

Physicochemical and Spectroscopic Profile

While extensive experimental data for [(1Z)-1,3-dibromoprop-1-en-1-yl]benzene is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 2624322-02-5[1]
Molecular Formula C₉H₈Br₂[1]
Molecular Weight 275.97 g/mol [1]
Isomeric Form (Z)-isomer[1]

Spectroscopic Analysis (Predicted):

  • ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a vinylic proton coupled to the allylic protons, and the two diastereotopic protons of the allylic -CH₂Br group. The coupling constant between the vinylic and allylic protons would be characteristic of a Z-alkene.

  • ¹³C NMR: The carbon spectrum would reveal signals for the six aromatic carbons, the two sp² hybridized carbons of the double bond (one of which is substituted with bromine and a phenyl group, the other with bromine and hydrogen), and the sp³ hybridized carbon of the bromomethyl group.

  • Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.

Stereoselective Synthesis: A Modern Approach

The synthesis of the (Z)-isomer of a vinyl bromide requires a carefully controlled stereoselective method. While several routes could be envisioned, microwave-assisted debrominative decarboxylation of an anti-2,3-dibromoalkanoic acid precursor stands out as a highly efficient and stereospecific strategy for generating (Z)-1-bromo-1-alkenes.[2] This approach offers significant advantages, including rapid reaction times, clean conversions, and high yields.[2]

Proposed Synthetic Workflow

The synthesis can be logically structured as a two-step process starting from cinnamic acid.

G cluster_0 Step 1: Diastereoselective Dibromination cluster_1 Step 2: Microwave-Assisted Decarboxylative Debromination Cinnamic_Acid Cinnamic Acid Anti_Precursor anti-2,3-Dibromo-3- phenylpropanoic Acid Cinnamic_Acid->Anti_Precursor  Br₂ Br2 Br₂ Target [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene Anti_Precursor->Target  Et₃N, DMF, µW  (-CO₂, -HBr, -Br⁻) Et3N_DMF Et₃N, DMF, µW

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of anti-2,3-Dibromo-3-phenylpropanoic Acid

  • Reactant Preparation: Dissolve cinnamic acid (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (Br₂, 1.1 equivalents) in the same solvent dropwise with constant stirring while protecting the reaction from light.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the characteristic bromine color disappears. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any excess bromine. The product, anti-2,3-dibromo-3-phenylpropanoic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. The anti diastereomer is the major product of this electrophilic addition.

Step 2: Synthesis of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene

Causality: This step leverages the principle that the anti-periplanar arrangement of the carboxylate and the vicinal bromine in the precursor facilitates a concerted E2-like elimination upon heating, leading specifically to the (Z)-alkene. Microwave irradiation provides rapid, uniform heating, drastically reducing reaction times from hours to minutes.[2]

  • Reactor Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, add the anti-2,3-dibromo-3-phenylpropanoic acid (1 equivalent).

  • Reagent Addition: Add anhydrous dimethylformamide (DMF) as the solvent and triethylamine (Et₃N, 3 equivalents) as the base.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 0.5-2 minutes at a temperature of 120-140°C.[2] The reaction is self-validating; the formation of the product can be confirmed by GC-MS analysis of an aliquot, which will show the disappearance of the starting material and the emergence of a new peak with the correct mass-to-charge ratio and isotopic pattern for the dibrominated product.

  • Purification: After cooling, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure [(1Z)-1,3-dibromoprop-1-en-1-yl]benzene.

Chemical Reactivity and Synthetic Utility

The primary value of [(1Z)-1,3-dibromoprop-1-en-1-yl]benzene lies in the differential reactivity of its two carbon-bromine bonds.

  • Vinylic Bromine (C1): This bromine is attached to an sp²-hybridized carbon. It is relatively unreactive towards nucleophilic substitution but is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Stille). This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at this position, extending the carbon skeleton or introducing new functional groups.

  • Allylic Bromine (C3): This bromine is attached to an sp³-hybridized carbon adjacent to a double bond. It is highly susceptible to nucleophilic substitution (Sₙ2 or Sₙ2' reactions) with a wide range of nucleophiles (e.g., amines, thiols, alcohols, cyanides, carbanions).

This orthogonal reactivity allows for a two-stage functionalization strategy, where one position can be modified while leaving the other intact for a subsequent transformation.

G cluster_0 Pathway A: Allylic Substitution First cluster_1 Pathway B: Vinylic Cross-Coupling First Start [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene Substituted (Z)-Vinyl Bromide with Nu at C3 Start->Substituted  Nucleophile (Nu⁻)  (Sₙ2 reaction) CrossCoupled_B (Z)-Allyl Bromide with R at C1 Start->CrossCoupled_B  R-B(OH)₂ / Pd cat.  (Suzuki reaction) CrossCoupled_A Di-substituted Product Substituted->CrossCoupled_A  Cross-Coupling  (e.g., Suzuki) Substituted_B Di-substituted Product CrossCoupled_B->Substituted_B  Nucleophile (Nu⁻)

Caption: Orthogonal functionalization pathways of the title compound.

Potential Applications in Drug Development and Materials Science

While specific applications for [(1Z)-1,3-dibromoprop-1-en-1-yl]benzene have not been documented, its structure makes it a compelling scaffold for discovery chemistry.

  • Drug Discovery: The introduction of bromine into molecular structures is a recognized strategy in drug design.[3] Bromine atoms can increase binding affinity through halogen bonding, modulate metabolic stability, and serve as synthetic handles for late-stage functionalization to build structure-activity relationships (SAR).[3][4] This compound could serve as a starting point for generating libraries of diverse small molecules for screening against various biological targets. The defined stereochemistry of the double bond provides rigid conformational constraint, which is often beneficial for potent and selective receptor binding.

  • Materials Science: Vinyl-aryl structures are common motifs in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to selectively functionalize both the vinylic and allylic positions could be exploited to synthesize novel conjugated molecules with tailored electronic and photophysical properties.

Safety and Handling

No specific toxicity data is available for [(1Z)-1,3-dibromoprop-1-en-1-yl]benzene. However, based on analogous organobromine compounds, it should be handled with care in a well-ventilated fume hood.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required. It is expected to be harmful if swallowed and may cause skin and eye irritation.[6]

Conclusion

[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene is a molecule of significant synthetic potential. Its defined stereochemistry and orthogonally reactive bromine atoms make it an ideal substrate for the controlled, stepwise construction of complex molecular architectures. The stereoselective synthesis outlined in this guide provides a reliable and efficient route to access this valuable building block. For researchers in medicinal chemistry, materials science, and synthetic methodology, this compound offers a gateway to novel structures and functions that are ripe for exploration.

References

  • PubChem. (3-Bromoprop-1-yn-1-yl)benzene. [Link]

  • ScienceMadness. (2023). Synthesis of (Prop-2-en-1-yl)benzene: A Catalyst Free Suzuki-Like Coupling. [Link]

  • ResearchGate. (n.d.). Reaction conditions: i) 1,3-dibromopropane, K 2 CO 3 , acetone, reflux,... [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

  • YouTube. (2024). Enjoyable synthesis of 1,3 -Dibromobenzene. [Link]

  • PubChem. 1-Bromo-3-(but-3-en-1-yl)benzene. [Link]

  • PubChem. (E)-1-Bromo-3-(prop-1-en-1-yl)benzene. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1,3-dibromo- (CAS 108-36-1). [Link]

  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. [Link]

  • ChemBK. (2024). (3-Bromoprop-1-yn-1-yl)benzene. [Link]

  • Molecules. (2024). Introducing bromine to the molecular structure as a strategy for drug design. [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2024). Drug Discovery and its Applications. [Link]

  • ResearchGate. (n.d.). Attempted synthesis of 1-pheny-1, 2-cyclohexadiene and Wurtz-like condensation products in the reaction of 1-(2,3-dibromocyclohex-1-en-1-yl) benzene with zinc. [Link]

  • NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • bioRxiv. (2025). The role of induced polarization in drug discovery applications. [Link]

  • MDPI. (2025). Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Synthesis of Derivatives from [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene

Abstract [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene is a versatile bifunctional building block possessing two distinct and orthogonally reactive halogenated sites: a stereodefined (Z)-vinyl bromide and a reactive allylic br...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene is a versatile bifunctional building block possessing two distinct and orthogonally reactive halogenated sites: a stereodefined (Z)-vinyl bromide and a reactive allylic bromide. This unique arrangement allows for a wide array of selective chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures, including conjugated dienes, enynes, functionalized allylic systems, and heterocyclic scaffolds. This guide provides an in-depth exploration of the synthetic utility of this reagent, detailing field-proven protocols for derivatization at each reactive position. We will dissect the causality behind experimental choices in palladium-catalyzed cross-coupling reactions at the vinyl position and nucleophilic substitutions at the allylic position. Furthermore, strategies for sequential modifications and the synthesis of novel heterocycles are presented.

Structural Analysis and Reactivity Overview

The synthetic potential of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene stems from its two chemically distinct bromine atoms. The vinyl bromide at the C1 position is an sp²-hybridized carbon, making it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational to modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] Conversely, the bromine atom at the C3 position is on an sp³-hybridized carbon and is allylic to the double bond. This allylic position renders the C-Br bond susceptible to nucleophilic substitution reactions, proceeding through either direct displacement (Sₙ2) or via a resonance-stabilized allylic carbocation (Sₙ1).[3]

The strategic selection of reagents and reaction conditions allows for the selective functionalization of one site while leaving the other intact for subsequent transformations.

cluster_0 [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene cluster_1 Reactive Sites C6H5 Ph C1 C C6H5->C1 H_vinyl H C1->H_vinyl C2 C C1->C2 Br_vinyl Br C1->Br_vinyl H_allyl H C2->H_allyl C3 CH₂Br C2->C3 Allylic_Bromide Allylic Bromide (sp³) Nucleophilic Substitution C3->Allylic_Bromide Site 2 Vinyl_Bromide Vinyl Bromide (sp²) Pd-Catalyzed Cross-Coupling Br_vinyl->Vinyl_Bromide Site 1

Caption: Key reactive sites on [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene.

Derivatization via Palladium-Catalyzed Cross-Coupling at the C1 Vinyl Position

The vinyl bromide moiety is a robust handle for forming new carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their broad substrate scope, functional group tolerance, and predictable stereochemical outcomes.[4] For vinyl halides, these reactions generally proceed with retention of the double bond geometry.[5]

Suzuki-Miyaura Coupling: Synthesis of 1,3-Diarylpropenes

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, valued for its use of generally stable, commercially available, and low-toxicity organoboron reagents.[6][7] The reaction requires a base to activate the organoboron species, facilitating the crucial transmetalation step in the catalytic cycle.[7]

Suzuki_Cycle pd0 Pd(0)Ln pd_ox Oxidative Addition (Rate-Limiting) pd0->pd_ox pd2_complex R¹-Pd(II)Ln-X pd_ox->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_trans R¹-Pd(II)Ln-R² transmetal->pd2_trans boronate [R²-B(OR)₃]⁻ boronate->transmetal base Base (e.g., K₃PO₄) boronic_acid R²-B(OH)₂ base->boronic_acid boronic_acid->boronate reductive_elim Reductive Elimination pd2_trans->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-R² reductive_elim->product reactant R¹-X reactant->pd_ox

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol describes a general method for coupling [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene with an arylboronic acid.

Materials:

  • [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment. Causality: The Pd(0) active catalyst is sensitive to oxidation, which would deactivate it.

  • Add degassed 1,4-dioxane and water (typically a 10:1 ratio of dioxane:water) via syringe. Causality: The presence of water can accelerate the transmetalation step and help dissolve the inorganic base.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Arylboronic Acid PartnerProductTypical Yield
Phenylboronic acid(Z)-1,3-Diphenylprop-1-ene-3-bromide85-95%
4-Methoxyphenylboronic acid(Z)-1-(4-Methoxyphenyl)-3-phenylprop-1-ene-3-bromide80-90%
4-Trifluoromethylphenylboronic acid(Z)-1-(4-Trifluoromethylphenyl)-3-phenylprop-1-ene-3-bromide75-85%
2-Thiopheneboronic acid(Z)-1-(Thiophen-2-yl)-3-phenylprop-1-ene-3-bromide70-80%
Heck Reaction: Synthesis of Conjugated 1,3-Dienes

The Heck reaction provides a powerful method for the synthesis of substituted alkenes by coupling the vinyl bromide with another alkene, typically a terminal one.[8] This reaction is instrumental in forming conjugated 1,3-dienes, which are valuable motifs in natural products and materials science.[2][4] The reaction generally proceeds stereoselectively to yield the E-isomer from the newly formed double bond.[2]

Materials:

  • [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube under an inert atmosphere, dissolve [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene, Pd(OAc)₂, and P(o-tol)₃ in anhydrous DMF.

  • Add styrene and triethylamine via syringe. Causality: The amine base is crucial for neutralizing the HBr generated during the catalytic cycle, which regenerates the active Pd(0) catalyst.

  • Seal the tube and heat the mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via silica gel chromatography to yield the corresponding 1,3-diene derivative. Recent advancements have demonstrated visible-light-driven Heck reactions that can proceed at room temperature, offering milder conditions.[9]

Sonogashira Coupling: Synthesis of Conjugated Enynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the vinyl bromide and a terminal alkyne.[10][11] This reaction is exceptionally useful for synthesizing conjugated enynes. The classic protocol employs a dual-catalyst system: a palladium complex to activate the vinyl bromide and a copper(I) salt to form a copper acetylide intermediate, which accelerates the transmetalation step.[12][13]

Materials:

  • [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (solvent and base)

Procedure:

  • To a Schlenk flask, add [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with an inert gas (3x).

  • Add anhydrous, degassed triethylamine followed by the terminal alkyne via syringe. Causality: The amine serves as both the solvent and the base required to deprotonate the alkyne and neutralize the HBr byproduct.

  • Stir the reaction at room temperature. The reaction is often rapid and can be complete within a few hours.

  • Monitor by TLC. Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the amine salt and catalyst residues, washing with diethyl ether.

  • Concentrate the filtrate and purify the resulting enyne product by column chromatography.

  • Note: For substrates sensitive to copper or to avoid the common side reaction of alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed and should be considered.[12]

Derivatization via Nucleophilic Substitution at the C3 Allylic Position

The allylic bromide at the C3 position is a prime site for nucleophilic substitution. These reactions can proceed via Sₙ2, Sₙ1, or related pathways with potential for rearrangement (Sₙ1' or Sₙ2').[3] For an unhindered primary allylic halide like the title compound, Sₙ2 reactions with strong nucleophiles are typically efficient and predictable.

SN_Mechanisms cluster_SN2 SN2 Pathway (Strong Nu⁻) cluster_SN1 SN1 Pathway (Weak Nu, Protic Solvent) sn2_start R-CH₂-Br sn2_ts [Nu---CH₂(R)---Br]⁻ sn2_start->sn2_ts sn2_end R-CH₂-Nu sn2_ts->sn2_end br_sn2 Br⁻ sn2_ts->br_sn2 nu_sn2 Nu⁻ nu_sn2->sn2_ts sn1_start R-CH₂-Br sn1_inter R-CH₂⁺ (Allylic Carbocation) sn1_start->sn1_inter Slow br_sn1 Br⁻ sn1_start->br_sn1 sn1_end R-CH₂-Nu sn1_inter->sn1_end Fast nu_sn1 Nu-H nu_sn1->sn1_end

Caption: Competing Sₙ1 and Sₙ2 pathways at the allylic position.

Protocol 3.1: Synthesis of an Allylic Azide via Sₙ2 Substitution

Allylic azides are versatile intermediates, readily reduced to primary amines or used in "click chemistry" cycloaddition reactions.

Materials:

  • [(1Z)-1-Bromo-3-phenylprop-1-en-3-yl]benzene derivative (from Part 2) (1.0 equiv)

  • Sodium azide (NaN₃) (1.5 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the starting allylic bromide in DMF.

  • Add sodium azide in one portion. Causality: DMF is a polar aprotic solvent that solvates the sodium cation but not the azide anion, increasing the nucleophilicity of the azide and promoting the Sₙ2 mechanism.[14]

  • Stir the mixture at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure. Caution: Low molecular weight organic azides can be explosive and should be handled with care behind a blast shield.

  • The crude allylic azide is often used in the next step without further purification.

NucleophileReagentProduct Functional GroupTypical Yield
AzideNaN₃Allylic Azide>90%
CyanideKCNAllylic Nitrile80-90%
ThiophenoxidePhSH, K₂CO₃Allylic Phenyl Sulfide85-95%
MalonateDiethyl malonate, NaOEtDiethyl Allylmalonate75-85%

Sequential Functionalization and Heterocycle Synthesis

The true power of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene lies in the ability to perform sequential reactions, leveraging the orthogonal reactivity of the two bromide positions to build molecular complexity in a controlled manner.

A Representative Sequential Synthesis Workflow

This workflow demonstrates a Suzuki coupling followed by a nucleophilic substitution to create a highly functionalized molecule.

workflow start [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene step1 Step 1: Suzuki Coupling (Protocol 2.1) start->step1 intermediate Intermediate: (Z)-1-Aryl-3-bromoprop-1-enyl]benzene step1->intermediate step2 Step 2: Nucleophilic Substitution (Protocol 3.1) intermediate->step2 final_product Final Product: (Z)-1-Aryl-3-(nucleophile)prop-1-enyl]benzene step2->final_product reagents1 Arylboronic Acid, Pd(OAc)₂, XPhos, K₃PO₄ reagents1->step1 reagents2 Nucleophile (e.g., NaN₃) reagents2->step2

Caption: Workflow for sequential Suzuki coupling and nucleophilic substitution.

Synthesis of Heterocycles: Accessing Pyrazole Derivatives

The 1,3-dielectrophilic nature of this substrate makes it an excellent candidate for annulation reactions with dinucleophiles to form heterocycles.[15][16] For example, reaction with hydrazine can lead to the formation of pyrazole derivatives.

Materials:

  • [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (1.0 equiv)

  • Hydrazine hydrate (2.0-3.0 equiv)

  • Ethanol

  • Triethylamine (2.2 equiv)

Procedure:

  • Dissolve [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene in ethanol in a round-bottom flask.

  • Add triethylamine, followed by the dropwise addition of hydrazine hydrate at room temperature.

  • Heat the reaction mixture to reflux and stir for 6-12 hours.

  • The mechanism likely involves initial substitution at the allylic position, followed by an intramolecular cyclization and elimination/tautomerization sequence to form the aromatic pyrazole ring.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water to remove salts and excess hydrazine.

  • Dry the organic layer, concentrate, and purify by silica gel chromatography to isolate the target pyrazole.

Conclusion

[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene is a powerful and versatile starting material for synthetic chemists. Its dual reactivity allows for selective and sequential functionalization through well-established and reliable methodologies, including palladium-catalyzed cross-coupling and nucleophilic substitution. The protocols and strategic insights provided herein are designed to empower researchers in drug development and materials science to harness the full potential of this building block for the efficient construction of diverse and complex molecular targets.

References

  • BenchChem. (2025). A Head-to-Head Battle: Suzuki vs. Stille Reactions for Vinyl Bromide Coupling.
  • Li, W., et al. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.).
  • Feuerstein, M., et al. (2001).
  • BenchChem. (2025). Sonogashira coupling protocols for vinyl bromides like 2-Bromo-8-chloro-1-octene.
  • University of Calgary. (n.d.). Ch 10: Nucleophilic Substitution reactions of Allylic halides.
  • ACS Publications. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes.
  • Overman, L. E., et al. (2016). Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. PMC.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Wikipedia. (n.d.). Stille reaction.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Organic Synthesis. (n.d.). Sonogashira Coupling.
  • Vedantu. (n.d.). Allylic Substitution Reaction: Mechanism, Examples & Tips.
  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS.
  • SynArchive. (n.d.). Stille Coupling.
  • SynArchive. (n.d.). Sonogashira Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms.
  • Scholars Research Library. (n.d.).
  • Academia.edu. (n.d.). Multicomponent Reactions for the Synthesis of Heterocycles.
  • PMC. (n.d.).

Sources

Application

The Strategic Utility of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene in Sequential Cross-Coupling Reactions: A Guide for Researchers

Introduction: Unlocking Molecular Complexity with a Versatile Building Block In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct complex molecular architectures is par...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and functional group tolerance.[1][2] Within this context, the strategic design and utilization of multifunctional building blocks are of critical importance. [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene stands out as a preeminent example of such a scaffold, offering a platform for sequential and regioselective functionalization.

This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the application of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene in cross-coupling reactions. We will delve into the mechanistic principles that govern its reactivity, present detailed, field-proven protocols for key transformations, and offer insights into the causality behind experimental choices.

The unique structural feature of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene lies in the presence of two distinct carbon-bromine bonds: a vinylic bromide and an allylic bromide. This inherent difference in their electronic and steric environments allows for selective activation and coupling, paving the way for the stepwise introduction of diverse molecular fragments. The general reactivity trend in palladium-catalyzed cross-coupling reactions suggests that the oxidative addition to the more reactive C-Br bond will occur preferentially.[3] In the case of our subject molecule, the vinylic C(sp²)-Br bond is generally more susceptible to oxidative addition by a Pd(0) catalyst compared to the allylic C(sp³)-Br bond. This differential reactivity is the cornerstone of its utility in sequential synthesis.

This guide will focus on three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Sonogashira, and Heck reactions. For each, we will explore the selective functionalization at the vinylic position, providing a foundation for subsequent manipulations at the allylic position.

Part 1: The Suzuki-Miyaura Coupling - Forging Aryl-Aryl and Aryl-Vinyl Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, typically between an organohalide and an organoboron compound.[4][5] Its appeal lies in the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents.[6]

Mechanistic Rationale for Regioselectivity

The catalytic cycle of the Suzuki-Miyaura reaction commences with the oxidative addition of the organohalide to a Pd(0) species.[7] In the case of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene, the vinylic C-Br bond is more electron-deficient and sterically accessible for the insertion of the bulky palladium catalyst compared to the allylic C-Br bond. This preferential oxidative addition is the key determinant for the observed regioselectivity, leading to the formation of a vinyl-palladium intermediate. Subsequent transmetalation with the organoboron species and reductive elimination yields the desired cross-coupled product, leaving the allylic bromide intact for further functionalization.

Suzuki-Miyaura reaction mechanism.
Protocol: Selective Mono-Arylation via Suzuki-Miyaura Coupling

This protocol describes the selective coupling of an arylboronic acid at the vinylic position of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene.

Materials:

  • [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%) in a minimal amount of 1,4-dioxane.

  • Addition of Reagents: Add the catalyst solution to the Schlenk flask, followed by 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Self-Validation and Expected Outcome:

  • TLC/GC-MS Monitoring: The disappearance of the starting material and the appearance of a new, less polar spot/peak corresponding to the mono-arylated product should be observed. The retention of the allylic bromide can be confirmed by mass spectrometry.

  • NMR Spectroscopy: ¹H and ¹³C NMR of the purified product will confirm the structure, showing the presence of the newly introduced aryl group and the intact allylic CH₂Br group.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂/PPh₃ (3)K₂CO₃Dioxane/H₂O80585
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₃PO₄Toluene/H₂O90682
34-Chlorophenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃DMF/H₂O85488
42-Thienylboronic acidPd(OAc)₂/SPhos (2)K₂CO₃Dioxane/H₂O80579

Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.

Part 2: The Sonogashira Coupling - Constructing Conjugated Enynes

The Sonogashira coupling provides a powerful method for the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[8][9][10] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[11]

Mechanistic Insights into Selective Alkynylation

Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Sonogashira reaction on [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene is dictated by the preferential oxidative addition of the Pd(0) catalyst to the vinylic C-Br bond. The catalytic cycle involves the formation of a copper acetylide in situ, which then undergoes transmetalation with the vinyl-palladium intermediate. Subsequent reductive elimination furnishes the conjugated enyne product.[12]

Experimental workflow for Sonogashira coupling.
Protocol: Selective Mono-Alkynylation via Sonogashira Coupling

This protocol details the selective coupling of a terminal alkyne at the vinylic position of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene.

Materials:

  • [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (1.0 mmol) in anhydrous, degassed THF (10 mL).

  • Addition of Reagents: To this solution, add the terminal alkyne (1.2 mmol), triethylamine (2.5 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the amine salt. Wash the filter cake with THF.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by flash column chromatography on silica gel to afford the desired enyne product.

Self-Validation and Expected Outcome:

  • Reaction Monitoring: The consumption of the starting materials and the formation of a new, less polar product should be evident by TLC or GC-MS.

  • Spectroscopic Analysis: ¹H and ¹³C NMR will confirm the formation of the C(sp²)-C(sp) bond and the retention of the allylic bromide.

Data Presentation: Sonogashira Coupling
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT390
21-HexynePd(PPh₃)₄ (2)CuI (4)DIPEADMFRT485
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT292
43-Hydroxy-3-methyl-1-butynePd(OAc)₂/PPh₃ (3)CuI (5)Et₃NDioxane50578

Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.

Part 3: The Heck Reaction - Synthesis of Substituted Dienes

The Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an alkene.[13][14] It is a powerful tool for the synthesis of substituted alkenes and dienes with high stereoselectivity.[1]

Causality of Experimental Choices in the Heck Reaction

The regioselectivity of the Heck reaction with [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene again favors reaction at the vinylic C-Br bond. The choice of catalyst, ligand, base, and solvent are crucial for achieving high yields and selectivities.

  • Catalyst and Ligand: Palladium(II) acetate is a common and effective catalyst precursor. The choice of phosphine ligand can influence the stability and activity of the catalyst. For vinyl bromides, ligands like triphenylphosphine are often sufficient.

  • Base: An inorganic base like potassium carbonate is often used to neutralize the HBr generated during the catalytic cycle.

  • Solvent: A polar aprotic solvent such as DMF or NMP is typically employed to ensure the solubility of the reactants and the base.

The stereochemical outcome of the Heck reaction is generally trans, resulting from a syn-addition of the organopalladium species to the alkene followed by a syn-β-hydride elimination.

Heck reaction catalytic cycle.
Protocol: Selective Vinylation via Heck Reaction

This protocol describes the selective coupling of an alkene at the vinylic position of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene.

Materials:

  • [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene

  • Alkene (e.g., styrene or methyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol).

  • Addition of Reagents: Add anhydrous DMF (10 mL) and the alkene (1.5 mmol).

  • Reaction: Heat the reaction mixture to 100-120 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete in 8-12 hours.

  • Work-up: Cool the reaction to room temperature, add water (30 mL), and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.

Self-Validation and Expected Outcome:

  • Reaction Monitoring: The disappearance of the starting materials and the formation of a new product with a different retention factor/time should be observed.

  • Spectroscopic Characterization: NMR and mass spectrometry will confirm the structure of the resulting 1,3-diene, showing the newly formed double bond and the preserved allylic bromide.

Data Presentation: Heck Reaction
EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂/PPh₃ (2)K₂CO₃DMF1101075
2Methyl acrylatePd(OAc)₂ (2)NaOAcNMP1201280
3n-Butyl acrylatePd(OAc)₂/P(o-tol)₃ (2)Et₃NDMF100878
4AcrylonitrilePdCl₂(PPh₃)₂ (2)K₂CO₃DMAc1101072

Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.

Conclusion and Future Directions

[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its differential reactivity at the vinylic and allylic C-Br bonds allows for selective and sequential cross-coupling reactions, providing a powerful strategy for the controlled elaboration of molecular scaffolds. The protocols and data presented in this guide for the Suzuki-Miyaura, Sonogashira, and Heck reactions serve as a robust starting point for researchers to explore the rich chemistry of this compound.

Future work in this area could focus on the further functionalization of the allylic bromide moiety in the products of these initial cross-coupling reactions, opening up avenues to even more diverse and complex structures. Additionally, the development of one-pot, sequential cross-coupling procedures would further enhance the synthetic utility of this remarkable building block.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653, 46-49. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107, 874-922. [Link]

  • REGIOSELECTIVE HECK REACTION OF ALIPHATIC OLEFINS - DR-NTU. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Chemoselective Cross-Coupling of gem-Borazirconocene Alkanes with Aryl Halides. [Link]

  • Regiospecific Palladium-Catalyzed Cross-Coupling Reactions Using the Operational Equivalent of 1,3-Dilithiopropyne | Request PDF. [Link]

  • Effect of bases and solvents on the Heck coupling a | Download Table - ResearchGate. [Link]

  • Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature | Organic Letters - ACS Publications. [Link]

  • Heck Reaction - Organic Chemistry Portal. [Link]

  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles | Journal of the American Chemical Society - ACS Publications. [Link]

  • Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Publishing. [Link]

  • Heck Reaction—State of the Art - Semantic Scholar. [Link]

  • PalladiumCatalyzed CrossCoupling of Internal Alkenes with Terminal Alkenes to Functionalized 1,3Butadienes Using CH Bond Activat. [Link]

  • Heck coupling reaction of aryl bromide with methyl acrylate. - ResearchGate. [Link]

  • Heck Reaction - Chemistry LibreTexts. [Link]

  • Broadening Application of the Heck Reaction via in-situ Formation of Olefins - University of Liverpool Repository. [Link]

  • Copper-Catalyzed Enantioselective Borylative Allyl–Allyl Coupling of Allenes and Allylic gem-Dichlorides - CORE. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [Link]

  • A Palladium-Catalyzed Three-Component Cross-Coupling of Conjugated Dienes or Terminal Alkenes with Vinyl Triflates and Boronic Acids - PMC. [Link]

  • Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre - Biblio. [Link]

  • Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - Frontiers. [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold - Diva-portal.org. [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal. [Link]

Sources

Method

Application Note:[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene as a Versatile Bis-Electrophile for Heterocyclic Synthesis

Executive Summary The synthesis of highly functionalized aromatic heterocycles is a cornerstone of modern drug discovery and materials science. [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (CAS: 2624322-02-5) has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized aromatic heterocycles is a cornerstone of modern drug discovery and materials science. [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (CAS: 2624322-02-5) has emerged as a uniquely powerful bis-electrophilic precursor. Structurally characterized by an allylic bromide (sp³ C-Br) and a vinylic bromide (sp² C-Br) positioned on a rigid alkene scaffold, this compound allows for highly regioselective, sequential functionalization.

By leveraging the extreme differential reactivity between these two electrophilic centers, researchers can construct 5- and 6-membered nitrogen, sulfur, and oxygen heterocycles—such as pyrazoles, thiazoles, and fused indole polycycles—through programmable tandem substitution-cyclization sequences[1],[2].

Mechanistic Profile & Causality in Experimental Design

The synthetic utility of[(1Z)-1,3-dibromoprop-1-en-1-yl]benzene is rooted in the fundamental principles of molecular orbital theory and reaction kinetics:

  • Primary Attack (Kinetic Control): The allylic bromide at the C3 position is highly activated. The adjacent π -system of the alkene stabilizes the SN​2 transition state via orbital overlap, making it exceptionally susceptible to nucleophilic attack even at sub-ambient temperatures.

  • Secondary Cyclization (Thermodynamic/Catalytic Control): The vinylic bromide at the C1 position is highly resistant to standard SN​2 displacement due to the electron-rich nature of the double bond and steric hindrance. However, once the primary nucleophile is installed, the vinylic bromide can be activated via two distinct pathways:

    • Base-Promoted Elimination-Addition: Strong bases induce the elimination of HBr to form a transient propargyl intermediate, which rapidly undergoes 5-endo-dig or 5-exo-dig cyclization.

    • Transition-Metal Catalysis: Palladium catalysts can readily undergo oxidative addition into the sp² C-Br bond, facilitating intramolecular C-H arylation or cross-coupling to yield complex fused polycycles[1].

G A [(1Z)-1,3-Dibromoprop- 1-en-1-yl]benzene B Allylic Substitution (SN2) Intermediate A->B Dinucleophile (Primary Attack) C 3-Phenyl-1H-pyrazoles B->C Hydrazine + Base (Cyclization) D 2-Amino-4-phenylthiazoles B->D Thiourea + Base (Cyclization) E Fused Indole Polycycles B->E N-Aminoindole + Pd(0) (C-H Arylation)

Divergent synthetic pathways of[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene to various heterocycles.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters and typical yields for synthesizing various heterocyclic scaffolds using[(1Z)-1,3-dibromoprop-1-en-1-yl]benzene as the primary building block.

Heterocycle TargetReagent / DinucleophileCatalyst / BaseSolventTemp (°C)Typical Yield (%)Mechanistic Pathway
3-Phenyl-1H-pyrazoles Hydrazine hydrate K2​CO3​ DMF8075 - 85 SN​2
  • Elimination/Cyclization
2-Amino-4-phenylthiazoles Thiourea Et3​N EtOH6580 - 92 SN​2
  • Intramolecular Substitution
  • Fused Indole Polycycles N-Aminoindoles Pd(OAc)2​ / Cs2​CO3​ Toluene10060 - 78 SN​2
  • Pd-Catalyzed C-H Arylation
  • Salicylaldehyde Adducts Salicylaldehyde K2​CO3​ DMF2570 - 80 SN​2 O-Alkylation[2]

    Validated Experimental Protocols

    Protocol A: Base-Promoted Synthesis of 3-Phenyl-1H-pyrazoles

    This protocol utilizes a sequential SN​2 attack followed by an intramolecular cyclization driven by base-mediated elimination.

    Step-by-Step Methodology:

    • Initiation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve[(1Z)-1,3-dibromoprop-1-en-1-yl]benzene (1.0 mmol, 276 mg) in anhydrous DMF (5.0 mL).

    • Base Addition: Add anhydrous K2​CO3​ (2.5 mmol, 345 mg) to the solution.

      • Causality: A stoichiometric excess of base is critical. It neutralizes the two equivalents of HBr generated during the double substitution/elimination process, preventing the protonation and subsequent deactivation of the hydrazine nucleophile.

    • Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add hydrazine hydrate (1.2 mmol, 58 µL).

      • Causality: The initial SN​2 displacement at the allylic position is highly exothermic. Cooling the reaction prevents unwanted oligomerization and ensures strict regiocontrol.

    • Cyclization: Remove the ice bath and heat the reaction mixture to 80 °C for 4 hours.

      • Causality: While the allylic substitution occurs rapidly at low temperatures, the subsequent cyclization involving the sp²-hybridized vinylic bromide requires significant thermal energy to proceed via an alkyne intermediate.

    • Workup & Validation: Quench the reaction with distilled water (15 mL) and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine (3 x 15 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The disappearance of the starting material ( Rf​≈0.8 in 4:1 Hexanes/EtOAc) validates the completion of the reaction.

    • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc, 3:1 v/v) to yield the pure 3-phenyl-1H-pyrazole.

    Protocol B: Palladium-Catalyzed Synthesis of Fused Indolo[2,1-a]phthalazines

    This advanced protocol demonstrates the utility of the vinylic bromide in transition-metal cross-coupling, specifically for constructing complex polycyclic architectures[1].

    Step-by-Step Methodology:

    • Setup: In a Schlenk tube under an inert argon atmosphere, combine N-aminoindole (1.0 mmol),[(1Z)-1,3-dibromoprop-1-en-1-yl]benzene (1.2 mmol), Pd(OAc)2​ (5 mol%, 11.2 mg), P(t−Bu)3​ ligand (10 mol%), and Cs2​CO3​ (3.0 mmol).

    • Solvent Addition: Inject anhydrous toluene (10 mL) into the sealed tube.

    • Reaction Execution: Heat the mixture at 100 °C for 12 hours.

      • Causality: The initial N-alkylation occurs rapidly without metal intervention. The subsequent intramolecular C(sp²)-H arylation requires Pd(0) insertion into the vinylic C-Br bond, followed by C-H activation of the indole core. The bulky, electron-rich P(t−Bu)3​ ligand is essential to facilitate the challenging oxidative addition into the vinylic bromide.

    • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the filter cake with dichloromethane (20 mL).

    • Purification: Concentrate the filtrate in vacuo and purify via flash chromatography (Hexanes/EtOAc gradient) to isolate the fused indolo-polycycle.

    Expert Insights & Troubleshooting

    • Regioselectivity & Asymmetric Nucleophiles: The extreme difference in electrophilicity between the allylic and vinylic bromides ensures strictly sequential reactivity. When using an asymmetric bis-nucleophile (e.g., substituted amidines or thioureas), the more nucleophilic center (typically the softer heteroatom, such as Sulfur in thiourea) will exclusively attack the allylic position first.

    • Stereochemical Considerations: The (1Z) stereochemistry of the starting material places the vinylic bromide and the phenyl ring in a specific spatial arrangement. During base-promoted cyclizations (Protocol A), elimination to an alkyne intermediate often erases this stereocenter, funneling both (E) and (Z) isomers into the same planar aromatic heterocycle. However, in transition-metal catalyzed direct cross-couplings (Protocol B), the (Z)-geometry dictates the spatial proximity of the reactive centers, which is critical for the success of the intramolecular C-H activation step[1].

    • Alternative Reagents: While Indium-mediated allylation reactions are highly effective for generating homoallylic alcohols from similar 1,3-dibromopropene derivatives[3], the presence of the phenyl ring in [(1Z)-1,3-dibromoprop-1-en-1-yl]benzene heavily biases the molecule toward the formation of conjugated aromatic heterocycles rather than simple aliphatic additions.

    References

    • Synthesis of Fused 1-Aminoindole Polycycles by a Sequence of Palladium-Catalyzed N–H and C(sp2)–H Arylations. The Journal of Organic Chemistry (ACS Publications).1[1]

    • Organoindium Reagents: The Preparation and Application in Organic Synthesis. Chemical Reviews (ACS Publications). 3[3]

    • Pyridoxal and Salicylaldehyde Derivatives: Synthesis, Characterization, and Antifungal Potential Against Opportunistic Yeast Pathogens. MDPI. 2[2]

    Sources

    Application

    The Strategic Deployment of [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene: A Bifunctional Linchpin in Natural Product Synthesis

    Introduction: A Molecule of Dual Reactivity In the intricate chess game of natural product synthesis, the development of versatile building blocks that offer controlled, sequential bond formation is paramount. [(1Z)-1,3-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: A Molecule of Dual Reactivity

    In the intricate chess game of natural product synthesis, the development of versatile building blocks that offer controlled, sequential bond formation is paramount. [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene emerges as a potent strategic piece, a bifunctional linchpin designed for precisely this purpose. Its molecular architecture is deceptively simple yet profoundly powerful, featuring two distinct and orthogonally reactive bromine substituents. The first, a (Z)-configured vinyl bromide, is primed for a host of palladium-catalyzed cross-coupling reactions, enabling the stereoselective construction of complex olefinic structures. The second, an allylic bromide, serves as a classic electrophilic site for nucleophilic substitution. This duality allows for a programmed, stepwise elaboration of a molecular scaffold, minimizing protecting group manipulations and shortening synthetic sequences. This guide provides an in-depth exploration of the synthesis and strategic application of this reagent, complete with detailed protocols and mechanistic insights for researchers at the forefront of chemical synthesis and drug development.

    Synthesis of the Bifunctional Reagent

    The efficient synthesis of [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene is a critical first step. A reliable two-step protocol is proposed, commencing with the stereoselective formation of the (Z)-vinyl bromide, followed by a selective allylic bromination.

    cluster_0 Step 1: Synthesis of (Z)-(1-bromoprop-1-en-1-yl)benzene cluster_1 Step 2: Allylic Bromination Phenylacetylene Phenylacetylene HBr_addition Stereoselective HBr Addition Phenylacetylene->HBr_addition e.g., Hydrobromination (Radical or Metal-catalyzed) Z_vinyl_bromide (Z)-(1-bromoprop-1-en-1-yl)benzene HBr_addition->Z_vinyl_bromide NBS N-Bromosuccinimide (NBS) Radical Initiator (AIBN or light) Z_vinyl_bromide->NBS Selective Allylic Bromination Final_Product [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene NBS->Final_Product Reagent [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene OxAdd Oxidative Addition Reagent->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd PdII_Intermediate Vinyl-Pd(II) Intermediate OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation Coupling_Partner Coupling Partner (e.g., R-B(OH)₂, R-SnBu₃, R-C≡CH) Coupling_Partner->Transmetalation Di_Org_PdII Diorgano-Pd(II) Intermediate Transmetalation->Di_Org_PdII RedEln Reductive Elimination Di_Org_PdII->RedEln RedEln->Pd0 Catalyst Regeneration Product Coupled Product RedEln->Product Start [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene Step1_Reaction Step 1: Sonogashira Coupling (Terminal Alkyne, Pd/Cu) Start->Step1_Reaction Intermediate Intermediate Product (Vinyl Bromide Functionalized) Step1_Reaction->Intermediate Step2_Reaction Step 2: Nucleophilic Substitution (e.g., Malonate, Base) Intermediate->Step2_Reaction Final_Product Complex Target Precursor (Dually Functionalized) Step2_Reaction->Final_Product

    Method

    Application Note: Experimental Protocols for the Utilization of[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene in Chemoselective Synthesis

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide Introduction & Mechanistic Rationale[(1Z)-1,3-Dibromoprop-1-en-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide

    Introduction & Mechanistic Rationale[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (CAS: 2624322-02-5) is a highly versatile, bifunctional electrophile featuring both an allylic bromide and a vinylic bromide within the same molecular framework[1]. In drug discovery and complex molecule synthesis, the ability to selectively functionalize specific sites on a molecule without the need for protecting groups is highly prized.

    The utility of this compound lies in its chemoselectivity . The allylic C–Br bond and the vinylic C–Br bond possess distinct bond dissociation energies and interact with transition metal catalysts via entirely different mechanistic pathways[1].

    The Causality of Chemoselectivity

    When exposed to a Palladium(0) catalyst, the allylic bromide undergoes rapid allylic ionization to form a η3 -allyl palladium complex. This process is kinetically favored and occurs readily at or below room temperature (0 °C to 25 °C). Conversely, the vinylic bromide requires direct oxidative addition—a process that is thermodynamically demanding and kinetically sluggish at room temperature[1]. By strictly controlling the reaction temperature and ligand environment, researchers can create a self-validating system : the reaction halts cleanly after allylic substitution, leaving the vinylic bromide completely intact for subsequent, orthogonal functionalization.

    Reactivity SM [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (Bifunctional Electrophile) AllylPd η³-Allyl Palladium Complex (Fast, RT) SM->AllylPd Pd(0), 20°C Allylic C-Br Activation Product1 Allylic Substituted Product (Vinylic Br Intact) AllylPd->Product1 ArB(OH)2 VinylPd Vinyl Palladium Complex (Slow, Requires Heat) Product2 Fully Functionalized Product (Sequential Coupling) VinylPd->Product2 Ar'B(OH)2 Product1->VinylPd Pd(0), 80°C Vinylic C-Br Activation

    Figure 1: Chemoselective palladium-catalyzed activation pathway of the bifunctional electrophile.

    Quantitative Data Summary

    The following table summarizes the optimized parameters and expected outcomes for the divergent functionalization of[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene, demonstrating the strict chemoselective boundaries.

    Reaction PhaseCatalyst / LigandTemp (°C)Base / SolventYield (%)Chemoselectivity
    Step 1: Allylic Coupling Pd(PPh₃)₄ (5 mol%)20K₂CO₃ / THF:H₂O85–92>99:1 (Allylic:Vinylic)
    Step 2: Vinylic Coupling Pd(dppf)Cl₂ (10 mol%)80Cs₂CO₃ / Dioxane:H₂O78–85Complete Conversion
    One-Pot Annulation None (Hydrazine)60Et₃N / Ethanol70–75Regiospecific Cyclization

    Experimental Protocols

    Protocol 1: Chemoselective Allylic Suzuki-Miyaura Cross-Coupling

    Objective: Selective arylation of the allylic position while preserving the vinylic bromide for downstream applications.

    Causality & Design: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] is selected because the monodentate PPh₃ ligands easily dissociate to accommodate the η3 -allyl intermediate. The reaction is strictly maintained at 20 °C. At this temperature, the vinylic C–Br bond is entirely inert to Pd(0) insertion, ensuring absolute chemoselectivity[1].

    Step-by-Step Methodology:

    • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (1.0 mmol, 1.0 equiv) and the desired arylboronic acid (1.05 mmol, 1.05 equiv).

    • Catalyst & Base Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and K₂CO₃ (2.0 mmol, 2.0 equiv).

    • Solvent Introduction: Inject a degassed mixture of THF/H₂O (4:1 v/v, 10 mL).

    • Reaction Execution: Stir the biphasic mixture vigorously at 20 °C for 4–6 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the starting material spot disappears; the absence of a lower-Rf di-arylated byproduct confirms successful temperature control.

    • Workup: Quench with water (10 mL), extract with diethyl ether (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes) to isolate the mono-arylated vinylic bromide.

    Protocol 2: Sequential Vinylic Cross-Coupling

    Objective: Functionalization of the remaining vinylic bromide to yield a highly substituted, unsymmetrical alkene.

    Causality & Design: Vinylic bromides are notoriously sluggish toward oxidative addition. To overcome this high activation barrier, we switch to Pd(dppf)Cl₂. The bidentate dppf ligand increases the electron density on the palladium center, facilitating oxidative addition, while its specific bite angle accelerates the final reductive elimination step. Heating to 80 °C provides the necessary thermodynamic driving force[1].

    Step-by-Step Methodology:

    • Preparation: To a pressure vial equipped with a magnetic stir bar, add the mono-arylated vinylic bromide isolated from Protocol 1 (1.0 mmol, 1.0 equiv) and a different arylboronic acid (1.5 mmol, 1.5 equiv).

    • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.1 mmol, 10 mol%) and Cs₂CO₃ (3.0 mmol, 3.0 equiv).

    • Solvent Introduction: Add degassed 1,4-Dioxane/H₂O (5:1 v/v, 12 mL). Seal the vial under argon.

    • Reaction Execution: Heat the mixture to 80 °C in an oil bath for 12 hours.

    • Workup & Purification: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and extract with EtOAc. Purify via flash chromatography to yield the fully functionalized alkene.

    Workflow Step1 Step 1: Reagent Preparation Degas solvents, weigh Pd(PPh3)4 Step2 Step 2: Allylic Coupling (20 °C) Add ArB(OH)2, K2CO3, SM Step1->Step2 Step3 Step 3: Intermediate Isolation Extract, dry, purify via column Step2->Step3 TLC Confirms Mono-substitution Step4 Step 4: Vinylic Coupling (80 °C) Add Pd(dppf)Cl2, Ar'B(OH)2, Cs2CO3 Step3->Step4 Step5 Step 5: Final Workup Isolate fully substituted alkene Step4->Step5 Complete Conversion

    Figure 2: Step-by-step experimental workflow for the sequential chemoselective cross-coupling.

    Protocol 3: Annulation to Form Functionalized Pyrazoles

    Objective: Utilizing the bifunctional nature of the electrophile to synthesize pyrazole derivatives via reaction with binucleophiles (e.g., hydrazine).

    Causality & Design: The allylic bromide acts as a highly reactive soft electrophile for the initial nucleophilic attack by the primary amine of hydrazine. Once the allylic position is substituted, the secondary amine of the hydrazine intermediate undergoes an intramolecular cyclization via conjugate addition/elimination at the vinylic bromide. This cascade is thermodynamically driven by the formation of the stable, aromatic pyrazole ring system.

    Step-by-Step Methodology:

    • Preparation: Dissolve[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (1.0 mmol) in absolute ethanol (10 mL).

    • Reagent Addition: Add hydrazine hydrate (1.2 mmol, 1.2 equiv) dropwise at 0 °C, followed by triethylamine (2.5 mmol, 2.5 equiv) to neutralize the generated HBr.

    • Cyclization: Attach a reflux condenser and heat the mixture to 60 °C for 8 hours.

    • Workup: Concentrate the reaction mixture in vacuo. Partition the residue between water and dichloromethane. Extract the aqueous layer with DCM (2 × 15 mL).

    • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and recrystallize from ethanol to afford the pure 3-phenyl-1H-pyrazole derivative.

    References

    • [1] Trost, B. M., et al. (2002). Controlling Chemoselectivity in Vinyl and Allylic C−X Bond Activation with Palladium Catalysis: A pKa-Based Electronic Switch. Journal of the American Chemical Society, 124(18), 188-189. Retrieved from:[Link]

    • [General Reference] Sarkar, S., et al. (2014). Palladium‐Catalyzed Chemoselective Allylic Substitution, Suzuki–Miyaura Cross‐Coupling, and Allene Formation of Bifunctional 2‐B(pin)‐Substituted Allylic Acetate Derivatives. Chemistry – A European Journal, 20(37), 11726-11739. Retrieved from:[Link]

    Sources

    Application

    Introduction and Strategic Rationale[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (CAS: 2624322-02-5) is a highly versatile, stereodefined dihalogenated building block. Its unique structural motif—a vinylic bromide coupled with an allylic bromide—makes it an exceptional substrate for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and the synthesis of complex pharmaceutical heterocycles.

    Application Note: Scale-Up Synthesis and Process Optimization of[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene Document ID: AN-2026-04-01 Target Audience: Process Chemists, Scale-Up Engineers, and Preclinical Drug Development S...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Scale-Up Synthesis and Process Optimization of[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene

    Document ID: AN-2026-04-01 Target Audience: Process Chemists, Scale-Up Engineers, and Preclinical Drug Development Scientists Focus: Allylic Bromination, Radical Chain Mechanisms, and Green Solvent Optimization

    Historically, the synthesis of brominated phenylpropenes relied on the direct addition of molecular bromine to alkenes, a process that often suffers from poor stereospecificity and yields complex mixtures of syn and anti addition products [1]. To achieve high Z-stereoretention and strict regiocontrol, this protocol utilizes a Wohl-Ziegler allylic bromination starting from commercially available (1Z)-(1-bromoprop-1-en-1-yl)benzene.

    Mechanistic Causality and Process Design

    The transformation is driven by a free-radical chain mechanism initiated by Azobisisobutyronitrile (AIBN) and propagated by N-Bromosuccinimide (NBS) [2].

    • Regioselectivity: The generation of the succinimidyl radical abstracts a hydrogen atom exclusively from the C3 (methyl) position of the substrate. This is due to the low bond dissociation energy of the allylic C-H bond, which forms a resonance-stabilized allylic radical.

    • Stereoretention: The bulky vinylic bromine at the C1 position sterically locks the double bond geometry. Because the radical is localized primarily at the C3 carbon (with hyperconjugative stabilization from the aromatic ring), the subsequent bromine transfer from NBS occurs without isomerizing the Z-alkene.

    • Solvent Selection (Green Chemistry): Carbon tetrachloride ( CCl4​ ) is the traditional solvent for Wohl-Ziegler reactions due to its transparency to radicals. However, due to its severe toxicity and regulatory restrictions, this protocol replaces CCl4​ with α,α,α -trifluorotoluene ( PhCF3​ ). PhCF3​ provides the requisite non-polar environment, excellent radical stability, and a suitable boiling point (102 °C) for thermal AIBN activation, while complying with modern industrial safety standards.

    G N1 Initiation AIBN (Thermal Cleavage) N2 H-Abstraction Allylic Radical Formation N1->N2 N3 Halogen Transfer NBS reacts with Allylic Radical N2->N3 N4 Propagation Succinimidyl Radical Regeneration N3->N4 N4->N2 Chain Cycle N5 Termination Radical Coupling & Quenching N4->N5

    Fig 1: Radical chain propagation cycle for the Wohl-Ziegler allylic bromination.

    Process Optimization Data

    Prior to the 1-kg scale-up, reaction parameters were evaluated at the 50-gram scale to establish a self-validating system where yield and stereopurity could be maximized while minimizing the formation of tribrominated byproducts.

    Table 1: Solvent and Initiator Optimization for Allylic Bromination

    SolventInitiator (mol%)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Z:E Ratio
    CCl4​ (Baseline)AIBN (5%)76 (Reflux)4.0>998898:2
    AcetonitrileAIBN (5%)808.0654285:15
    ChlorobenzeneBenzoyl Peroxide (5%)855.5897694:6
    PhCF3​ (Optimized) AIBN (2.5%) 85 4.5 >99 91 99:1

    Insight: PhCF3​ outperformed CCl4​ in isolated yield. Reducing the AIBN load to 2.5 mol% and utilizing a controlled dosing strategy mitigated thermal runaway and suppressed the formation of the 1,3,3-tribromoprop-1-en-1-yl byproduct.

    Scale-Up Protocol (1.0 kg Scale)

    Safety & Compliance Warning: This procedure involves toxic, lachrymatory, and environmentally hazardous halogenated compounds. It must strictly be executed in a professional, legally compliant chemical manufacturing facility. Operators must utilize full-face supplied-air respirators or work within a Class 100 walk-in fume hood. All reactor vents must be routed through an aqueous sodium thiosulfate/sodium hydroxide dual-scrubber system to neutralize volatile brominated species.

    Phase 1: Reactor Preparation and Charging
    • System Purge: Equip a 10 L jacketed borosilicate glass reactor with a PTFE-lined pitched-blade impeller, a reflux condenser (chilled to 5 °C), an internal thermocouple, and a nitrogen inlet. Purge the system with N2​ for 30 minutes to remove oxygen, which acts as a radical scavenger.

    • Substrate Charging: Charge 1.00 kg (5.07 mol) of (1Z)-(1-bromoprop-1-en-1-yl)benzene into the reactor.

    • Solvent Addition: Add 5.0 L of anhydrous α,α,α -trifluorotoluene ( PhCF3​ ). Initiate stirring at 150 RPM.

    • Reagent Charging: Add 0.95 kg (5.33 mol, 1.05 eq) of recrystallized N-Bromosuccinimide (NBS). Causality Note: A slight excess of NBS ensures complete conversion, but excessive amounts promote over-bromination.

    Phase 2: Initiation and Propagation
    • Heating: Ramp the jacket temperature to achieve an internal reaction temperature of 80 °C.

    • Initiator Dosing: Prepare a solution of 20.8 g (0.127 mol, 2.5 mol%) of AIBN in 200 mL of PhCF3​ . Using a programmable syringe pump, dose this solution into the reactor over 90 minutes.

      • Self-Validating Check: A mild exotherm (temperature rise of 2-4 °C) and the evolution of nitrogen gas bubbles indicate successful radical initiation. If no exotherm is observed within the first 15 minutes of dosing, halt addition and verify oxygen exclusion.

    • Maturation: Following the completion of AIBN dosing, maintain the internal temperature at 85 °C for 3 hours. Monitor the reaction via HPLC (C18 column, MeCN/Water gradient). The reaction is deemed complete when the starting material peak integrates to < 1.0%.

    Phase 3: Workup and Isolation
    • Quenching: Cool the reactor to 0 °C over 60 minutes. As the reaction cools, succinimide (the byproduct of NBS) will precipitate quantitatively due to its insolubility in cold PhCF3​ .

    • Filtration: Discharge the reactor slurry through an in-line sintered glass filter (porosity 3). Wash the succinimide filter cake with 2 x 500 mL of cold PhCF3​ .

    • Washing: Transfer the filtrate back to a clean reactor. Wash the organic layer sequentially with 2.0 L of 5% aqueous sodium thiosulfate (to quench any residual active bromine species) and 2.0 L of brine.

    • Concentration & Crystallization: Concentrate the organic layer under reduced pressure (50 mbar, 40 °C) to approximately 1.5 L. Charge 3.0 L of cold n-heptane to induce crystallization of the target compound.

    • Final Isolation: Filter the resulting white-to-pale-yellow crystals, wash with cold heptane, and dry under high vacuum at 30 °C for 24 hours.

      • Expected Yield: 1.27 kg (91%).

      • Purity: >98% by HPLC; Z-isomer purity >99% by 1H-NMR.

    References

    • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Source: Chemical Reviews, American Chemical Society. URL:[Link]

    • Polar additions to olefins and acetylenes. VI. Nonstereospecific addition of bromine to 1-phenylpropene and trans-anethole Source: Journal of the American Chemical Society. URL:[Link]

    • Wohl-Ziegler Bromination (General Methodology) Source: Organic Syntheses, Coll. Vol. 4, p.921. URL:[Link]

    Method

    Application Note: Regioselective and Stereospecific Functionalization of[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Modular synthesis of trisubstituted (Z)-alkenes and complex allylamine active pharmaceutical ingredient (API) scaffolds. I...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Modular synthesis of trisubstituted (Z)-alkenes and complex allylamine active pharmaceutical ingredient (API) scaffolds.

    Introduction & Mechanistic Rationale

    The compound [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene is a highly versatile, bifunctional electrophile. Its architecture features two distinct reactive sites: an allylic C(sp³)–Br bond and a vinylic C(sp²)–Br bond. This dichotomy in bond dissociation energies and hybridization allows for highly predictable, regioselective sequential cross-coupling.

    In drug development, accessing stereodefined trisubstituted alkenes (such as those found in tamoxifen analogs or peptidomimetics) is notoriously difficult. By leveraging the differential reactivity of this dibromide, chemists can perform a chemoselective nucleophilic substitution or soft cross-coupling at the allylic position at room temperature. The fundamental mechanism of nucleophilic attack on bromo-π-allyl palladium complexes dictates that the C(sp³)–Br bond will readily undergo oxidative addition with Pd(0) under mild conditions 1. The vinylic C(sp²)–Br bond remains intact, serving as a stereoretentive linchpin for a subsequent Suzuki-Miyaura cross-coupling 2. This regioselective preference is also well-documented in related metal-mediated allylations of 1,3-dibromopropenes 3.

    Reaction Pathway & Experimental Strategy

    To construct complex molecular architectures without isolating unstable intermediates, we utilize a sequential, two-step catalytic workflow.

    Workflow A [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (Bifunctional Electrophile) B (Z)-Vinylic Bromide Allylamine (Stable Intermediate) A->B Step 1: Allylic Amination (Pd cat., 25°C) Chemoselective C(sp3)-Br Cleavage C Trisubstituted Z-Alkene (Complex API Scaffold) B->C Step 2: Suzuki-Miyaura (Pd cat., 65°C) Stereoretentive C(sp2)-Br Coupling

    Figure 1: Sequential regioselective functionalization of[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene.

    Quantitative Data & Catalyst Optimization

    The success of the second step (Suzuki-Miyaura coupling) relies heavily on choosing a catalyst system that activates the vinylic bromide while strictly preserving the (Z)-alkene geometry. Table 1 summarizes the optimization data.

    Table 1: Optimization of the Stereoretentive Suzuki-Miyaura Coupling (Step 2)

    EntryCatalyst System (5 mol%)Base (3.0 eq)SolventTemp (°C)Yield (%)Z:E Ratio
    1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O8072>95:5
    2 Pd(dppf)Cl₂ K₃PO₄ THF/H₂O 65 88 >99:1
    3Pd₂(dba)₃ / SPhosCs₂CO₃1,4-Dioxane1008580:20
    4None (Control)K₃PO₄THF/H₂O650N/A

    Expert Insight: Notice the degradation of the Z:E ratio in Entry 3. The use of bulky, electron-rich biaryl phosphine ligands (like SPhos) at elevated temperatures accelerates oxidative addition but promotes partial isomerization of the intermediate via a reversible β-hydride elimination pathway. Conversely, the bidentate ligand in Pd(dppf)Cl₂ (Entry 2) provides an optimal balance of reactivity and stereoretention.

    Experimental Protocols

    The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure causality and reproducibility at each step.

    Protocol A: Chemoselective Allylic Amination (Step 1)

    Objective: Selective functionalization of the C(sp³)–Br bond while leaving the vinylic bromide intact.

    • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon. Repeat this cycle three times. Causality: Oxygen rapidly degrades Pd(0) into inactive Pd(II) oxides, stalling the catalytic cycle.

    • Reagent Loading: Charge the flask with Pd(PPh₃)₄ (2 mol%, 0.02 equiv) and anhydrous K₂CO₃ (2.0 equiv).

    • Solvent & Substrate Addition: Add anhydrous THF (0.2 M relative to substrate). Inject[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (1.0 equiv) and morpholine (1.2 equiv) via syringe.

    • Reaction Execution: Stir the mixture at strictly 25 °C for 4 hours. Causality: Maintaining room temperature is critical. Elevated temperatures will provide the activation energy required for the vinylic bromide to erroneously undergo oxidative addition.

    • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (R_f = 0.6) should be completely consumed and replaced by a single UV-active spot (R_f = 0.3).

    • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL) to neutralize the base. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purification: Purify via flash column chromatography to yield the (Z)-vinylic bromide allylamine intermediate.

    Protocol B: Stereoretentive Vinylic Suzuki-Miyaura Coupling (Step 2)

    Objective: Cross-coupling of the remaining C(sp²)–Br bond with an arylboronic acid, retaining the native (Z)-geometry.

    • Solvent Degassing: Prepare a solvent mixture of THF/H₂O (4:1 v/v). Sparge the mixture with Argon for 20 minutes prior to use. Causality: Aqueous basic mixtures are highly prone to dissolving atmospheric oxygen, which causes homocoupling of the boronic acid (protodeboronation).

    • Reagent Loading: To a clean Schlenk flask, add the intermediate from Protocol A (1.0 equiv), phenylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and K₃PO₄ (3.0 equiv).

    • Reaction Execution: Add the degassed THF/H₂O mixture (0.1 M). Seal the flask and heat to 65 °C in an oil bath for 12 hours.

    • In-Process Control (IPC): Analyze an aliquot via LC-MS. The mass of the brominated intermediate should be fully replaced by the [M+H]⁺ peak of the trisubstituted alkene product.

    • Workup & Isolation: Cool to room temperature. Dilute with water (10 mL) and extract with EtOAc (3 × 20 mL). Pass the organic layer through a short pad of Celite to remove palladium black.

    • Final Purification: Concentrate and purify via silica gel chromatography to isolate the pure (Z)-trisubstituted allylamine scaffold.

    References

    • Organ, M. G., et al. "Mechanism of Nucleophilic Attack on 1- and 2-Bromo (p-allyl) palladium Complexes". Journal of the American Chemical Society 1998, 120(36), 9283-9290.
    • Suzuki, A. "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds". Angewandte Chemie International Edition 2011, 50, 6722-6737.
    • Ranu, B. C., et al. "Regioselective cross-coupling of allylindium reagents with activated benzylic bromides". Tetrahedron Letters 2007, 48(40), 7164-7167.

    Sources

    Application

    Advanced Applications of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene in Materials Science: Chemoselective Sequential Functionalization

    Introduction: The Bifunctional Advantage In the design of advanced organic materials—ranging from Aggregation-Induced Emission (AIE) luminogens to conjugated polymer brushes—the precision of molecular building blocks dic...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Bifunctional Advantage

    In the design of advanced organic materials—ranging from Aggregation-Induced Emission (AIE) luminogens to conjugated polymer brushes—the precision of molecular building blocks dictates the macroscopic properties of the final material. [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (CAS: 2624322-02-5)[1] is a highly versatile, geometrically pure bifunctional monomer. Its structure features two distinct reactive sites: an sp3 -hybridized allylic bromide and an sp2 -hybridized vinylic bromide .

    The true power of this molecule in materials science lies in its intrinsic chemoselectivity. By exploiting the kinetic and thermodynamic differences between these two carbon-halogen bonds, researchers can execute step-wise, orthogonal functionalizations without the need for cumbersome protection/deprotection sequences.

    Mechanistic Principles: The "Electronic Switch"

    The causality behind the differential reactivity of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene is rooted in bond dissociation energies and hybridization.

    • Allylic Bromide ( sp3 ): The allylic C–Br bond is highly polarized and benefits from resonance stabilization in the transition state. It undergoes rapid nucleophilic aliphatic substitution ( SN​2 ) or low-temperature oxidative addition by Palladium(0) catalysts.

    • Vinylic Bromide ( sp2 ): The vinylic C–Br bond is significantly stronger due to the greater s-character of the sp2 carbon. Oxidative addition into this bond requires elevated temperatures (typically >60 °C) and electron-rich phosphine ligands.

    As demonstrated by Organ et al. in their foundational work on pKa-based electronic switches in Pd-catalysis, it is possible to selectively activate the allylic leaving group at room temperature while leaving the vinylic halide completely intact for subsequent high-temperature cross-coupling[2]. This principle allows [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene to act as a linchpin in complex polymer architectures, such as all-cis poly(phenylene vinylene) (PPV) derivatives[3].

    G A [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene B Allylic Substitution (25°C, Soft Nucleophile) A->B Step 1 (Kinetic) C Vinyl Bromide Intermediate B->C D Suzuki-Miyaura (80°C, Pd Catalyst) C->D Step 2 (Thermodynamic) E Conjugated Oligomer/Polymer D->E

    Workflow for the chemoselective sequential functionalization of the bifunctional monomer.

    Application 1: Synthesis of Functionalized Poly(phenylene vinylene) (PPV) Architectures

    Poly(phenylene vinylene)s are benchmark materials in organic light-emitting diodes (OLEDs) and photovoltaic cells. Using[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene, researchers can introduce solubilizing or functional side-chains at the allylic position before polymerizing via the vinylic position.

    Protocol 1.1: Chemoselective Allylic Substitution (Side-Chain Attachment)

    Objective: Attach a solubilizing alkoxy or amine group exclusively at the allylic position.

    • Preparation: In an oven-dried Schlenk flask under argon, dissolve[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M.

    • Nucleophile Addition: Add a soft nucleophile (e.g., sodium dialkyl malonate or a secondary amine) (1.05 equiv) dropwise at 0 °C.

    • Reaction: Stir the mixture at 25 °C for 2 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The starting material ( Rf​≈0.8 ) should disappear, replaced by a single new spot ( Rf​≈0.5 ). Extract a 0.1 mL aliquot for 1H NMR. Validation: The disappearance of the allylic CH2​−Br doublet (typically around δ 4.0 ppm) and the preservation of the vinylic proton signal ( δ 6.5-7.0 ppm) confirms chemoselectivity.

    • Workup: Quench with saturated aqueous NH4​Cl , extract with dichloromethane, dry over MgSO4​ , and concentrate to yield the mono-functionalized vinyl bromide intermediate.

    Protocol 1.2: Suzuki-Miyaura Polycondensation

    Objective: Polymerize the intermediate to form a functionalized PPV derivative.

    • Catalyst Activation: Combine the vinyl bromide intermediate (1.0 equiv), a bis-boronic acid/ester (e.g., 1,4-benzenediboronic acid bis(pinacol) ester, 1.0 equiv), and Pd(PPh3​)4​ (5 mol%) in a degassed mixture of Toluene and 2M aqueous K2​CO3​ (3:1 v/v).

    • Polymerization: Heat the biphasic mixture vigorously at 80 °C for 24–48 hours under argon. The elevated temperature provides the activation energy required for Pd-insertion into the sp2 vinylic C-Br bond[4].

    • End-Capping: Add bromobenzene (0.1 equiv) to cap the boronic acid chain ends, stir for 2 hours, then add phenylboronic acid (0.1 equiv) to cap the bromide ends.

    • Precipitation (Validation): Pour the cooled organic phase into vigorously stirring methanol. The formation of a brightly fluorescent, fibrous precipitate validates successful chain extension and extended π -conjugation.

    Application 2: Surface-Anchored Conjugated Polymer Brushes

    In nanomaterials, covalently grafting conjugated polymers onto inorganic substrates (like silica or ITO) enhances charge transport and device stability. The allylic bromide serves as an ideal anchor.

    Protocol 2.1: Covalent Anchoring to Silica Nanoparticles
    • Substrate Preparation: Disperse amine-functionalized silica nanoparticles ( SiO2​−NH2​ ) in anhydrous N,N-Dimethylformamide (DMF).

    • Anchoring: Add an excess of[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene and a mild base ( N,N -Diisopropylethylamine, DIPEA). Sonicate for 10 minutes, then stir at 40 °C for 12 hours. The primary amines on the silica undergo SN​2 displacement of the allylic bromide.

    • Purification: Centrifuge the nanoparticles and wash extensively with DMF and ethanol to remove unbound monomer.

    • Validation: FTIR spectroscopy of the dried nanoparticles will show a reduction in N-H stretching bands (~3300 cm−1 ) and the appearance of characteristic aromatic C=C stretches (~1600 cm−1 ).

    Protocol 2.2: On-Surface Heck Coupling
    • Reaction Setup: Resuspend the vinyl-bromide-functionalized nanoparticles in anhydrous DMF. Add a styrene derivative (e.g., 4-vinylanisole), Pd(OAc)2​ (10 mol%), tri-o-tolylphosphine (20 mol%), and triethylamine.

    • Coupling: Heat the suspension to 100 °C for 24 hours.

    • Isolation: Centrifuge and wash the nanoparticles. The resulting material features covalently bound, extended conjugated systems radiating from the silica core.

    G S1 Amine-Functionalized Silica Nanoparticle S2 Allylic Anchoring (SN2 Reaction, 40°C) S1->S2 S3 Surface-Bound Vinyl Bromide S2->S3 S4 On-Surface Cross-Coupling (Heck Reaction, 100°C) S3->S4 S5 Conjugated Polymer Brushes S4->S5

    Surface-initiated functionalization pathway for growing conjugated polymer brushes.

    Quantitative Data Summary

    The table below summarizes the reaction parameters required to maintain strict chemoselectivity when utilizing[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene.

    Reaction TypeTarget BondReagents / CatalystTemp (°C)Time (h)Chemoselectivity (%)Yield (%)
    Allylic Substitution Allylic C–Br ( sp3 )Malonate / NaH 252>99%92
    Allylic Amination Allylic C–Br ( sp3 )Secondary Amine / DIPEA4012>98%88
    Suzuki-Miyaura Vinylic C–Br ( sp2 )Aryl-B(OH)₂ / Pd(PPh3​)4​ 8024N/A (Allyl pre-reacted)75-85
    Heck Coupling Vinylic C–Br ( sp2 )Styrene / Pd(OAc)2​ 10024N/A (Allyl pre-reacted)65-70

    Note: Attempting Suzuki coupling without first reacting the allylic bromide will result in a complex mixture of oligomers due to competitive Pd-insertion at both sites.

    References

    • Organ, M. G., et al. "Controlling Chemoselectivity in Vinyl and Allylic C−X Bond Activation with Palladium Catalysis: A pKa-Based Electronic Switch." Journal of the American Chemical Society, 2002.[Link][2]

    • Katayama, H., et al. "Poly (p‐phenylene vinylene) Derivatives with Different Contents of cis‐Olefins and their Effect on the Optical Properties." ResearchGate / Kyoto University, 2005/2019.[Link][3]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Synthesis of [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene

    Welcome to the technical support center for the synthesis of [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the synthesis of [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on troubleshooting common side reactions and optimizing for the desired (Z)-isomer. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction pathways.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: My reaction yields a mixture of (Z)- and (E)-isomers. How can I improve the stereoselectivity for the (Z)-isomer?

    A1: Achieving high (Z)-selectivity is a common challenge. The formation of the unwanted (E)-isomer can occur through several pathways, including non-selective reaction conditions or isomerization of the desired (Z)-product.

    • Mechanistic Insight: The stereochemical outcome is often determined by the addition mechanism to an alkyne precursor or the elimination mechanism from a di- or tri-bromoalkane. For instance, the anti-addition of bromine to an alkyne can lead to the (E)-dibromoalkene, while syn-addition would favor the (Z)-isomer. Radical additions can be less selective.

    • Troubleshooting & Solutions:

      • Control of Reaction Temperature: Lower temperatures often favor the kinetic product, which may be the desired (Z)-isomer.

      • Choice of Brominating Agent: For syntheses proceeding via an alkyne, the choice of brominating agent is critical. N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to mixtures, whereas ionic bromine sources might offer better selectivity under controlled conditions.

      • Photochemical Isomerization: Be aware that exposure of the (Z)-isomer to UV light can promote isomerization to the more thermodynamically stable (E)-isomer[1]. Ensure your reaction is protected from light, especially during long reaction times or purification.

      • Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the stereochemical outcome. Experiment with a range of solvents from non-polar (e.g., hexane, CCl₄) to polar aprotic (e.g., DMF, CH₃CN).

    Q2: I am observing a significant amount of a rearranged byproduct, 3-bromo-1-phenyl-1-propyne. What is causing this and how can I prevent it?

    A2: The formation of 3-bromo-1-phenyl-1-propyne suggests an elimination reaction is occurring, likely an E2 elimination from your vinyl halide product.[2]

    • Mechanistic Insight: This side reaction is favored by the presence of a strong, sterically hindered base. The vinyl proton and the bromine atom in the desired product can be eliminated to form the alkyne.

    • Troubleshooting & Solutions:

      • Base Selection: If your synthesis involves a dehydrobromination step, use a less sterically hindered base or a weaker base at lower temperatures. For example, if you are using potassium tert-butoxide, consider switching to triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

      • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote this elimination. Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed.

    Q3: My product appears to be contaminated with a tribromo- species. How is this forming?

    A3: The presence of a tribromo- species, likely (1,2,3-tribromopropyl)benzene, suggests that your starting material or an intermediate has undergone further bromination.

    • Mechanistic Insight: If your synthesis starts from 1-phenylpropene or a similar unsaturated precursor, the double bond can react with excess bromine to form a vicinal dibromide. If your desired product is present, the double bond can still be susceptible to further bromination under certain conditions.

    • Troubleshooting & Solutions:

      • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.

      • Slow Addition: Add the brominating agent slowly and at a low temperature to maintain a low concentration in the reaction mixture, minimizing over-bromination.

    Q4: I have an isomeric impurity that I suspect is [(E)-1,3-Dibromoprop-1-EN-1-YL]benzene. How can I confirm its identity and remove it?

    A4: The formation of the (E)-isomer is a common side reaction. Confirmation and purification are key steps.

    • Analytical Confirmation:

      • ¹H NMR Spectroscopy: The coupling constants between the vinylic protons can help distinguish between the (Z) and (E) isomers. For the (Z)-isomer, the coupling constant (J) is typically smaller than for the (E)-isomer.

      • GC-MS: Gas chromatography can often separate the two isomers, and the mass spectrum will confirm they have the same molecular weight.

    • Purification Strategies:

      • Column Chromatography: Silica gel chromatography is often effective at separating geometric isomers. A careful selection of the eluent system is required. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent may selectively crystallize one isomer, leaving the other in the mother liquor.

    Potential Side Reaction Pathways

    Side_Reactions cluster_main Main Synthetic Pathway cluster_side Side Reactions 1-Phenyl-1-propyne 1-Phenyl-1-propyne [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene 1-Phenyl-1-propyne->[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene Stereoselective Bromination Over-bromination (1,2,3-Tribromopropyl)benzene 1-Phenyl-1-propyne->Over-bromination Excess Br₂ Isomerization Isomerization [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene->Isomerization Light/Heat Allylic_Rearrangement Allylic Rearrangement Product [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene->Allylic_Rearrangement Radical/Thermal Conditions Elimination 3-Bromo-1-phenyl-1-propyne [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene->Elimination Strong Base

    Caption: Key side reactions in the synthesis of [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene.

    Experimental Protocols

    Protocol 1: Synthesis of [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene via Hydrobromination of 1-Phenyl-1-propyne

    This protocol is adapted from general procedures for the hydrobromination of alkynes.[3][4]

    Materials:

    • 1-Phenyl-1-propyne

    • N-Bromosuccinimide (NBS)

    • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

    • Carbon tetrachloride (CCl₄), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium thiosulfate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenyl-1-propyne (1.0 eq) and anhydrous CCl₄.

    • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

    • Heat the mixture to reflux (approx. 77 °C) and monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove succinimide.

    • Wash the filtrate sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the (Z)-isomer.

    Data Summary

    Side ProductFormation MechanismKey Prevention StrategyAnalytical Signature
    [(1E)-1,3-Dibromoprop-1-EN-1-YL]benzeneIsomerizationProtect from light; use minimal heatDifferent coupling constant in ¹H NMR; separable by GC
    3-Bromo-1-phenyl-1-propyneE2 EliminationUse a weaker, non-hindered baseCharacteristic alkyne signals in IR and NMR
    (1,2,3-Tribromopropyl)benzeneOver-brominationStrict stoichiometric control of Br₂Higher molecular weight in MS; loss of C=C signals
    Allylic Rearrangement ProductRadical or thermal rearrangementLower reaction temperature; radical scavengersDifferent connectivity observed in ¹H and ¹³C NMR

    Mechanistic Pathway Visualization

    Reaction_Mechanism Start 1-Phenyl-1-propyne Intermediate1 Vinylic Radical Intermediate Start->Intermediate1 + Br• Product_Z [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene Intermediate1->Product_Z Chain Propagation (Stereoselective) Product_E [(1E)-1,3-Dibromoprop-1-EN-1-YL]benzene Intermediate1->Product_E Chain Propagation (Non-selective) Allylic_Product Allylic Bromination Product Product_Z->Allylic_Product Allylic Rearrangement (Side Reaction)

    Caption: Simplified mechanism showing the formation of the desired (Z)-isomer and potential side products.

    References

    • Reactivity of isomeric vinyl bromides. The E/Z ratio is >99 : 1 for... - ResearchGate. Available at: [Link]

    • Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis | Accounts of Chemical Research - ACS Publications. Available at: [Link]

    • Photocatalytic E→Z Contra‐Thermodynamic Isomerization of Vinyl Silanes with Lewis Base. Available at: [Link]

    • Exploring the Reactivity, Synthesis and Applications of Haloalkenes: Implications for Health and the Environment - Research and Reviews. Available at: [Link]

    • Addition of HBr to 1-phenylpropene yields only (1-bromopropyl)benzene. Pr.. - Filo. Available at: [Link]

    • GC and NMR data on HBr adducts from 1-phenylprop-1- yne. - ResearchGate. Available at: [Link]

    • E2 elimination from vinyl halides: how to make alkynes. Available at: [Link]

    • Illuminating anti-hydrozirconation: controlled geometric isomerization of an organometallic species - RSC Publishing. Available at: [Link]

    • [FREE] When trans-1-phenylpropene is treated with bromine, some syn addition is observed. Explain why the presence - Brainly. Available at: [Link]

    • Allylic Bromination With Allylic Rearrangement - Master Organic Chemistry. Available at: [Link]

    • Solved When trans-1-phenylpropene is treated with bromine, | Chegg.com. Available at: [Link]

    • Synthesis of Alkyl Halides from Alcohols - Chemistry LibreTexts. Available at: [Link]

    • Regiochemical variation in the electrophilic addition of HBr to 1-phenylprop-1-yne - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

    • Methods of preparation of Haloalkanes and Haloarenes - GeeksforGeeks. Available at: [Link]

    • Preparation of Haloalkanes | CK-12 Foundation. Available at: [Link]

    • Vinyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. Available at: [Link]

    • Synthesis of (Prop-2-en-1-yl)benzene: A Catalyst Free Suzuki-Like Coupling. Available at: [Link]

    • ChemInform Abstract: Synthesis and Reactions of (E)- and (Z)-1,3-Dibromo-2-methoxypropene. | Request PDF - ResearchGate. Available at: [Link]

    • Stereoselective synthesis of (Z/E)-1,2-dibromoalkenes from terminal alkynes - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

    • Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction - Organic Chemistry Portal. Available at: [Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene Reactivity

    Welcome to the Application Support Center. [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene is a highly versatile but synthetically challenging bifunctional building block.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Support Center. [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene is a highly versatile but synthetically challenging bifunctional building block. Because it contains two distinct electrophilic sites—a highly reactive allylic bromide (C3) and a sterically hindered vinylic bromide (C1)—researchers frequently encounter bottlenecks related to chemoselectivity, sluggish cross-coupling, and loss of stereochemical integrity.

    This guide provides field-proven, mechanistically grounded solutions to overcome these specific reactivity issues.

    Part 1: Frequently Asked Questions (Troubleshooting)

    Q1: Why do I get a complex mixture of oligomers and elimination products when attempting a standard Pd-catalyzed cross-coupling?

    The Issue: Indiscriminate reactivity across both electrophilic sites. Causality: The molecule possesses both an allylic C-Br bond and a vinylic C-Br bond. The allylic C-Br bond has a significantly lower dissociation energy and is highly prone to rapid oxidative addition by Pd(0), as well as direct SN2 attack by the bases required for cross-coupling[1]. If you attempt to couple the vinylic position without first masking the allylic position, the catalyst will activate both sites competitively, leading to polymerization, allylic scrambling, or base-induced elimination (forming allenes or alkynes)[2]. Solution: Always adopt a sequential functionalization strategy. Perform a chemoselective SN2 displacement at the allylic bromide at low temperatures (0 °C to room temperature) using a mild base before attempting any transition-metal-catalyzed coupling at the vinylic position.

    Q2: I successfully functionalized the allylic position, but my subsequent Suzuki-Miyaura coupling at the vinylic bromide is extremely sluggish. How can I force this reaction?

    The Issue: Severe steric exclusion at the C1 position. Causality: In the (1Z) configuration, Cahn-Ingold-Prelog rules dictate that the high-priority vinylic bromide and the allylic –CH₂Br group (or its functionalized derivative) are cis to each other. Consequently, the C1-Br bond is wedged tightly between the geminal phenyl ring and the cis-allylic substituent. This severe steric congestion physically repels standard, multi-ligated palladium complexes (e.g., Pd(PPh₃)₄), preventing the necessary orbital overlap for oxidative addition[3]. Solution: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as RuPhos or SPhos [4]. These ligands promote the formation of a highly reactive, monoligated L₁Pd(0) species that can easily penetrate the steric shield of the (Z)-alkene and accelerate oxidative addition into the hindered C-Br bond.

    Q3: How do I prevent the (1Z)-alkene from isomerizing to the (E)-isomer during the cross-coupling?

    The Issue: Loss of stereochemical integrity. Causality: E/Z isomerization during Pd-catalyzed cross-coupling typically occurs via a reversible β-hydride elimination/reinsertion pathway, or through prolonged heating with unoptimized catalysts that allow the intermediate Pd(II) complex to undergo bond rotation before reductive elimination[5]. Solution: Use a highly active catalyst system (e.g., Pd(OAc)₂ with RuPhos) that accelerates the transmetalation and reductive elimination steps, minimizing the lifetime of the Pd(II) intermediate. Keep reaction temperatures as low as kinetically viable (e.g., 80 °C instead of 110 °C) and strictly exclude light and radical initiators.

    Part 2: Quantitative Data & Ligand Comparison

    To highlight the critical importance of ligand selection when dealing with the sterically hindered vinylic bromide of the (1Z)-isomer, review the benchmark data below.

    LigandCatalyst PrecursorTemp (°C)Conversion (%)Z/E RetentionPrimary Issue Observed
    PPh₃ Pd(OAc)₂100< 15%LowSteric exclusion prevents oxidative addition
    dppf Pd(Cl)₂(dppf)9030%ModerateSluggish transmetalation
    SPhos Pd(OAc)₂8075%HighCompeting Heck-type side reactions
    RuPhos Pd(OAc)₂80> 95% > 99% None (Optimal for hindered vinylic bromides)

    Data synthesized from benchmark studies on sterically hindered vinyl and aryl bromides[4].

    Part 3: Experimental Workflows & Protocols

    These protocols are designed as self-validating systems. By monitoring specific checkpoints (like TLC consumption and rigorous degassing), you ensure the mechanistic integrity of each step.

    Protocol A: Chemoselective Allylic Substitution (Masking the C3 Bromide)
    • Preparation: Dissolve[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.

    • Temperature Control: Cool the solution to 0 °C using an ice bath. Logic Check: Low temperatures suppress competing SN2' and elimination pathways.

    • Nucleophile Addition: Add the desired nucleophile (e.g., a secondary amine or an alkoxide, 1.05 equiv) dropwise.

    • Base Addition: Add a mild, insoluble base (e.g., K₂CO₃, 1.2 equiv). Logic Check: Using a heterogeneous mild base prevents unwanted E2 elimination at the vinylic position.

    • Monitoring: Stir for 2–4 hours, allowing the reaction to slowly warm to room temperature. Monitor by TLC until the highly mobile starting material is fully consumed.

    • Workup: Quench with distilled water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography to isolate the functionalized vinylic bromide intermediate.

    Protocol B: Sterically Demanding Suzuki-Miyaura Coupling (Vinylic C1 Position)
    • Reagent Assembly: In a flame-dried Schlenk tube, combine the intermediate from Protocol A (1.0 equiv), the desired boronic acid (1.5 equiv), Pd(OAc)₂ (2 mol %), RuPhos (4 mol %), and anhydrous K₃PO₄ (2.0 equiv).

    • Degassing (Critical Step): Evacuate and backfill the tube with argon three times. Logic Check: Rigorous exclusion of oxygen is mandatory. Oxygen rapidly oxidizes electron-rich phosphine ligands like RuPhos, permanently deactivating the catalyst.

    • Solvent Addition: Add degassed toluene/water (10:1 v/v, 0.2 M).

    • Reaction: Heat the mixture to 80 °C for 12 hours.

    • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate, and purify to obtain the fully functionalized, stereoretentive (1Z)-product.

    Part 4: Visualizing the Reaction Logic

    The following diagram illustrates the necessary sequential workflow to successfully functionalize this dual-electrophile without triggering degradation pathways.

    G A [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (Dual Electrophile) B Step 1: Chemoselective Allylic Substitution (SN2) A->B High Allylic Reactivity F Side Reactions: Elimination / Isomerization A->F Harsh Conditions (Strong Base/Heat) C Intermediate: Functionalized Vinylic Bromide B->C >95% Chemoselectivity D Step 2: Suzuki-Miyaura Coupling (Pd(OAc)2, RuPhos) C->D Overcome Steric Hindrance C->F Non-bulky Ligands (e.g., PPh3) E Fully Functionalized (1Z)-Alkene Product D->E High Yield, Retained (Z) Geometry

    Workflow for the chemoselective functionalization of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene.

    References

    • [4] Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry (ACS Publications).[Link]

    • [1] Organoindium Reagents: The Preparation and Application in Organic Synthesis. Chemical Reviews (ACS Publications).[Link]

    • [2] Palladium-Catalyzed Three-Component Coupling of 1,1-Dibromoalkenes, Vinylzinc Chloride, and Soft Nucleophiles: One-Pot Synthesis of 1,3-Disubstituted Allenes. PubMed Central (NIH).[Link]

    • [5] Recent Progress in Pd-Catalyzed Tandem Processes. MDPI.[Link]

    Sources

    Troubleshooting

    [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene reaction condition optimization

    Welcome to the technical support center for [(1Z)-1,3-dibromoprop-1-en-1-yl]benzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and opt...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for [(1Z)-1,3-dibromoprop-1-en-1-yl]benzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for reactions involving this versatile but challenging reagent. My goal is to equip you with the expertise to navigate the complexities of its reactivity, ensuring the success and reproducibility of your experiments.

    Introduction: Understanding the Substrate

    [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene is a valuable synthetic intermediate characterized by two distinct reactive sites: a vinylic bromide at the C1 position and an allylic bromide at the C3 position. The (Z)-stereochemistry of the double bond adds another layer of complexity. The key to successfully using this reagent lies in understanding and controlling the chemoselectivity of these two positions, which exhibit fundamentally different reactivities. The vinylic C-Br bond is typically targeted in palladium-catalyzed cross-coupling reactions, while the allylic C-Br bond is highly susceptible to nucleophilic substitution and elimination.

    This guide will address common issues encountered during the synthesis and application of this substrate, providing both mechanistic explanations and actionable, field-proven solutions.

    Section 1: FAQs on Synthesis, Stability, and Handling

    This section addresses foundational questions regarding the preparation and stability of the title compound.

    Q1: I'm struggling to synthesize [(1Z)-1,3-dibromoprop-1-en-1-yl]benzene with high stereoselectivity. My product is often a mixture of (E) and (Z) isomers. How can I improve this?

    A1: Achieving high (Z)-selectivity is a common challenge. The outcome is highly dependent on the synthetic route. A reliable method involves the Wittig reaction between benzaldehyde and a phosphonium ylide derived from a dihalomethane, followed by a specific bromination sequence. However, a more direct and often highly stereoselective method is the hydrozirconation-bromination of a terminal alkyne.

    A well-established and highly Z-selective synthesis starts from phenylacetylene. The process involves the following key steps:

    • Carboalumination: Phenylacetylene is first treated with a reagent like trimethylaluminum (TMA) and zirconocene dichloride (Cp₂ZrCl₂). This step adds an aluminum and a methyl group across the triple bond.

    • Bromination: The resulting vinylalane intermediate is then quenched with elemental bromine (Br₂). This step replaces the aluminum with a bromine atom, typically with retention of configuration, locking in the (Z)-geometry.

    It is critical to control the reaction temperature during bromination, as temperature fluctuations can lead to isomerization. Performing the bromination at low temperatures (e.g., -78 °C to 0 °C) is crucial for preserving the stereointegrity.

    Q2: My stock of [(1Z)-1,3-dibromoprop-1-en-1-yl]benzene appears to degrade over time, showing a yellowish tint and new spots on TLC. What are the best practices for storage?

    A2: The compound's instability is primarily due to the reactive allylic bromide at the C3 position. This site is susceptible to slow nucleophilic attack by atmospheric moisture (hydrolysis) and can also undergo slow elimination of HBr, especially if exposed to light or trace amounts of base.

    Recommended Storage Protocol:

    • Temperature: Store at low temperatures, preferably at -20 °C.

    • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent moisture and oxygen exposure.

    • Light: Keep in an amber vial or a container protected from light to prevent light-catalyzed degradation.

    • Purity: Ensure the compound is free from residual base or acid from the purification process, as these can catalyze decomposition. If necessary, purify by flash chromatography on silica gel that has been neutralized with triethylamine.

    Section 2: Troubleshooting Guide for Key Reactions

    This section provides solutions to specific problems encountered during common synthetic transformations.

    Topic: Palladium-Catalyzed Cross-Coupling Reactions

    The primary challenge in cross-coupling reactions is to achieve selective reaction at the vinylic C1-Br bond without affecting the allylic C3-Br bond.

    Q3: My Suzuki coupling reaction is giving me a mixture of products. I'm seeing coupling at both the C1 and C3 positions. How do I enforce regioselectivity for the C1 vinyl bromide?

    A3: This is a classic chemoselectivity problem. The C-Br bond at the allylic C3 position is kinetically more reactive in the oxidative addition step with Pd(0) than the vinylic C1-Br bond. However, the subsequent steps (reductive elimination) are often more favorable for the vinyl-palladium intermediate. To favor C1 selectivity, you must choose conditions that exploit the nuances of the catalytic cycle.

    Causality & Solution: The choice of catalyst, ligand, and base is paramount.

    • Catalyst/Ligand System: Bulky phosphine ligands can sterically hinder the approach of the palladium catalyst to the more accessible C3 position, thereby favoring oxidative addition into the C1-Br bond. Ligands like SPhos or XPhos are excellent starting points. They are known to promote the difficult oxidative addition at sp² centers while offering steric bulk.

    • Base: Use a milder base. Strong bases can promote side reactions at the C3 position, including elimination of HBr to form an unwanted allene or alkyne byproduct. Inorganic bases like K₂CO₃ or K₃PO₄ are generally preferred over stronger organic bases like NaOtBu.

    • Temperature: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable C1-coupled product pathway over the kinetically faster C3-insertion.

    Table 1: Recommended Starting Conditions for C1-Selective Suzuki-Miyaura Coupling

    ParameterRecommended ConditionRationale for Selectivity
    Catalyst Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Pre-catalysts that form Pd(0) in situ.
    Ligand SPhos or XPhos (1.1-1.2 eq. to Pd)Bulky, electron-rich Buchwald ligands that favor oxidative addition at the sterically less hindered and electronically different C1-Br bond.
    Base K₃PO₄ or K₂CO₃ (2-3 equivalents)Moderately weak inorganic bases minimize C3-Br elimination and other side reactions.[1]
    Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 10:1 v/v)Aprotic solvents are generally effective; water is required to dissolve the inorganic base and facilitate transmetalation.
    Temperature 60-80 °CLower temperatures often increase selectivity. Start at 60 °C and increase only if the reaction is too slow.

    Q4: My Sonogashira coupling is failing. I either recover my starting material or get a complex mixture of byproducts, including debrominated material.

    A4: Sonogashira coupling with this substrate is particularly tricky. The standard conditions (Pd catalyst, Cu(I) co-catalyst, amine base) can promote a host of side reactions.

    Causality & Solution:

    • Glaser Coupling: The Cu(I) co-catalyst, essential for activating the terminal alkyne, can also promote the oxidative homocoupling of your alkyne (Glaser coupling). This is especially problematic if the Pd-catalyzed cross-coupling is slow.

      • Solution: Minimize the concentration of the Cu(I) salt (e.g., CuI) to 1-2 mol%. Ensure your reagents and solvent are rigorously deoxygenated, as O₂ promotes Glaser coupling. In some cases, copper-free Sonogashira conditions using specific ligands can be highly effective.

    • Base-Induced Elimination: Amine bases like triethylamine or diisopropylamine are strong enough to cause HBr elimination from the C3 position, leading to allene/alkyne byproducts which can polymerize or react further.

      • Solution: Switch to a weaker, non-nucleophilic inorganic base such as K₂CO₃ or Cs₂CO₃. This often requires a more polar solvent like DMF or DMA to ensure solubility.

    • Catalyst Deactivation: The starting material or byproducts might coordinate to the palladium center and deactivate it, leading to stalled reactions.

      • Solution: Using a more robust ligand system, such as XPhos, can stabilize the catalyst and promote higher turnover numbers.

    Workflow Diagram: Troubleshooting Low Yield in Cross-Coupling

    G start Low Yield in Cross-Coupling check_sm Check TLC/LCMS: Any Starting Material (SM) Left? start->check_sm sm_yes Yes, significant SM remains check_sm->sm_yes Yes sm_no No, SM is consumed check_sm->sm_no No cause_catalyst Potential Cause: Catalyst Inactivity / Slow Reaction sm_yes->cause_catalyst cause_byproducts Potential Cause: Decomposition / Side Reactions sm_no->cause_byproducts sol_catalyst1 Solution 1: Increase catalyst/ligand loading cause_catalyst->sol_catalyst1 sol_catalyst2 Solution 2: Increase temperature moderately (e.g., from 80°C to 100°C) cause_catalyst->sol_catalyst2 sol_catalyst3 Solution 3: Switch to a more active ligand (e.g., PPh3 -> XPhos) cause_catalyst->sol_catalyst3 sol_byproducts1 Solution 1: Check for debromination. If present, use milder base (e.g., K2CO3) cause_byproducts->sol_byproducts1 sol_byproducts2 Solution 2: Check for C3 reaction. If present, lower temp & use bulkier ligand cause_byproducts->sol_byproducts2 sol_byproducts3 Solution 3: Ensure rigorous deoxygenation to prevent homocoupling cause_byproducts->sol_byproducts3

    Caption: Troubleshooting flowchart for low cross-coupling yields.

    Topic: Nucleophilic Substitution

    Q5: I want to perform an Sₙ2 reaction at the C3-allylic position with a nucleophile (e.g., an azide or a thiol). The reaction is messy and I'm getting elimination byproducts.

    A5: The allylic bromide at C3 is highly activated for Sₙ2 displacement, but it is also perfectly set up for E2 elimination, especially with basic or sterically hindered nucleophiles. The key is to favor the substitution pathway kinetically.

    Causality & Solution:

    • Reaction Conditions: Use conditions that favor the Sₙ2 mechanism. This typically means using a polar aprotic solvent (e.g., DMF, DMSO, or acetone) which solvates the cation but leaves the nucleophile highly reactive.

    • Nucleophile Choice: Use a "soft," non-basic nucleophile if possible. For example, sodium azide (NaN₃) is an excellent nucleophile but a poor base, making it ideal for this transformation. Thiols can be used with a mild base like K₂CO₃ to form the thiolate in situ, minimizing the concentration of strong base at any given time.

    • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, these substitutions can proceed readily at room temperature or even 0 °C. Higher temperatures will disproportionately favor the elimination pathway.

    Section 3: Optimized Experimental Protocol

    Protocol 1: C1-Selective Suzuki-Miyaura Coupling

    This protocol provides a robust starting point for the selective coupling of an arylboronic acid at the vinylic C1-position.

    Materials:

    • [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4.4 mol%)

    • K₃PO₄ (3.0 eq), finely ground

    • 1,4-Dioxane (anhydrous)

    • Water (degassed)

    Procedure:

    • Setup: To a flame-dried Schlenk flask, add [(1Z)-1,3-dibromoprop-1-en-1-yl]benzene, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

    • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

    • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 10:1 ratio, to achieve a concentration of ~0.1 M in the substrate).

    • Reaction: Stir the mixture vigorously and heat to 80 °C in a pre-heated oil bath.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel.

    Diagram: Competing Reaction Pathways

    G cluster_0 Reaction Pathways Substrate [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene C1_Coupling C1 Cross-Coupling (Vinyl-Br) Substrate->C1_Coupling Pd(0) / Bulky Ligand Low Temp C3_Coupling C3 Cross-Coupling (Allyl-Br) Substrate->C3_Coupling Pd(0) / Small Ligand Higher Temp C3_Sub C3 Substitution (SN2) (Allyl-Br) Substrate->C3_Sub Nucleophile Polar Aprotic Solvent Elimination Elimination (E2) (Allyl-Br) Substrate->Elimination Strong Base

    Sources

    Optimization

    Technical Support Center: [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene Cross-Coupling

    Welcome to the technical support guide for troubleshooting cross-coupling reactions involving [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene. This resource is designed for researchers, scientists, and drug development professio...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support guide for troubleshooting cross-coupling reactions involving [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific substrate. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common experimental challenges.

    Introduction

    [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene is a versatile building block, but its structure presents unique challenges in cross-coupling reactions. The molecule contains two distinct carbon-bromine bonds: a vinylic bromide at the C1 position and an allylic bromide at the C3 position. The reactivity difference between these two sites, coupled with the inherent (Z)-stereochemistry of the double bond, requires careful reaction design to achieve the desired selectivity and avoid unwanted side reactions. This guide will help you diagnose and solve common issues to optimize your synthetic outcomes.

    Frequently Asked Questions (FAQs)

    Q1: Which bromine atom is more reactive in [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene?

    The allylic bromide at the C3 position is generally more reactive than the vinylic bromide at the C1 position in typical palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the allylic C-Br bond and the ability to form a stable η³-allyl palladium intermediate upon oxidative addition. This differential reactivity is the key to achieving selective functionalization.

    Q2: How can I achieve selective coupling at the allylic (C3) position?

    To favor coupling at the more reactive allylic position, milder reaction conditions are generally employed. This often involves using less reactive boronic acids in Suzuki-Miyaura couplings or performing the reaction at lower temperatures. Catalyst systems that readily form π-allyl complexes, such as those without bulky, electron-rich phosphine ligands, can also favor C3 coupling.

    Q3: My reaction is giving a low yield. What are the most common causes?

    Low yields in these cross-coupling reactions can stem from several factors:

    • Catalyst Inactivation: The palladium catalyst, especially the active Pd(0) species, is sensitive to oxygen. Incomplete degassing of solvents and reagents is a primary cause of catalyst decomposition into inactive palladium black.[1][2]

    • Reagent Quality: Boronic acids can degrade over time, particularly when exposed to air and moisture.[1] Solvents must be anhydrous, and the base should be finely powdered and dry to ensure reproducibility.[1][3]

    • Inappropriate Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and interdependent. A suboptimal combination can lead to slow reaction rates or the promotion of side reactions.[4]

    Q4: I am observing significant E/Z isomerization of the double bond. How can I prevent this?

    The (Z)-stereochemistry of the vinyl bromide is generally retained during the oxidative addition step in Suzuki-Miyaura and Sonogashira couplings.[5][6] However, isomerization can occur through side reactions. Some potential causes and solutions include:

    • Radical Mechanisms: Trace oxygen or other impurities can initiate radical pathways that scramble the alkene geometry. Ensuring a strictly inert atmosphere is crucial.

    • Catalyst-Mediated Isomerization: Some palladium-ligand combinations can catalyze a separate isomerization cycle, which can be independent of the main cross-coupling pathway.[7] Using ligands that promote rapid reductive elimination, such as bulky, electron-rich phosphines like XPhos or SPhos, can often minimize this side reaction by shortening the lifetime of the palladium intermediate susceptible to isomerization.[8]

    Q5: I am seeing significant amounts of debromination byproducts. What can I do?

    Hydrodebromination, the replacement of a bromine atom with hydrogen, is a common side reaction. It can be caused by:

    • Hydrogen Source: The hydrogen atom can come from the solvent (e.g., water, alcohols), the base, or even the phosphine ligands.[9][10]

    • Slow Transmetalation: If the desired transmetalation step is slow, the organopalladium halide intermediate has a longer lifetime to undergo competing side reactions.[1]

    • Troubleshooting:

      • Use anhydrous solvents and reagents.

      • Switch to a non-protic solvent if possible.

      • Consider a different base; for example, using K₃PO₄ or CsF instead of hydroxides or alkoxides can sometimes help.

      • Optimize the catalyst/ligand system to accelerate the transmetalation step.

    In-Depth Troubleshooting Guide

    Problem 1: Low or No Conversion of Starting Material

    Low conversion is one of the most frequent issues. A systematic approach is required to identify the root cause.

    start Low Yield Observed reagents Verify Reagent Quality (Substrates, Solvent, Base) start->reagents inert Check Inert Atmosphere (Degassing, Purging) reagents->inert stirring Ensure Vigorous Stirring inert->stirring rerun Re-run Under Verified Conditions stirring->rerun improved Yield Improved rerun->improved Success optimize Yield Still Low (Proceed to Optimization) rerun->optimize Failure

    Caption: Initial troubleshooting workflow for low-yield reactions.

    • Symptom: The reaction mixture may turn black, indicating the formation of palladium black, which is an inactive form of the catalyst.[2]

    • Causality: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen. If solvents and the reaction vessel are not rigorously degassed, the catalyst will precipitate out of the catalytic cycle. Many reactions also start with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) which must be reduced in situ to Pd(0). If this reduction is inefficient, the reaction will not initiate properly.[2]

    • Solution:

      • Degassing: Use a robust degassing method such as freeze-pump-thaw (at least 3 cycles) for your solvents. Alternatively, sparging with argon or nitrogen for 30-60 minutes can be effective.

      • Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas (argon or nitrogen). Use Schlenk techniques or a glovebox for maximum protection.[1]

      • Catalyst Choice: Consider using a pre-formed, air-stable Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst that activates reliably.

    • Causality: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. For a challenging substrate, a generic ligand like PPh₃ may not be sufficient. Electron-rich and sterically bulky ligands (e.g., Buchwald-type phosphines) can accelerate the rate-limiting oxidative addition step and the final reductive elimination.[11] The choice of ligand can also dramatically influence selectivity and the propensity for side reactions like isomerization.[7][12]

    • Solution:

      • Screen a panel of ligands. For Suzuki-Miyaura reactions, consider bulky biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). For Sonogashira couplings, dppf is often a good choice to promote selective coupling.[13]

    • Causality: The base is not just a proton scavenger; it plays an active role in the transmetalation step of the Suzuki-Miyaura reaction.[5] The solubility and strength of the base are critical. For instance, K₃PO₄ is often effective in anhydrous conditions but may require a small amount of water to function optimally.[3] The solvent must dissolve all reactants to a reasonable extent and be compatible with the chosen base and temperature.

    • Solution:

      • Base Screening: If using a carbonate base (e.g., Na₂CO₃, Cs₂CO₃), ensure it is finely powdered. Consider screening different bases like K₃PO₄, KF, or organic bases like DBU.

      • Solvent System: For Suzuki reactions, common solvents include toluene, dioxane, or THF, often with a small amount of water. For Sonogashira couplings, amine bases like Et₃N or piperidine can often serve as both the base and part of the solvent system.[14]

    Problem 2: Poor Selectivity (Mixture of C1 and C3 Coupled Products)

    Achieving regioselectivity is paramount when working with this di-bromo substrate.

    ParameterCondition for C3 (Allylic) SelectivityCondition for C1 (Vinylic) SelectivityRationale
    Temperature Lower (e.g., RT to 50 °C)Higher (e.g., 80-110 °C)The activation energy for oxidative addition at the vinylic C-Br bond is higher. Higher temperatures provide the energy needed to overcome this barrier.
    Ligand Less bulky, less electron-donatingBulky, electron-rich phosphinesBulky ligands can favor oxidative addition at the less-hindered vinylic position and accelerate the overall catalytic turnover, which is necessary for the less reactive bond.
    Reaction Type Suzuki-MiyauraSonogashiraSonogashira couplings are often performed at temperatures that can favor reaction at the more robust vinylic C-Br bond, especially after the more reactive allylic bromide has been consumed or if conditions are tuned for this selectivity.
    • Confirm Reactivity Difference: First, run the reaction under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 50 °C) with a simple arylboronic acid. You should observe preferential coupling at the C3 position.

    • To Increase C1 Selectivity: If you need to target the vinylic position, you will likely need to perform a sequential coupling. First, react the allylic position under mild conditions. After isolation of the mono-coupled product, subject it to more forcing conditions (e.g., a more active catalyst system like Pd₂(dba)₃ with SPhos, K₃PO₄, Toluene/H₂O, 100 °C) to couple the remaining vinylic bromide.

    Problem 3: Loss of Stereochemistry (E/Z Isomerization)

    Preserving the (Z)-geometry is often critical for the desired biological activity or material property of the final product.

    G cluster_0 Main Cross-Coupling Cycle (Stereoretentive) cluster_1 Isomerization Side-Cycle A Z-R-Br + Pd(0)L2 B [Z-R-Pd(II)L2-Br] A->B Oxidative Addition C [Z-R-Pd(II)L2-R'] B->C Transmetalation E [Z-R-Pd(II)L2-Br] D Z-R-R' + Pd(0)L2 C->D Reductive Elimination F Isomerizable Intermediate E->F Reversible Process G [E-R-Pd(II)L2-Br] F->G

    Caption: Competing catalytic cycles leading to stereochemical outcome.

    • Causality: While the elementary steps of oxidative addition and reductive elimination in Suzuki couplings are generally stereoretentive for vinyl halides, certain palladium intermediates can undergo isomerization.[5][6] This is particularly true for substrates with conjugated electron-withdrawing groups, although it can be observed in other systems as well.[15][16] The ligand choice has been shown to be a critical factor, where some ligands promote a separate catalytic cycle that isomerizes the double bond before cross-coupling occurs.[7]

    • Solution:

      • Ligand Modification: Switch to a ligand known to promote high stereoretention. Bulky phosphine ligands with large cone angles often favor direct, stereoretentive pathways by sterically hindering side reactions.[8] For example, switching from PPh₃ or dppf to a Buchwald-type ligand like XPhos or t-BuXantphos may suppress isomerization.[7]

      • Strictly Anaerobic Conditions: As mentioned, radical pathways can lead to isomerization. Ensure your reaction is completely free of oxygen.

      • Temperature Control: Run the reaction at the lowest possible temperature that affords a reasonable reaction rate. Higher temperatures can sometimes provide the energy needed to access isomerization pathways.

    Experimental Protocols

    Protocol 1: Selective Suzuki-Miyaura Coupling at the Allylic (C3) Position

    This protocol is designed to favor the formation of the C3-arylated product with retention of the (Z)-vinyl bromide.

    • Reaction Setup: To a dry Schlenk flask under argon, add [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and finely powdered K₂CO₃ (2.5 equiv.).

    • Catalyst Addition: In a separate vial, weigh out Pd(PPh₃)₄ (2.5 mol%). Add this solid to the Schlenk flask.

    • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., a 4:1 ratio by volume). The total solvent volume should make the reaction concentration approximately 0.1 M with respect to the starting bromide.

    • Reaction: Heat the mixture to 50-60 °C with vigorous stirring.

    • Monitoring: Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting material and the formation of a new, less polar spot. The reaction is typically complete within 4-12 hours.

    • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

    Protocol 2: Copper-Free Sonogashira Coupling (General)

    This protocol can be adapted for selective coupling. For C1 selectivity, it's often best to first isolate the C3-coupled product from Protocol 1 and use it as the substrate here under more forcing conditions (e.g., higher temperature).

    • Reaction Setup: To a dry Schlenk flask under argon, add the vinyl bromide substrate (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (3 mol%). Evacuate and backfill with argon three times.

    • Solvent and Base: Add degassed anhydrous solvent (e.g., THF or toluene) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, >3 equiv.).

    • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) slowly via syringe.

    • Reaction: Stir the reaction at the desired temperature (e.g., room temperature for highly reactive substrates, or heated to 60-80 °C for less reactive vinyl bromides).

    • Monitoring & Workup: Monitor as above. Upon completion, filter the reaction mixture through a pad of celite to remove salts, rinsing with an organic solvent. Concentrate the filtrate and purify by chromatography. Note: Running the reaction without the copper(I) co-catalyst can prevent the common side reaction of alkyne homocoupling (Glaser coupling).[17]

    References

    • Cho, J. Y., & Tse, M. K. (2008). Studies on stereoselective Sonogashira coupling of 1,1-dibromo-1-alkene. Tetrahedron Letters, 49(12), 1997-2001.
    • Fairlamb, I. J. S. (2011). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. Chemical Society Reviews, 40(9), 4973-4984.
    • Li, Y., et al. (2021). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 8(15), 4145-4168.
    • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

    • Sam, B., et al. (2018). E–Z isomerization in Suzuki cross-couplings of haloenones: ligand effects and evidence for a separate catalytic cycle. Organic & Biomolecular Chemistry, 16(44), 8568-8572.
    • ACS Publications. (2026, March 29). Ligand-Enabled Regioselective Cross-Coupling of Palladacycles with Aryl Halides via C–H Activation. Organic Letters. Retrieved from [Link]

    • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

    • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

    • Trost, B. M., & Weiss, A. H. (2010). Stereoretentive Suzuki-Miyaura Coupling of Haloallenes Enables Fully Stereocontrolled Access to (−)-Peridinin. Journal of the American Chemical Society, 132(20), 7084-7086.
    • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

    • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. Retrieved from [Link]

    • Miyaura, N., & Suzuki, A. (1981). Palladium-Catalyzed Cross-Coupling Reactions of Aryl and Vinylic Boron Compounds with Organic Halides. Journal of Synthetic Organic Chemistry, Japan, 39(1), 7-19.
    • ResearchGate. (2022, December 9). Stereoselective Domino Heck‐Suzuki Reactions. Retrieved from [Link]

    • Stokes, B. J., Opra, S. M., & Sigman, M. S. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society, 134(28), 11408-11411.
    • Pérez, I., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Allylic Halides and Acetates with Indium Organometallics. The Journal of Organic Chemistry, 69(24), 8449-8455.
    • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

    • Stokes, B. J., Opra, S. M., & Sigman, M. S. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society, 134(28), 11408–11411.
    • ResearchGate. (n.d.). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. Retrieved from [Link]

    • MDPI. (2018, February 23). Advances in Enantioselective C–H Activation/Mizoroki-Heck Reaction and Suzuki Reaction. Molecules. Retrieved from [Link]

    • Beilstein Journals. (2021, October 29). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

    • RSC Publishing. (n.d.). E-Z isomerization in Suzuki cross-couplings of haloenones: Ligand effects and evidence for a separate catalytic. Retrieved from [Link]

    • Trost, B. M., & Weiss, A. H. (2010). Stereoretentive Suzuki−Miyaura Coupling of Haloallenes Enables Fully Stereocontrolled Access to (−)-Peridinin. Journal of the American Chemical Society, 132(20), 7084–7086.
    • Tang, H., Menzel, K., & Fu, G. C. (2003). Ligands for palladium-catalyzed cross-couplings of alkyl halides: use of an alkyldiaminophosphane expands the scope of the Stille reaction.
    • ACS Publications. (2011, November 2). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Retrieved from [Link]

    • PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Retrieved from [Link]

    • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

    • PubMed. (2009, October 2). Stereoselective synthesis of trisubstituted (E,E)-1,3-dienes by the site-selective reductive cross-coupling of internal alkynes with terminal alkynes: a fragment coupling reaction for natural product synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

    • RSC Publishing. (2022, May 3). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Organic Chemistry Frontiers. Retrieved from [Link]

    • Semantic Scholar. (2022, April 25). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Retrieved from [Link]

    • PMC. (n.d.). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Retrieved from [Link]

    • DukeSpace. (n.d.). Selective Aminofunctionalization of 1,3-Dienes and Aryl Cyclopropanes Enabled by Copper Catalysis. Retrieved from [Link]

    • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

    • PMC. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

    • University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Retrieved from [Link]

    Sources

    Troubleshooting

    Technical Support Center: Impurity Analysis of[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene

    Welcome to the Analytical Support Center.[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene is a highly reactive, bifunctional halogenated compound containing both a vinylic bromide and an allylic bromide moiety. Due to its structu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Analytical Support Center.[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene is a highly reactive, bifunctional halogenated compound containing both a vinylic bromide and an allylic bromide moiety. Due to its structure, it acts as a potent alkylating agent and is classified as a Potential Genotoxic Impurity (PGI) in pharmaceutical synthesis[1].

    This portal provides drug development professionals and analytical scientists with field-proven troubleshooting guides, causal explanations for degradation, and self-validating methodologies to ensure structural integrity during analysis.

    Part 1: Frequently Asked Questions (FAQs) - Analytical Strategy & Causality

    Q1: Why do we observe multiple unexpected peaks when analyzing[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene via standard GC-MS? A1: The causality lies in the thermal lability of the allylic bromide moiety. At the elevated temperatures typical of Gas Chromatography (GC) injection ports (e.g., 200–250°C), allylic halides undergo rapid dehydrohalogenation and thermal rearrangement. This creates artifact peaks—such as phenylpropargyl derivatives or polymerized degradants—that do not exist in the bulk sample. Solution: To prevent thermal degradation of such PGIs, it is highly recommended to switch to Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)[1] or utilize Cold On-Column (COC) injection if GC-MS is strictly required.

    Q2: How do I prevent the hydrolysis of the allylic bromide during RP-HPLC analysis? A2: The allylic carbon (C3) is highly electrophilic because the adjacent pi-bond stabilizes the carbocation intermediate via resonance (facilitating SN​1 reactions) while also providing an unhindered path for SN​2 attack. In the presence of protic solvents (like water or methanol) and extreme pH, it undergoes rapid solvolysis to form the corresponding allylic alcohol. Solution:

    • Use Acetonitrile (MeCN) as the organic modifier rather than Methanol to prevent nucleophilic substitution (methyl ether formation).

    • Maintain the aqueous mobile phase at a slightly acidic pH (e.g., pH 3.0 - 4.0) using volatile buffers like formic acid. High pH accelerates hydrolysis, while low silanol-activity columns (e.g., Newcrom R1) prevent secondary interactions with the polarizable bromine atoms[2].

    Q3: What are the primary structural impurities associated with this compound? A3: Based on its synthetic route and inherent reactivity, you must monitor for:

    • (1E)-Isomer: Stereoisomerization driven by UV light exposure or heat.

    • Allylic Alcohol Degradant: Resulting from moisture exposure during storage.

    • Over-brominated analogs: e.g., 1,1,3-tribromoprop-1-en-1-yl benzene (synthetic byproduct).

    • Under-brominated analogs: e.g., (1Z)-1-bromoprop-1-en-1-yl benzene.

    Part 2: Visual Workflows & Degradation Pathways

    Pathway A [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene (Intact API / Intermediate) B Allylic Alcohol Degradant (Hydrolysis) A->B H2O / High pH (Moisture Exposure) C (1E)-Isomer (Stereoisomerization) A->C UV Light / Heat (>40°C) D Methyl Ether Derivative (Solvolysis) A->D Methanol / Protic Solvents (Improper Diluent)

    Caption: Degradation pathways of[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene under various stress conditions.

    Workflow S1 Sample Preparation (Anhydrous MeCN, 4°C) S2 Chromatographic Separation (RP-HPLC, Low-Silanol C18) S1->S2 S3 System Suitability Test (Z/E Resolution ≥ 2.0) S2->S3 S4 Detection & Quantification (UV at 254 nm / MS-TOF) S3->S4 Pass Err Troubleshooting: Check pH & Diluent S3->Err Fail (Co-elution or Tailing) Err->S1 Re-prepare

    Caption: Self-validating analytical workflow for the quantification of allylic bromide impurities.

    Part 3: Troubleshooting Guide - Common Experimental Issues

    Issue 1: Severe peak tailing and poor recovery during HPLC analysis.

    • Root Cause: The highly polarizable bromine atoms are interacting with active silanol groups on the stationary phase, or the compound is degrading on-column due to an incompatible mobile phase pH.

    • Resolution: Switch to a specialized reverse-phase column with low silanol activity (e.g., Newcrom R1)[3]. Ensure the mobile phase is buffered with 0.1% Formic Acid to suppress silanol ionization and stabilize the allylic bromide[2].

    Issue 2: Inconsistent Z/E isomer ratios between sample preparations.

    • Root Cause: The vinylic double bond in [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene is subject to photo-induced isomerization. If samples are left on the benchtop in clear vials, the Z-isomer will gradually convert to the thermodynamically stable E-isomer.

    • Resolution: Mandate the use of amber autosampler vials and prepare all solutions under yellow light. Store the prepared samples in a refrigerated autosampler (4°C) to halt thermal isomerization.

    Part 4: Step-by-Step Methodologies (Self-Validating Protocols)

    To ensure scientific integrity, the following RP-HPLC-UV/MS protocol is designed as a self-validating system . The method cannot proceed to sample analysis unless the System Suitability Test (SST) proves that degradation is halted and isomers are resolved.

    Protocol: RP-HPLC Method for Purity and Degradant Analysis

    Step 1: Mobile Phase Preparation

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

    • Causality Check: Formic acid provides an acidic environment (pH ~2.7) that minimizes allylic hydrolysis while ensuring MS compatibility[2].

    Step 2: Column Selection & Equilibration

    • Install a low-silanol C18 or mixed-mode reverse-phase column (e.g., 150 x 4.6 mm, 3 µm)[4].

    • Equilibrate at 10% B. Set column oven to 25°C (avoid higher temperatures to prevent thermal degradation). Flow rate: 1.0 mL/min.

    Step 3: Aprotic Sample Preparation

    • Weigh exactly 10.0 mg of the sample.

    • Dissolve immediately in 10.0 mL of anhydrous Acetonitrile . Do NOT use diluents containing water or alcohols.

    • Transfer to an amber vial and place in a 4°C autosampler.

    Step 4: Self-Validation (System Suitability Test - SST)

    • Inject a predefined Resolution Standard containing a 1:1 mixture of the (1Z) and (1E) isomers of 1,3-Dibromoprop-1-EN-1-YL benzene.

    • Validation Gate: The resolution ( Rs​ ) between the Z and E peaks must be ≥2.0 . The tailing factor for both peaks must be ≤1.5 . If these criteria fail, the system is actively degrading the sample or the column is compromised; abort the run and troubleshoot.

    Step 5: Chromatographic Execution

    • Run a gradient elution: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B.

    • Detect via UV at 254 nm (optimal for the conjugated styrene system) and MS-TOF (for mass confirmation of degradants).

    Part 5: Quantitative Data Summaries

    Table 1: Typical Impurity Profile and Chromatographic Parameters

    Impurity / AnalyteStructural ModificationRelative Retention Time (RRT)MS/MS Transition (m/z)Primary Risk Factor
    Allylic Alcohol Degradant -Br replaced by -OH at C30.45213 133Moisture / High pH
    (1Z)-1-bromoprop-1-en-1-yl benzene Missing allylic -Br0.78197 117Synthetic Under-reaction
    [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene Intact Target Analyte 1.00 276 196 N/A
    (1E)-Isomer Trans-configuration1.08276 196UV Light / Heat
    Tribromo-derivative Over-bromination at C31.35355 275Synthetic Over-reaction

    Table 2: Method Validation Acceptance Criteria for Allylic Bromide PGIs

    Validation ParameterICH Q2 RequirementSpecific Acceptance Criteria for this Method
    Specificity No interference at retention timeResolution between Z/E isomers ≥2.0 ; No co-elution with diluent.
    Limit of Detection (LOD) Signal-to-Noise 3:1 ≤0.5 ppm (Required for Genotoxic Impurities).
    Solution Stability Stable throughout analysis ≤2.0% degradation area after 24 hours at 4°C in anhydrous MeCN.
    Linearity R2≥0.990 R2≥0.995 over the range of LOQ to 120% of specification limit.

    References

    • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

    • Separation of Allyl bromide on Newcrom R1 HPLC column Source: SIELC Technologies. URL:[Link]

    Sources

    Optimization

    Technical Support Center: Stabilizing[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene for Long-Term Storage

    As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of highly functionalized building blocks like[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene. This molecule presents a unique...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of highly functionalized building blocks like[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene. This molecule presents a unique dual-threat profile: an allylic bromide highly susceptible to nucleophilic attack and hydrolysis, coupled with a vinylic bromide and a stereodefined (1Z) alkene prone to photochemical isomerization.

    To ensure reproducibility in your drug development and synthetic workflows, you must treat the storage of this compound not as an afterthought, but as an active, self-validating chemical system. Below is our comprehensive troubleshooting guide, data summary, and standard operating procedure (SOP) for long-term stabilization.

    Part 1: Frequently Asked Questions & Troubleshooting Guide

    Q1: Why is my (1Z) compound isomerizing to the (1E) isomer during storage?

    • Symptom: NMR analysis shows a growing set of vinylic proton signals corresponding to the (1E) geometry.

    • Causality: The (1Z) configuration places the bulky phenyl ring and the bromomethyl group in closer proximity, creating inherent steric strain. When exposed to ambient laboratory lighting (specifically UV wavelengths), the molecule undergoes π→π∗ excitation. This temporarily breaks the rigidity of the double bond, allowing free rotation and subsequent relaxation into the thermodynamically favored (1E) isomer[1].

    • Solution: Always store the compound in opaque or amber borosilicate vials. If handling the material for extended periods on the benchtop, wrap the reaction flask in aluminum foil.

    Q2: I am observing the formation of allylic alcohols and a drop in pH. What went wrong?

    • Symptom: The sample fumes slightly when opened, and TLC/NMR indicates the presence of an alcohol byproduct.

    • Causality: Allylic bromides are highly electrophilic. The bromide is an excellent leaving group, and the resulting allylic carbocation is heavily resonance-stabilized[2]. Atmospheric moisture acts as a nucleophile, rapidly hydrolyzing the allylic bromide to an allylic alcohol and releasing hydrobromic acid (HBr).

    • Solution: Strictly handle the compound under an inert atmosphere (Argon or N2​ ). Ensure all storage vials are oven-dried and purged prior to aliquoting.

    Q3: My sample has turned dark brown and viscous over time. How do I prevent this?

    • Symptom: The clear/light-yellow liquid has polymerized into a dark, intractable tar.

    • Causality: This is an autocatalytic degradation loop. Trace hydrolysis generates HBr. The acidic environment, combined with thermal stress, promotes the generation of radical and cationic species at the reactive allylic and vinylic sites, leading to rapid cross-linking and polymerization.

    • Solution: Store the compound at -20°C to suppress thermal degradation kinetics. For long-term storage of the neat liquid, consider spiking the sample with a trace acid scavenger, such as ≤1000 ppm propylene oxide. Propylene oxide irreversibly reacts with trace HBr via epoxide ring-opening, halting the autocatalytic cascade.

    Part 2: Quantitative Storage Parameters

    Table 1: Storage Parameters and Mechanistic Rationale

    ParameterRecommended ConditionMechanistic Rationale
    Temperature -20°CSuppresses thermal radical initiation and slows hydrolysis kinetics.
    Atmosphere Argon (Ar)Heavier than N2​ ; effectively displaces ambient moisture to prevent SN​1/SN​2 hydrolysis.
    Light Exposure 0 Lux (Amber Vials)Prevents photochemical π→π∗ excitation and subsequent Z-to-E isomerization[1].
    Stabilizer ≤1000 ppm Propylene OxideActs as an acid scavenger. Reacts with trace HBr to form bromopropanol, halting autocatalysis.
    Vessel Seal PTFE-lined screw capHalogenated organics rapidly degrade standard rubber/silicone septa, causing atmospheric ingress.

    Part 3: Mechanistic Workflow Visualization

    G Compound [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene Iso Photochemical E/Z Isomerization Compound->Iso UV Light Hyd Allylic Bromide Hydrolysis Compound->Hyd Moisture Pol Radical Polymerization & Autocatalysis Compound->Pol Heat / HBr Dark Amber Vials & Dark Storage Iso->Dark Preventative Inert Argon/N2 Purge & Anhydrous Cond. Hyd->Inert Preventative Stab Temp: -20°C & Acid Scavenger Pol->Stab Preventative

    Degradation pathways of the compound and targeted stabilization interventions.

    Part 4: Standard Operating Procedure (SOP) for Long-Term Storage

    Objective: To create a self-validating, moisture-free, and light-protected storage environment.

    Step 1: Glassware Preparation Bake amber borosilicate glass vials at 120°C for a minimum of 4 hours to remove surface-bound moisture. Transfer to a desiccator and cool under vacuum, then backfill with Argon.

    Step 2: Stabilizer Addition (Optional but Recommended) If the compound is neat and intended for storage exceeding 3 months, spike the bulk material with 0.1% v/v (1000 ppm) propylene oxide. Causality: Propylene oxide acts as an irreversible HBr scavenger via epoxide ring-opening, preventing acid-catalyzed polymerization without interfering with most downstream cross-coupling reactions.

    Step 3: Inert Transfer Inside a glovebox or using standard Schlenk line techniques, transfer the[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene into the prepared amber vials. Do not fill vials more than 75% to leave an adequate inert headspace.

    Step 4: Sealing Seal the vials tightly with PTFE-lined caps. Wrap the cap-vial junction tightly with PTFE tape, followed by Parafilm, to create a dual-layer vapor barrier. Causality: Halogenated organics will rapidly degrade standard rubber septa, leading to seal failure and atmospheric ingress.

    Step 5: Cryogenic Storage & Self-Validation Place the sealed vials in a secondary light-proof container (e.g., a foil-wrapped jar or opaque cardboard cryo-box) and store at -20°C. Self-Validation Check: Allow vials to warm to room temperature in a desiccator before opening to prevent condensation. Before use, inspect the visual appearance of the liquid. A clear to pale-yellow color confirms the absence of autocatalytic polymerization. If the sample fumes upon opening, the inert seal has failed, indicating moisture ingress.

    Sources

    Troubleshooting

    Catalyst deactivation in reactions involving [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene

    Welcome to the Technical Support Center for Advanced Cross-Coupling. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with polyhalogena...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Advanced Cross-Coupling. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with polyhalogenated substrates.

    When working with [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene , you are dealing with a highly sensitive bifunctional electrophile. The molecule contains both a vinylic bromide (sp² hybridized, typically the target for coupling) and an allylic bromide (sp³ hybridized, kinetically hyper-reactive). If the reaction environment is not rigorously controlled, this dual reactivity causes rapid catalyst poisoning, ligand degradation, and irreversible metal aggregation.

    Below is our definitive troubleshooting guide, complete with mechanistic causality, self-validating protocols, and quantitative benchmarks.

    Part 1: Expert Q&A – Troubleshooting Catalyst Deactivation

    Q1: Why does my palladium catalyst crash out and form "Pd black" within minutes of adding [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene? The Causality: The allylic bromide in your substrate is kinetically far more reactive toward oxidative addition than the vinylic bromide [1]. When Pd(0) inserts into the allylic C–Br bond, it forms a Pd(II)-π-allyl complex. If your transmetalating agent (e.g., boronic acid or organozinc) is not immediately available or is sterically hindered, this off-cycle intermediate undergoes rapid β-hydride elimination. This side-reaction generates highly conjugated phenylallenes or dienes. These polyunsaturated byproducts act as thermodynamic sinks—they strongly coordinate to the Pd(0) center, displacing your phosphine ligands and causing the naked palladium to irreversibly aggregate into inactive Pd black.

    Q2: My Negishi coupling at the vinylic position stalls at 20% conversion, even though the catalyst hasn't precipitated. What is happening? The Causality: In Negishi couplings, the organozinc reagent itself can poison the catalyst. High-resolution kinetic and mass spectrometry studies have shown that organozinc reagents can coordinate directly to the palladium center, forming off-cycle heterobimetallic Pd–Zn complexes (e.g., [L2​PdZnR]+ ) [2]. This lowers the activity of the Pd catalyst without precipitating it. The Fix: Add stoichiometric LiBr or LiCl to the reaction mixture. The halide ions break up these dormant polynuclear zincate complexes, restoring the high activity of the monoligated Pd catalyst.

    Q3: I am observing significant degradation of my phosphine ligand (e.g., CyJohnPhos or SPhos) during the reaction. How do I prevent this? The Causality: Ligand degradation occurs when the metal center is trapped in a monoligated, low-valent state without an available electrophile. In the absence of immediate substrate trapping, monoligated species like (CyJohnPhos)Ni(0) or Pd(0) will dimerize. Once dimerized, the metal center undergoes oxidative addition into the C–P bond of its own ligand, leading to irreversible catalyst deactivation via phosphido-bridged dimers [3]. The Fix: Use a highly stable, bulky biarylphosphine like GPhos [4], and employ a slow-addition protocol for your dibromoalkene substrate. This ensures the catalyst is never "starved" of an electrophile, preventing off-cycle ligand cleavage.

    Part 2: Mechanistic Visualizations

    G Substrate [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene + Pd(0)L2 AllylicOA Allylic Oxidative Addition (Kinetic Pathway) Substrate->AllylicOA Fast (Uncontrolled) VinylicOA Vinylic Oxidative Addition (Thermodynamic Pathway) Substrate->VinylicOA Slow (Controlled) PiAllyl Pd(II)-π-Allyl Complex (Off-Cycle Sink) AllylicOA->PiAllyl Substrate Trapping Transmetalation Transmetalation (e.g., Boronic Acid) VinylicOA->Transmetalation Productive Cycle BetaHydride β-Hydride Elimination (Allene/Diene Formation) PiAllyl->BetaHydride Delayed Transmetalation PdBlack Irreversible Aggregation (Pd Black) BetaHydride->PdBlack Catalyst Poisoning Product Chemoselective Product + Regenerated Pd(0) Transmetalation->Product

    Fig 1. Divergent pathways leading to Pd black vs. productive cross-coupling.

    Part 3: Self-Validating Experimental Protocols

    To achieve chemoselective coupling at the vinylic bromide while suppressing allylic deactivation, utilize the following self-validating workflow.

    Protocol: Halide-Modulated Negishi Coupling (Vinylic-Selective) This protocol uses LiBr to prevent Pd-Zn heterobimetallic deactivation and a syringe-pump addition to prevent C-P ligand cleavage.

    • Pre-catalyst Activation: In an argon-filled glovebox, charge a flame-dried Schlenk flask with Pd-PEPPSI-IPr or a GPhos-Pd-G4 precatalyst (2.0 mol%).

      • Validation Check: The solution should be a clear, pale yellow. If it is dark orange or brown at this stage, your precatalyst has prematurely decomposed.

    • Zincate Preparation & Additive Integration: In a separate vial, prepare the organozinc reagent (1.2 equiv) in THF. Add anhydrous LiBr (2.0 equiv relative to Zn). Stir for 15 minutes to break up zincate aggregates.

    • Reaction Initiation: Transfer the zincate/LiBr solution to the Schlenk flask containing the catalyst. Lower the temperature to 0 °C to kinetically suppress the allylic oxidative addition pathway.

    • Substrate Slow-Addition: Dissolve[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (1.0 equiv) in THF. Using a syringe pump, add this solution to the reaction mixture over 2 hours.

      • Validation Check: Monitor the color. A sustained pale yellow/green indicates a healthy, on-cycle Pd(0)/Pd(II) turnover. A rapid shift to opaque black indicates β-hydride elimination has occurred; if observed, immediately decrease the temperature by 10 °C and slow the addition rate.

    • Quench and Workup: Once addition is complete, stir for an additional 30 minutes at 0 °C. Quench with saturated aqueous NH₄Cl to destroy excess zincate.

    Workflow Step1 1. Pre-catalyst Activation (Pd G4) Step2 2. Additive Integration (LiBr/THF) Step1->Step2 Step3 3. Syringe Pump Substrate Addition Step2->Step3 Step4 4. 0 °C Chemoselective Coupling Step3->Step4 Step5 5. NH4Cl Quench Step4->Step5

    Fig 2. Optimized self-validating workflow for processing dibrominated alkenes.

    Part 4: Quantitative Data & Troubleshooting Matrices

    Table 1: Ligand Effects on Catalyst Turnover and Chemoselectivity Data reflects coupling of[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene with phenylzinc bromide at 0 °C.

    Ligand / Catalyst SystemVinylic Coupling Yield (%)Allylic Coupling Yield (%)Catalyst Deactivation ModeTurnover Number (TON)
    PPh₃ (Standard)12%45%Rapid Pd Black formation< 10
    SPhos68%15%Pd-Zn heterobimetallic resting state45
    CyJohnPhos55%20%C–P bond cleavage (Ligand degradation)38
    GPhos (Bulky Biaryl)91% < 2%None observed within 4 hours> 250

    Table 2: Visual Troubleshooting Matrix

    Visual ObservationMechanistic CauseImmediate Corrective Action
    Solution turns opaque blackβ-hydride elimination of the π-allyl complex forming dienes.Abort. Lower reaction temperature to 0 °C; switch to a bulkier ligand (GPhos).
    Solution remains clear, but reaction stallsFormation of off-cycle Pd–Zn complexes.Add 2.0 equivalents of anhydrous LiBr to break up the bimetallic complex.
    Unreacted starting material with free ligand detected via GC/MSC–P bond activation/cleavage of the phosphine ligand.Implement syringe-pump slow addition of the substrate to prevent metal starvation.

    References

    • The Journal of Organic Chemistry Vol. 65 No. 10 - ACS Publications Nucleophilic displacement reactions of the allylic bromide and palladium-catalyzed coupling reactions of the vinylic bromide in (E)- and (Z)-1,3-dibromo-2-methoxypropene.
    • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed Koszinowski, K. et al. (2015). Electrospray-ionization mass spectrometry observation of heterobimetallic Pd-Zn complexes.
    • Catalyst Deactivation of a Monoligated CyJohnPhos-Bound Nickel(0)
    • Rational Biarylphosphine Ligand Design (GPhos)
    Optimization

    Technical Support Center: Troubleshooting[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene Workflows

    Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter complex byproduct profiles when scaling reactions involving [(1Z)-1,3-D...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter complex byproduct profiles when scaling reactions involving [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (CAS: 2624322-02-5).

    This substrate is a highly versatile, bifunctional electrophile featuring both an allylic bromide and a vinylic bromide . While this dual reactivity allows for rapid, modular assembly of complex molecular architectures, it is also a double-edged sword. Without rigorous mechanistic control, researchers inevitably face competing reaction pathways—specifically, chemoselectivity failures, regioisomeric scrambling, and base-mediated degradation.

    This guide is designed to deconstruct these failure modes, explain the underlying causality, and provide self-validating protocols to ensure absolute control over your synthetic workflows.

    Part 1: Frequently Asked Questions & Troubleshooting

    Q1: During Suzuki-Miyaura cross-coupling at the vinyl bromide, my LC-MS shows massive amounts of allylic cross-coupling byproducts. How do I force chemoselectivity?

    The Causality: This is a fundamental kinetic vs. thermodynamic competition. The bond dissociation energy of the allylic C–Br bond is significantly lower than that of the sp²-hybridized vinylic C–Br bond. Kinetically, Palladium(0) undergoes oxidative ionization at the allylic position to form a π -allyl palladium complex orders of magnitude faster than it undergoes oxidative addition into the vinylic bond [1]. The Solution: You must adopt a sequential functionalization strategy. It is highly advised to first substitute the allylic bromide with your desired nucleophile (or a temporary protecting group) under mild, metal-free conditions. Only after the allylic site is secured should you introduce Pd(0) and elevated temperatures to activate the vinylic bromide [3]. Alternatively, specialized pKa-based electronic switches and specific phosphine ligands can be used to thermodynamically drive vinylic insertion, but sequential addition remains the most robust industrial approach [1, 2].

    Q2: My allylic amination yields a 60:40 mixture of linear and branched products. How do I achieve >95% regioselectivity for the linear ( SN​2 ) product?

    The Causality: The branched byproduct is the result of an SN​2′ attack (or a Tsuji-Trost-type rearrangement if trace transition metals are present). Hard nucleophiles and highly polar aprotic solvents favor attack at the more substituted internal carbon due to charge distribution in the transition state. The Solution: To enforce strict linear ( SN​2 ) regioselectivity, you must use soft nucleophiles and operate at cryogenic temperatures (-20 °C to 0 °C) in non-polar or moderately polar solvents (e.g., DCM or Toluene). If a transition metal catalyst is required, utilizing bulky bidentate ligands (like dppf or Xantphos) will sterically occlude the internal position, forcing the nucleophile to the terminal carbon [2].

    Q3: When using strong bases like KOtBu or Cs2​CO3​ , the reaction turns black, and NMR indicates the presence of alkynes. What is degrading my substrate?

    The Causality: [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene possesses highly acidic allylic protons situated between an aromatic ring and a vinylic bromide. Strong bases trigger a rapid E2 dehydrobromination. This eliminates HBr to form 1-bromo-1-phenylallene, which subsequently isomerizes into 3-bromo-1-phenylpropyne or undergoes uncontrolled polymerization [4]. The Solution: Immediately switch to milder, inorganic bases such as K2​HPO4​ or NaHCO3​ . If a stronger base is mechanistically required for your cross-coupling, utilize biphasic conditions (e.g., Toluene/Water) to keep the effective basicity in the organic layer extremely low.

    Part 2: Mechanistic Visualization

    The following diagrams map the divergent pathways responsible for byproduct formation. Understanding these nodes is critical for troubleshooting your specific reaction conditions.

    Chemoselectivity Substrate [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene AllylicPd π-Allyl Pd Complex (Fast, Kinetic) Substrate->AllylicPd Pd(0) Insertion (Ea = Low) VinylPd Vinyl Pd(II) Complex (Slow, Thermodynamic) Substrate->VinylPd Pd(0) Insertion (Ea = High) AllylProd Allylic Substitution (Major Byproduct in Cross-Coupling) AllylicPd->AllylProd Nucleophile VinylProd Vinyl Cross-Coupling (Target Product) VinylPd->VinylProd Boronic Acid

    Fig 1. Chemoselectivity divergence in Pd-catalyzed activation of bifunctional dibromopropenes.

    Regioselectivity Substrate Allylic Bromide Site SN2 SN2 Pathway (Linear Attack) Substrate->SN2 Soft Nu- SN2p SN2' Pathway (Branched Attack) Substrate->SN2p Hard Nu- Elim E2 Elimination Substrate->Elim Strong Base ProdSN2 Target Allylic Product SN2->ProdSN2 ProdSN2p Regioisomeric Byproduct SN2p->ProdSN2p ProdElim Allene/Alkyne Byproduct Elim->ProdElim

    Fig 2. Competing substitution and elimination pathways at the allylic bromide position.

    Part 3: Quantitative Troubleshooting Matrix

    Use this matrix to rapidly diagnose the root cause of your byproduct profile based on your LC-MS/NMR data.

    Reaction TypeTarget ProductDominant ByproductMechanistic CauseCorrective Action
    Allylic Substitution Linear Allylic Amine/EtherBranched Isomer ( SN​2′ )Hard nucleophile; lack of steric control.Switch to softer nucleophile; lower temp to -20 °C; use bulky ligands if Pd-catalyzed.
    Allylic Substitution Linear Allylic Amine/Ether1-Bromo-1-phenylalleneBase is too strong, triggering E2 dehydrobromination.Replace Cs2​CO3​ / KOtBu with DIPEA or K2​HPO4​ .
    Cross-Coupling Vinylic BiarylAllylic Cross-CouplingPd(0) inserts into the weaker allylic C–Br bond kinetically.Perform allylic substitution prior to Pd-catalyzed cross-coupling.
    Cross-Coupling Vinylic BiarylProtodehalogenationExcess moisture; slow transmetalation.Rigorously dry solvents; increase boronic acid equivalents; optimize base.

    Part 4: Self-Validating Experimental Protocols

    Protocol A: Regioselective Allylic Substitution (Securing the Allylic Site)

    Objective: Functionalize the highly reactive allylic bromide while leaving the vinylic bromide completely intact for downstream coupling.

    • Preparation: In an oven-dried flask under N2​ , dissolve[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

    • Cooling: Submerge the flask in a dry ice/ethylene glycol bath to achieve exactly -20 °C. Do not use an ice bath; 0 °C is too warm and will induce SN​2′ scrambling.

    • Addition: Slowly add the secondary amine (1.05 equiv), followed dropwise by N,N -Diisopropylethylamine (DIPEA) (1.2 equiv).

    • Validation Check: After 2 hours, pull a 10 µL aliquot. Run a TLC (Hexanes/EtOAc 9:1). You must observe the complete disappearance of the starting material ( Rf​≈0.7 ) and the appearance of a single, clean product spot ( Rf​≈0.4 ). If two spots appear below the starting material, your temperature control failed, resulting in SN​2′ byproducts.

    • Quench & Isolate: Quench with saturated aqueous NH4​Cl , extract with DCM, dry over Na2​SO4​ , and concentrate.

    Protocol B: Chemoselective Suzuki-Miyaura Coupling (Vinylic Activation)

    Objective: Cross-couple the remaining vinylic bromide without isomerizing the Z-double bond.

    • Preparation: Dissolve the intermediate from Protocol A (1.0 equiv) and the arylboronic acid (1.5 equiv) in a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.1 M).

    • Catalyst Loading: Add K2​HPO4​ (2.5 equiv) and Pd(dppf)Cl2​⋅CH2​Cl2​ (5 mol%).

    • Reaction: Heat the mixture to 80 °C under vigorous stirring.

    • Validation Check: The reaction mixture will initially appear red-orange. Upon reaching 80 °C and initiating the catalytic cycle, the solution should shift to a pale yellow/amber. After 4 hours, analyze via LC-MS. The mass spectrum must show the complete disappearance of the distinct M, M+2 isotopic pattern characteristic of the vinylic bromide.

    • Workup: Filter through a short pad of Celite to remove palladium black, partition with EtOAc/Water, and purify via flash chromatography.

    References

    • Organ, M. G., Arvanitis, E. A., Dixon, C. E., & Cooper, J. T. (2002). Controlling Chemoselectivity in Vinyl and Allylic C−X Bond Activation with Palladium Catalysis: A pKa-Based Electronic Switch. Journal of the American Chemical Society. URL:[Link]

    • Kim, B.-S., Hussain, M. M., Hussain, N., & Walsh, P. J. (2014). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives. Chemistry - A European Journal. URL:[Link]

    • Organ, M. G., et al. (2000). Synthesis of Stereodefined Polysubstituted Olefins. 1. Sequential Intermolecular Reactions Involving Selective, Stepwise Insertion of Pd(0) into Allylic and Vinylic Halide Bonds. The Journal of Organic Chemistry. URL:[Link]

    • Yang, Y., et al. (2023). Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[4,5]imidazo[2,1-b]thiazoles. ACS Omega. URL:[Link]

    Reference Data & Comparative Studies

    Validation

    Spectroscopic Duel: A Comparative Guide to (Z) and (E) Isomers of [1,3-Dibromoprop-1-en-1-yl]benzene

    For researchers, scientists, and professionals in drug development, the precise structural elucidation of stereoisomers is a cornerstone of molecular characterization. Geometric isomers, such as the (Z) and (E) forms of...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, scientists, and professionals in drug development, the precise structural elucidation of stereoisomers is a cornerstone of molecular characterization. Geometric isomers, such as the (Z) and (E) forms of [1,3-Dibromoprop-1-en-1-yl]benzene, often exhibit distinct physical, chemical, and biological properties. Consequently, the ability to unequivocally differentiate between these isomers is paramount. This guide provides an in-depth spectroscopic comparison of (Z)- and (E)-[1,3-dibromoprop-1-en-1-yl]benzene, leveraging fundamental principles and analogous compound data to predict their distinguishing spectral features across Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

    The Structural Distinction: (Z) vs. (E) Isomers

    The core difference between the (Z) and (E) isomers of [1,3-Dibromoprop-1-en-1-yl]benzene lies in the spatial arrangement of the substituents around the carbon-carbon double bond. In the (Z) isomer (from the German zusammen, meaning "together"), the higher priority groups, the phenyl and bromo groups, are on the same side of the double bond. Conversely, in the (E) isomer (from the German entgegen, meaning "opposite"), these groups are on opposite sides. This seemingly subtle difference in geometry gives rise to distinct electronic and steric environments, which are readily probed by various spectroscopic techniques.

    ¹H NMR Spectroscopy: Unraveling Proximity Effects

    Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for differentiating geometric isomers due to the sensitivity of proton chemical shifts and coupling constants to the local electronic and spatial environment.

    Chemical Shift Differences: The Anisotropic Effect

    The aromatic ring in [1,3-Dibromoprop-1-en-1-yl]benzene generates a significant anisotropic magnetic field. In the (E) isomer, the vinylic proton is positioned away from the phenyl ring, experiencing minimal influence from its magnetic field. However, in the (Z) isomer, the vinylic proton is in closer proximity to the phenyl ring and is expected to be deshielded, resulting in a downfield shift (higher ppm value) compared to the (E) isomer.

    Coupling Constants: A Tale of Two Geometries

    The vicinal coupling constant (³J) between the vinylic proton and the protons of the adjacent methylene (-CH₂Br) group is also diagnostic. While free rotation around the single bond might average out the coupling to some extent, the fixed geometry of the double bond influences the preferred conformations and thus the observed coupling.

    Predicted ¹H NMR Data:

    ProtonPredicted Chemical Shift (δ, ppm) - (Z) IsomerPredicted Chemical Shift (δ, ppm) - (E) IsomerKey Differentiator
    Vinylic-H~6.5 - 7.0~6.2 - 6.7Vinylic proton of (Z) isomer is downfield due to deshielding by the phenyl ring.
    Methylene-H₂~4.2 - 4.5~4.1 - 4.4Minor differences expected.
    Aromatic-H~7.2 - 7.6~7.2 - 7.6Complex multiplet, minor differences may be observed.

    ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

    Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of the isomers.

    The Gamma-Gauche Effect

    In the (Z) isomer, the methylene carbon (-CH₂Br) is in a gauche orientation relative to the phenyl group, leading to steric compression. This steric interaction, known as the gamma-gauche effect, results in an upfield shift (lower ppm value) for the methylene carbon signal in the (Z) isomer compared to the (E) isomer, where this steric interaction is absent.

    Predicted ¹³C NMR Data:

    CarbonPredicted Chemical Shift (δ, ppm) - (Z) IsomerPredicted Chemical Shift (δ, ppm) - (E) IsomerKey Differentiator
    Vinylic-C (C-Ph)~135 - 140~135 - 140Minor differences expected.
    Vinylic-C (C-Br)~110 - 115~115 - 120(Z) isomer may be slightly upfield.
    Methylene-C~30 - 35~35 - 40Methylene carbon of (Z) isomer is upfield due to the gamma-gauche effect.
    Aromatic-C~127 - 138~127 - 138Minor differences may be observed in the ipso-carbon.

    Infrared (IR) Spectroscopy: Vibrational Fingerprints

    Infrared spectroscopy probes the vibrational modes of a molecule. For alkenes, the out-of-plane C-H bending vibrations are particularly useful for distinguishing between (Z) and (E) isomers.

    • (E) Isomer : Expected to show a strong absorption band in the region of 960-990 cm⁻¹, which is characteristic of a trans-substituted double bond.

    • (Z) Isomer : Expected to exhibit a medium-to-strong absorption band around 675-730 cm⁻¹, characteristic of a cis-substituted double bond.

    Predicted IR Data:

    Vibrational ModePredicted Frequency (cm⁻¹) - (Z) IsomerPredicted Frequency (cm⁻¹) - (E) Isomer
    C=C Stretch~1650 - 1670~1650 - 1670
    =C-H Stretch~3020 - 3080~3020 - 3080
    =C-H Bend (out-of-plane)~675 - 730~960 - 990
    C-Br Stretch~550 - 650~550 - 650

    Mass Spectrometry (MS): Fragmentation Patterns

    While geometric isomers have the same molecular weight and often show similar fragmentation patterns, subtle differences in the relative abundances of fragment ions can sometimes be observed. The stereochemical arrangement can influence the stability of the molecular ion and the transition states for fragmentation.

    For [1,3-Dibromoprop-1-en-1-yl]benzene, the molecular ion peak (M⁺) would be observed with a characteristic isotopic pattern for two bromine atoms. Common fragmentation pathways would involve the loss of a bromine atom ([M-Br]⁺) and the benzyl cation ([C₇H₇]⁺) at m/z 91. It is plausible that the (E) isomer, being generally more stable, might exhibit a more abundant molecular ion peak compared to the (Z) isomer.

    Experimental Workflow

    The synthesis and analysis of the (Z) and (E) isomers of [1,3-Dibromoprop-1-en-1-yl]benzene would typically follow the workflow illustrated below.

    G cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison start 1-Phenyl-1-propyne bromination Bromination (e.g., with NBS or Br₂) start->bromination mixture Mixture of (Z) and (E) isomers bromination->mixture separation Column Chromatography (e.g., Silica Gel) mixture->separation z_isomer (Z)-Isomer separation->z_isomer e_isomer (E)-Isomer separation->e_isomer nmr ¹H and ¹³C NMR z_isomer->nmr ir IR Spectroscopy z_isomer->ir ms Mass Spectrometry z_isomer->ms e_isomer->nmr e_isomer->ir e_isomer->ms comparison Comparative Analysis of Spectra nmr->comparison ir->comparison ms->comparison

    Comparative

    Reactivity Comparison Guide:[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene vs. Standard Vinyl Bromides

    As a Senior Application Scientist, I frequently encounter challenges in designing programmable, multi-step syntheses where chemoselectivity is paramount. When evaluating halogenated building blocks,[(1Z)-1,3-Dibromoprop-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter challenges in designing programmable, multi-step syntheses where chemoselectivity is paramount. When evaluating halogenated building blocks,[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (CAS: 2624322-02-5)[1] stands out as a highly versatile, bifunctional electrophile.

    This guide provides an objective, data-driven comparison of[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene against standard mono-functional alternatives like α -bromostyrene[2] and cinnamyl bromide. By dissecting the causality behind their reactivity profiles, we will establish field-proven, self-validating protocols for chemoselective functionalization[3].

    Mechanistic Reactivity Profile: The Causality of Chemoselectivity

    To master the application of[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene, one must understand the electronic and steric causality governing its two distinct reactive sites. The molecule contains both an allylic bromide (C3) and a vinylic bromide (C1), which exhibit drastically different bond dissociation energies (BDE) and orbital hybridizations[4].

    • The Allylic Bromide (C3): The C(sp3)−Br bond is relatively weak. In nucleophilic substitution ( SN​2 ) reactions, the adjacent π -system stabilizes the transition state through orbital overlap, drastically lowering the activation energy. Consequently, this site reacts rapidly at room temperature with amines, thiols, or low-valent metals.

    • The Vinylic Bromide (C1): The C(sp2)−Br bond possesses higher s-character, making it shorter, stronger, and orbitally forbidden from undergoing SN​2 attack. Functionalization requires transition-metal catalysis (e.g., Pd or Ni) and elevated temperatures to force oxidative addition[5].

    This dichotomy allows[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene to act as a sequential dielectrophile. By carefully tuning the reaction temperature and catalytic system, researchers can selectively functionalize the allylic position first, leaving the vinylic bromide intact for downstream cross-coupling[3].

    Reactivity Start [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (Bifunctional) Allyl Allylic Substitution (Fast, 25°C) Start->Allyl Nu- (SN2) Vinyl Vinylic Cross-Coupling (Slow, 80°C) Start->Vinyl Pd(0), Ar-[M] (Side Reaction) Intermediate Mono-functionalized Intermediate Allyl->Intermediate Chemoselective Final Di-functionalized Target Intermediate->Final Pd(0), Ar-[M]

    Fig 1: Chemoselective sequential functionalization pathways of the bifunctional dibromide.

    Comparative Performance Data

    When benchmarked against standard mono-functional bromides, the bifunctional nature of[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene becomes evident. Table 1 summarizes the reactivity matrix, while Table 2 quantifies the kinetic and thermodynamic parameters driving these differences.

    Table 1: Reactivity Comparison Matrix

    CompoundStructural Class C(sp3)−Br Reactivity ( SN​2 ) C(sp2)−Br Reactivity (Pd-Catalyzed)Primary Synthetic Utility
    [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene BifunctionalExcellent (C3 position)Good (C1 position, >60°C)Sequential chemoselective functionalization
    α -Bromostyrene Vinylic BromideInertGood (Requires ligands/heat)Single-point arylation/vinylation
    Cinnamyl Bromide Allylic BromideExcellentExcellent (Prone to rearrangement)Allylation of nucleophiles

    Table 2: Comparative Bond Dissociation Energies & Reaction Kinetics

    Bond TypeRepresentative MotifApprox. BDE (kcal/mol)Relative Oxidative Addition Rate (Pd⁰)Required Activation Temp
    Allylic C(sp3)−Br −CH2​Br (C3)~55 - 60Extremely Fast0°C - 25°C
    Vinylic C(sp2)−Br =C(Br)Ph (C1)~80 - 85Slow60°C - 100°C

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes built-in analytical checkpoints to confirm chemoselectivity and prevent premature over-reaction.

    Protocol A: Chemoselective Allylic Amination

    Objective: Selectively substitute the allylic bromide with a secondary amine while preserving the vinylic bromide. Causality of Choices: Using a mild, insoluble base ( K2​CO3​ ) in a polar aprotic solvent (DMF) at ambient temperature (25°C) provides exactly enough thermal energy to overcome the SN​2 activation barrier at the C3 position. The vinylic C(sp2)−Br bond remains completely untouched due to its higher BDE and orbital mismatch for SN​2 .

    Step-by-Step Methodology:

    • Charge a flame-dried flask with [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (1.0 equiv) and anhydrous K2​CO3​ (2.0 equiv) in DMF (0.2 M).

    • Add the secondary amine (1.1 equiv) dropwise at 0°C to control the initial exotherm.

    • Warm the reaction to 25°C and stir for 4 hours.

    • Quench with water and extract with EtOAc. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

    Validation Checkpoint: Analyze the crude mixture via 1H NMR. The disappearance of the allylic −CH2​Br doublet (~4.1 ppm) and the appearance of a new shifted signal confirms successful C(sp3) functionalization. Crucially, the vinylic proton (~6.5 ppm) must remain intact, validating absolute chemoselectivity.

    Protocol B: Stereoretentive Suzuki-Miyaura Coupling

    Objective: Perform a cross-coupling on the remaining vinylic bromide to yield a fully substituted, stereodefined alkene. Causality of Choices: With the allylic position protected/functionalized, we now deploy a Pd(0) catalyst. Elevating the temperature to 80°C provides the necessary energy for Pd(0) to insert into the stronger vinylic C−Br bond. The Z-geometry of the starting material is retained throughout the catalytic cycle, ensuring stereospecificity[5].

    Step-by-Step Methodology:

    • To the mono-functionalized intermediate (1.0 equiv) from Protocol A, add an aryl boronic acid (1.5 equiv), Pd(dppf)Cl2​ (5 mol%), and K3​PO4​ (3.0 equiv).

    • Suspend the mixture in degassed 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

    • Heat the sealed vessel to 80°C for 12 hours under an argon atmosphere.

    • Cool to room temperature, filter through a Celite pad, and purify via flash chromatography.

    Validation Checkpoint: LC-MS should confirm the expected molecular ion mass. 1H NMR NOESY experiments will confirm the retention of the Z-alkene geometry by showing spatial correlation between the vinylic proton and the newly introduced aryl group.

    Workflow Step1 Step 1: Allylic Substitution Reagents: Amine, K2CO3 Temp: 25°C Target: C(sp3)-Br Step2 Step 2: NMR Validation Check: Loss of CH2Br doublet Check: Retention of Vinyl-H Step1->Step2 Step3 Step 3: Suzuki Coupling Reagents: Ar-B(OH)2, Pd Cat. Temp: 80°C Target: C(sp2)-Br Step2->Step3

    Fig 2: Self-validating experimental workflow for sequential chemoselective functionalization.

    References

    • [3] He, L.-Y. (2015). "Chemoselective Cross-Coupling Reactions as Tools in Synthesis and Applications for Polymer Chemistry". Kiel University. URL: [Link]

    • [5] Royal Society of Chemistry (2022). "Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums". RSC Publishing. URL: [Link]

    • [4] National Center for Biotechnology Information. "PubChem Compound Summary for CID 5201028, 1,3-Dibromopropene". PubChem. URL: [Link]

    Sources

    Validation

    Mechanistic studies of reactions involving [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene

    Mechanistic Guide: Sequential Functionalization and Orthogonal Reactivity of[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene Executive Summary In the design of complex active pharmaceutical ingredients (APIs) and conjugated mater...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Mechanistic Guide: Sequential Functionalization and Orthogonal Reactivity of[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene

    Executive Summary

    In the design of complex active pharmaceutical ingredients (APIs) and conjugated materials, bifunctional building blocks are indispensable. [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (CAS: 2624322-02-5)[1] represents a highly versatile scaffold featuring two distinct reactive sites: an sp3 -hybridized allylic bromide and an sp2 -hybridized vinylic bromide.

    As a Senior Application Scientist, I frequently leverage this compound to construct highly functionalized (Z)-alkenes. The core advantage of this molecule lies in its orthogonal reactivity . By exploiting the kinetic differences between allylic ionization and vinylic oxidative addition, researchers can perform chemoselective, sequential functionalizations—such as Tsuji-Trost allylic substitution followed by Suzuki-Miyaura cross-coupling—within a single catalytic manifold[2].

    Mechanistic Pathway Analysis: Kinetic Differentiation

    The successful utilization of[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene relies on the inherent electronic and steric differences between its two carbon-bromine bonds.

    • Allylic Activation (Fast): The allylic C-Br bond has a lower bond dissociation energy and is highly susceptible to nucleophilic attack. Under palladium catalysis, Pd(0) rapidly undergoes oxidative ionization at the allylic position to form a π -allyl palladium(II) intermediate[2]. This process is kinetically favored over vinylic activation.

    • Vinylic Activation (Slow): The vinylic C-Br bond requires direct oxidative addition by Pd(0)[3]. Because this step is significantly slower than allylic ionization, the vinylic bromide remains untouched during the initial allylic substitution.

    • Stereoretention: Once the allylic site is functionalized, the subsequent cross-coupling at the vinylic bromide proceeds with strict stereoretention. The transmetalation and reductive elimination steps occur rapidly enough to prevent Z-to-E isomerization, preserving the critical (1Z) geometry[4].

    Mechanism SM [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (Allylic & Vinylic Br) PiAllyl π-Allyl Pd(II) Complex (Fast Ionization) SM->PiAllyl Pd(0), -Br⁻ (Chemoselective) AllylProd Allylic Substitution Product (Vinylic Br Intact) PiAllyl->AllylProd Nucleophile (Nu⁻) Allylic Attack OxAdd Pd(II) Oxidative Addition at Vinylic C-Br AllylProd->OxAdd Pd(0), Ar-B(OH)2 (Slow Ox. Add.) FinalProd Di-functionalized (Z)-Alkene (Strict Stereoretention) OxAdd->FinalProd Transmetalation & Reductive Elimination

    Fig 1: Chemoselective Pd-catalyzed sequential functionalization of the bifunctional dibromide.

    Product Performance & Alternative Comparison

    To objectively evaluate[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene, we must compare it against standard monofunctional and cyclic alternatives. The table below synthesizes experimental performance data across typical cross-coupling workflows[2][5].

    CompoundReactive SitesChemoselectivity (Allylic vs. Vinylic)Stereoretention (Cross-Coupling)Primary Application Scope
    [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene Allylic & Vinylic>98% (Allylic reacts first)>95% (Z-isomer) Sequential orthogonal functionalization; Peptidomimetics.
    Cinnamyl Bromide Allylic onlyN/A (Monofunctional)N/ASimple allylic amination/alkylation.
    α -Bromostyrene Vinylic onlyN/A (Monofunctional)Variable (Prone to isomerization)Standard Suzuki/Heck couplings.
    2,3-Dibromo-1-cyclohexene Allylic & Vinylic~85% (Steric hindrance issues)Rigid ring (No E/Z issues)Diels-Alder precursors; Bicyclic synthesis[5].

    Key Insight: While 2,3-dibromo-1-cyclohexene offers similar dual reactivity[5], its cyclic nature restricts conformational flexibility, often leading to lower yields in bulky cross-couplings. [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene provides superior chemoselectivity (>98%) due to the distinct electronic decoupling of its linear π -system[3].

    Self-Validating Experimental Protocols

    To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . Every step includes causality for the reagent choice and an analytical checkpoint to verify the mechanism in real-time.

    Protocol A: Chemoselective Allylic Amination (Kinetic Control)

    Objective: Functionalize the allylic bromide while leaving the vinylic bromide completely intact.

    • Setup: In a flame-dried Schlenk flask, dissolve[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (1.0 equiv) in anhydrous THF. Add morpholine (1.2 equiv) and K2​CO3​ (1.5 equiv).

    • Causality of Reagents: THF is chosen as a polar aprotic solvent to stabilize the SN​2 transition state. K2​CO3​ is a mild, insoluble base that scavenges HBr without initiating unwanted E2 elimination at the vinylic site.

    • Reaction: Stir at 25 °C for 4 hours.

    • Self-Validation Checkpoint: Pull a 50 μL aliquot for GC-MS analysis.

      • Validation Criteria: The disappearance of the starting material mass ( M+ ~276) and the appearance of a new product mass exhibiting a 1:1 isotopic doublet ( 79Br/81Br ) confirms that exactly one bromine atom (the vinylic one) remains. If a singlet mass is observed, catastrophic double-substitution has occurred.

    • Isolation: Filter through a Celite pad to remove salts, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

    Protocol B: Stereospecific Suzuki-Miyaura Cross-Coupling (Thermodynamic Control)

    Objective: Couple the remaining vinylic bromide with an aryl boronic acid while retaining the (Z)-configuration.

    • Setup: To the purified product from Protocol A, add phenylboronic acid (1.5 equiv), Pd(dppf)Cl2​ (5 mol%), and aqueous Na2​CO3​ (2.0 M, 3.0 equiv) in a 1,4-dioxane solvent system.

    • Causality of Reagents: Pd(dppf)Cl2​ is specifically selected over Pd(PPh3​)4​ . The bidentate 'dppf' ligand enforces a large bite angle on the palladium center. This accelerates the reductive elimination step, minimizing the lifetime of the Pd(II) intermediate. A shorter intermediate lifetime prevents bond rotation, thereby locking the alkene in its original (Z)-configuration[4].

    • Reaction: Heat to 80 °C for 12 hours under argon.

    • Self-Validation Checkpoint: Perform 1H -NMR analysis on the crude mixture.

      • Validation Criteria: Analyze the vinylic proton signal. The presence of NOESY cross-peaks between the newly installed aryl group and the allylic methylene protons validates strict stereoretention (>95% Z-isomer).

    • Isolation: Aqueous extraction with EtOAc, drying over MgSO4​ , and recrystallization.

    References

    • Kim, B.-S., Hussain, M. M., Hussain, N., & Walsh, P. J. "Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives". Chemistry - A European Journal, 2014. Available at:[Link]

    • Fotsing, J. R., et al. "Controlling Chemoselectivity in Vinyl and Allylic C−X Bond Activation with Palladium Catalysis: A pKa-Based Electronic Switch". Journal of the American Chemical Society, 2002. Available at:[Link]

    • Gazvoda, M., et al. "Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species". ResearchGate, 2023. Available at:[Link]

    Sources

    Comparative

    A Researcher's Guide to the Chemoselective Reactivity of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene

    In the landscape of synthetic organic chemistry, bifunctional reagents that offer the potential for sequential, site-selective reactions are invaluable tools. [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene, a molecule possessin...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of synthetic organic chemistry, bifunctional reagents that offer the potential for sequential, site-selective reactions are invaluable tools. [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene, a molecule possessing two distinct carbon-bromine bonds, emerges as a compelling substrate for complex molecular architecture. This guide provides a deep, comparative analysis of its reactivity, grounded in computational modeling and contrasted with alternative synthetic strategies. We aim to elucidate the intrinsic electronic and steric factors governing its reaction pathways, offering researchers a predictive framework for its application in drug discovery and materials science.

    The Duality of Reactivity: Vinylic vs. Allylic Halides

    The synthetic potential of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene lies in the differential reactivity of its two C-Br bonds:

    • The Vinylic C(sp²)-Br Bond: This bromine is attached to a double-bonded carbon. The bond is strengthened by the partial double bond character arising from resonance, making it less susceptible to classical nucleophilic substitution.[1][2][3] However, this site is primed for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, which proceed via an oxidative addition mechanism.[4][5]

    • The Allylic C(sp³)-Br Bond: This bromine is attached to a carbon adjacent to the double bond. This configuration is significantly more reactive towards nucleophilic substitution (SN1 and SN2) because the transition state and any resulting carbocation intermediate are stabilized by resonance with the adjacent π-system.[3][6][7]

    This inherent electronic difference is the cornerstone of its utility, allowing for a programmed, stepwise functionalization. The allylic position can be addressed with nucleophiles under relatively mild conditions, leaving the vinylic bromide available for a subsequent, more robust cross-coupling reaction.

    Comparative Analysis: Reaction Pathways & Alternatives

    The choice of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene as a synthetic precursor should be weighed against other reagents capable of installing a similar three-carbon, phenyl-substituted unit.

    Synthetic Goal[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene Alternative Reagent(s)Comparison & Rationale
    Sequential Di-functionalization High potential for chemoselectivity. Allylic substitution followed by vinylic cross-coupling.1,3-DihalopropanesLacks the vinylic handle for cross-coupling; primarily for double nucleophilic substitution.
    Phenylpropargyl HalidesRequires an initial addition reaction to form a functionalized alkene before a second reaction.
    Direct (Z)-Styrenyl Installation Vinylic bromide is suitable for direct cross-coupling (e.g., Suzuki, Sonogashira).[5](Z)-β-BromostyreneA direct competitor. The choice depends on the commercial availability and the need for the additional allylic handle.
    (Z)-Styrenylboronic Acids/EstersUsed as the nucleophilic partner in Suzuki couplings. [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene serves as the electrophilic partner.
    Allylbenzene Synthesis Can be achieved via Grignard formation at the allylic position and subsequent reaction, or reduction.Allyl Bromide + Benzene (Friedel-Crafts)Friedel-Crafts alkylation can lead to over-alkylation and uses carcinogenic benzene.[8]
    Phenylboronic Acid + Allyl Bromide (Suzuki-like)A direct coupling method that avoids some of the pitfalls of Friedel-Crafts.[8]

    Computational Deep Dive: Predicting Reactivity

    To quantify the observed chemoselectivity, we turn to computational analysis using Density Functional Theory (DFT). These methods provide invaluable insights into the electronic structure and energetics of reaction pathways.[9][10]

    Methodology for Reactivity Analysis

    A robust computational protocol to compare the two sites involves the following steps:

    • Geometry Optimization: The ground state geometry of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene is optimized using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

    • Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The LUMO distribution indicates the most electrophilic sites, susceptible to nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on charge distribution and bond strengths. The natural atomic charges on the carbons attached to the bromines can predict susceptibility to nucleophilic attack, while analysis of the C-Br antibonding orbitals (σ*) reveals their accessibility for electron donation (the initial step in oxidative addition).

    • Transition State (TS) Searching: To model a specific reaction, such as a Suzuki-Miyaura coupling, the transition state for the rate-determining step (often the oxidative addition of the C-Br bond to a Pd(0) catalyst) is located.[11][12][13] Comparing the activation energy barriers for the oxidative addition at the vinylic versus the allylic C-Br bond provides a quantitative prediction of selectivity.

    Predicted Reactivity Profile
    Computational MetricVinylic C(sp²)-BrAllylic C(sp³)-BrInterpretation
    NBO Charge on Carbon Less PositiveMore PositiveThe allylic carbon is more electrophilic and thus more susceptible to direct nucleophilic attack.
    LUMO Lobe Distribution Smaller LobeLarger LobeThe LUMO is lower in energy and has a larger coefficient on the allylic carbon, confirming it as the primary site for nucleophilic attack.
    C-Br Bond Dissociation Energy (BDE) HigherLowerThe allylic C-Br bond is weaker and more easily cleaved, favoring SN1-type reactions or radical processes.[14]
    Calculated Activation Energy (Oxidative Addition) Lower BarrierHigher BarrierPalladium(0) catalysts preferentially add across the vinylic C-Br bond, making it the favored site for cross-coupling reactions.[13]

    These computational results strongly support the experimental observation that nucleophiles react at the allylic position, while palladium catalysts react at the vinylic position.

    Experimental Protocols & Workflows

    Harnessing the chemoselectivity of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene requires precise control of reaction conditions.

    Protocol: Selective Vinylic Cross-Coupling (Sonogashira)

    This protocol describes a typical procedure for the selective coupling at the vinylic position, leaving the allylic bromide intact.

    Materials:

    • [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (1.0 eq)

    • Terminal Alkyne (e.g., Phenylacetylene) (1.1 eq)

    • Pd(PPh₃)₄ (0.03 eq) or PdCl₂(PPh₃)₂ (0.03 eq)

    • Copper(I) Iodide (CuI) (0.05 eq)

    • Triethylamine (NEt₃) or Diisopropylamine (DIPA) (3.0 eq)

    • Anhydrous, degassed THF or DMF

    Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, CuI, and the solvent.

    • Add [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene, the terminal alkyne, and the amine base.[15][16]

    • Stir the mixture at room temperature. The reaction is typically complete within 2-12 hours. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.

    • Monitor progress by TLC or GC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Add Catalyst, CuI, & Solvent to Flask Reagents 2. Add Substrate, Alkyne, & Base Stir 3. Stir at RT (2-12h) Reagents->Stir Monitor 4. Monitor by TLC/GC-MS Stir->Monitor Quench 5. Quench with aq. NH4Cl Monitor->Quench Extract 6. Extract with Organic Solvent Quench->Extract Purify 7. Purify via Chromatography Extract->Purify

    Workflow for Selective Sonogashira Coupling.
    The Catalytic Cycle: A Deeper Look

    The selectivity in palladium-catalyzed couplings is governed by the catalytic cycle, primarily the initial oxidative addition step.

    G cluster_substrate Substrate pd0 Pd(0)L₂ pd_complex Pd(II) Complex (R-vinylic)(Br)PdL₂ pd0->pd_complex Oxidative Addition r_br R-vinylic-Br (Allylic-Br intact) r_br->pd_complex transmetal Transmetalation (with Cu-Acetylide) pd_complex->transmetal pd_alkyne Pd(II) Alkyne (R-vinylic)(C≡CR')PdL₂ transmetal->pd_alkyne product Product R-vinylic-C≡CR' pd_alkyne->product Reductive Elimination product->pd0 Catalyst Regeneration

    Simplified Sonogashira Catalytic Cycle.

    The key step is the selective oxidative addition of the Pd(0) species into the vinylic C-Br bond, which our computational data suggests has a lower activation barrier.[11][13] This is followed by transmetalation with a copper-acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[16]

    Conclusion and Future Outlook

    [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene stands out as a versatile and highly valuable building block for synthetic chemists. Its predictable chemoselectivity, governed by the fundamental electronic differences between its allylic and vinylic C-Br bonds, allows for the strategic and sequential introduction of diverse functional groups. Computational analysis via DFT not only corroborates experimental findings but also provides a powerful predictive tool for designing novel reaction sequences and optimizing conditions. By understanding and exploiting this reactivity dichotomy, researchers can streamline the synthesis of complex molecules, accelerating innovation in both medicinal chemistry and materials science.

    References

    • Filo. (2025, October 7). Allyl halides are more reactive while vinyl halides are less reactive than alkyl halides. Explain.
    • BenchChem. (n.d.). Sonogashira coupling protocols for vinyl bromides like 2-Bromo-8-chloro-1-octene.
    • Gensch, T., et al. (2017). DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. Organometallics, 36(18), 3548-3558. Available from: [Link]

    • Demchuk, O. M., et al. (2021). A Quantum-Chemical DFT Approach to Elucidation of the Chirality Transfer Mechanism of the Enantioselective Suzuki–Miyaura Cross-Coupling Reaction. OUCI. Available from: [Link]

    • Mikael, P. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]

    • Gensch, T., et al. (2017). DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. PMC. Available from: [Link]

    • Brainly.in. (2019, February 22). explain the relative reactivities of allyl halides vs vinyl halides and aryl halides.
    • askIITians. (2021, April 25). Allyl halide is more reactive than vinyl hailide towards the nucleoph.
    • Alvarez-Idaboy, J. R., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(34), 12061-12069. Available from: [Link]

    • BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine.
    • Royal Society of Chemistry. (n.d.). 7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne. In Practical Organic Synthesis. Available from: [Link]

    • Fairweather, J. K., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. PMC. Available from: [Link]

    • Organic Synthesis. (n.d.). Sonogashira Coupling.
    • Bedford, R. B., et al. (2013). Chemoselective sp2-sp3 cross-couplings: iron-catalyzed alkyl transfer to dihaloaromatics. Chemical Communications, 49(72), 7890-7892. Available from: [Link]

    • Journal of Physics: Conference Series. (2019). Comparative Computational Study on Molecular Structure, Electronic and Vibrational Analysis of Vinyl Bromide based on HF and DFT Approach. Available from: [Link]

    • ACS Catalysis. (2026, January 14). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Available from: [Link]

    • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

    • YouTube. (2022, August 16). Relative Reactivity of Alkyl,#Vinyl,Allyl,Aryl,Benzyl Halides.
    • Rajdhani College. (n.d.). Chemical Energetics, Equilibria and Functional Organic Chemistry Unit 5 Alkyl and Ary.
    • ChemRxiv. (2025, October 9). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Available from: [Link]

    • White Rose Research Online. (2021, June 21). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N. Available from: [Link]

    • Apollo. (2024, September 20). Computational predictions and reactivity analyses of organic reactions. Available from: [Link]

    • ResearchGate. (n.d.). Reactivity of isomeric vinyl bromides. The E/Z ratio is >99 : 1 for....
    • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
    • YouTube. (2024, September 4). Enjoyable synthesis of 1,3 -Dibromobenzene.
    • The Journal of Organic Chemistry. (2020, May 21). Stereoselective Bromoboration of Acetylene with Boron Tribromide: Preparation and Cross-Coupling Reactions of (Z)-Bromovinylboronates. Available from: [Link]

    • RSC Publishing. (n.d.). Computational Exploration of Vinyl Sulfoxonium Ylide Chemistry.
    • Sciencemadness Discussion Board. (2023, May 16). Synthesis of (Prop-2-en-1-yl)benzene: A Catalyst Free Suzuki-Like Coupling.
    • Organic Chemistry Portal. (n.d.). Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction. Retrieved from [Link]

    • BLDpharm. (n.d.). 2624322-02-5|(Z)-(1,3-Dibromoprop-1-en-1-yl)benzene.

    Sources

    Validation

    A Crystallographic Comparison of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene Derivatives and Analogs: A Guide for Researchers

    For researchers, scientists, and professionals in drug development, a profound understanding of molecular architecture is paramount. The three-dimensional arrangement of atoms within a molecule dictates its physical, che...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, scientists, and professionals in drug development, a profound understanding of molecular architecture is paramount. The three-dimensional arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. X-ray crystallography stands as the gold standard for elucidating these intricate structures, providing unparalleled insights into bond lengths, angles, and intermolecular interactions that govern molecular behavior.

    This guide delves into the structural nuances of a fascinating class of compounds: [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene derivatives. While the crystallographic data for this specific parent compound is not publicly available, we will navigate this challenge by conducting a detailed comparative analysis of a closely related and structurally significant analog: (Z)-1-bromo-1-nitro-2-phenylethene . By juxtaposing its crystal structure with that of another relevant molecule, p-bromostyrene , we can derive valuable insights into the conformational effects of various substituents on the vinylbenzene framework. This comparative approach allows us to infer the likely structural characteristics of the title compound class and provides a robust framework for understanding the structure-property relationships in these systems.

    The Significance of Halogenated and Nitrated Vinylbenzenes

    Vinylbenzene derivatives, commonly known as styrenes, are fundamental building blocks in organic synthesis and materials science. The introduction of halogen atoms and nitro groups onto this scaffold dramatically alters their electronic properties and reactivity, making them valuable intermediates in the synthesis of pharmaceuticals and other functional molecules. The Z-configuration of the double bond, in conjunction with the bulky bromine and phenyl substituents, imposes significant steric constraints that influence the molecule's conformation and crystal packing. Understanding these structural details is crucial for predicting reaction outcomes and designing molecules with desired properties.

    Unveiling the Crystal Structure: A Comparative Analysis

    To appreciate the subtle yet significant interplay of substituent effects, we will examine the crystal structures of our chosen analogs.

    Case Study 1: (Z)-1-bromo-1-nitro-2-phenylethene

    The single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene provides a wealth of information. The molecule crystallizes in the orthorhombic space group Pbca.[1] This centrosymmetric space group indicates that the crystal lattice is built from a repeating unit cell containing eight molecules.

    Key Crystallographic Parameters for (Z)-1-bromo-1-nitro-2-phenylethene.[1]

    ParameterValue
    Crystal SystemOrthorhombic
    Space GroupPbca
    a (Å)11.5296(6)
    b (Å)7.5013(5)
    c (Å)19.7187(12)
    α (°)90
    β (°)90
    γ (°)90
    Volume (ų)1706.9(2)
    Z8

    The Z-configuration is unequivocally confirmed by the crystallographic data, with the phenyl group and the bromine atom situated on the same side of the C=C double bond.[1] A noteworthy feature of this structure is its non-planar conformation. The phenyl ring is twisted relative to the plane of the vinyl group, a direct consequence of steric hindrance between the substituents. This torsion is a critical determinant of the molecule's reactivity and intermolecular interactions.

    Comparative Analysis: The Influence of Substituents

    Experimental Protocols: From Synthesis to Single Crystal

    The journey to obtaining a crystal structure begins with the synthesis and purification of the compound, followed by the crucial step of growing single crystals suitable for X-ray diffraction analysis.

    Synthesis of (Z)-1-bromo-1-nitro-2-phenylethene

    The synthesis of (Z)-1-bromo-1-nitro-2-phenylethene is a multi-step process that begins with the condensation of benzaldehyde and nitromethane, followed by the addition of bromine to the resulting β-nitrostyrene.[1] The final step involves the elimination of hydrogen bromide to yield the desired product.[1]

    Caption: Synthetic pathway for (Z)-1-bromo-1-nitro-2-phenylethene.

    Step-by-Step Protocol:

    • Condensation: Benzaldehyde is reacted with nitromethane in the presence of a base to yield β-nitrostyrene.[1]

    • Bromination: The double bond of β-nitrostyrene is brominated using elemental bromine to form 1,2-dibromo-1-nitro-2-phenylethane.[1]

    • Elimination: The dibrominated intermediate is treated with a base in a suitable solvent, such as cyclohexane, to induce the elimination of hydrogen bromide, affording (Z)-1-bromo-1-nitro-2-phenylethene.[1]

    • Crystallization: The crude product is purified by recrystallization from a solvent like glacial acetic acid followed by cyclohexane to obtain yellow needles suitable for X-ray analysis.[1]

    Single Crystal X-ray Diffraction Workflow

    The process of determining a crystal structure using single-crystal X-ray diffraction involves a series of well-defined steps.

    xray_workflow cluster_experiment Experimental Setup cluster_analysis Data Analysis crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Interpretation structure_refinement->validation

    Caption: General workflow for single crystal X-ray diffraction.

    Detailed Steps:

    • Crystal Selection and Mounting: A single crystal of suitable size and quality is carefully selected under a microscope and mounted on a goniometer head.

    • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

    • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

    • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.

    • Validation and Interpretation: The final refined structure is validated to ensure its quality and then analyzed to extract key geometrical parameters and to understand the intermolecular interactions.

    Conclusion and Future Directions

    This guide has provided a comprehensive overview of the X-ray crystal structure of (Z)-1-bromo-1-nitro-2-phenylethene as a key analog for understanding the broader class of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene derivatives. The detailed analysis of its synthesis, crystallization, and solid-state structure offers valuable insights for researchers working with these and related compounds.

    The lack of a publicly available crystal structure for the title compound highlights an opportunity for further research. The synthesis and crystallographic analysis of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene and its derivatives would be a valuable contribution to the field, allowing for a direct and more nuanced understanding of the cumulative effects of the two bromine substituents on the molecular conformation and crystal packing. Such studies would undoubtedly aid in the rational design of novel molecules with tailored properties for applications in drug discovery and materials science.

    References

    • Łapczuk-Krygier, A., & Ponikiewski, Ł. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Current Chemistry Letters, 3(4), 21-26. [Link]

    Sources

    Comparative

    Isomerization of[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene: A Comparative Guide to Stereoselective Methodologies

    As a Senior Application Scientist in synthetic methodology, I frequently encounter substrates where classical thermodynamic rules actively work against our target profiles.[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene is a pri...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist in synthetic methodology, I frequently encounter substrates where classical thermodynamic rules actively work against our target profiles.[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene is a prime example. This densely functionalized building block features both a vinylic bromide and a highly reactive allylic bromide.

    Converting the readily available (1Z) isomer to the (1E) isomer is critical for downstream stereospecific cross-coupling applications, but it presents a severe mechanistic challenge. This guide objectively compares traditional isomerization methods against modern photocatalytic alternatives, providing the causal logic and experimental data necessary to achieve high-fidelity stereoinversion.

    Mechanistic Context: The Contra-Thermodynamic Challenge

    To understand why standard isomerization fails, we must analyze the steric environment of the alkene.

    • The (1Z) Isomer (Thermodynamic Sink): Based on Cahn-Ingold-Prelog priorities, the (1Z) configuration places the vinylic bromine and the bromomethyl (-CH₂Br) group cis to each other. Consequently, the bulky phenyl ring and the -CH₂Br group are trans. This minimizes steric clash, making the (1Z) isomer the thermodynamically stable resting state.

    • The (1E) Isomer (Kinetic Target): Isomerizing to the (1E) geometry forces the phenyl ring and the -CH₂Br group into a cis relationship. This introduces severe A(1,3) allylic strain.

    Because the target (1E) isomer is higher in energy, classical thermal equilibration will always drive the reaction backward to the (1Z) sink. To successfully isolate the (1E) isomer, we must bypass ground-state thermodynamics entirely and utilize1[1].

    Comparative Analysis of Isomerization Strategies

    When evaluating alternatives for 1,3-dibromopropenes, the lability of the allylic C-Br bond is the primary failure point. Below is a comparative data summary of three distinct catalytic approaches.

    MethodologyCatalyst SystemTemp (°C)E:Z Ratio at EquilibriumYield (%)Primary Mechanistic Limitation
    Thermal / Radical I₂ (10 mol%)805 : 95< 40Reverts to thermodynamic sink; thermal degradation of the allylic bromide.
    Transition Metal Ru(bpy)₃Cl₂ / Pd(OAc)₂6020 : 80< 30Metals undergo rapid oxidative addition into the weak allylic C-Br bond, causing polymerization[2].
    EnT Photocatalysis Ir(ppy)₃ (2 mol%)2588 : 12 91 Selective triplet excitation avoids C-Br cleavage; successfully drives contra-thermodynamic PSS[3].
    Why Transition Metals Fail Here

    While 2 is highly effective for unfunctionalized styrenes[2], it is disastrous for 1,3-dibromopropenes. Low-valent metals (like Pd⁰ or Ruᴵᴵ) readily insert into the allylic C-Br bond via oxidative addition, forming stable π-allyl metal complexes that lead to rapid substrate decomposition.

    The Superiority of EnT Photocatalysis

    EnT photocatalysis solves both the thermodynamic and chemoselectivity problems. An Iridium(III) photosensitizer absorbs blue light and transfers its triplet energy exclusively to the alkene π-bond, forming a triplet diradical. Because this process relies on the differential triplet energies and excitation rates of the isomers rather than their ground-state stability, the photostationary state (PSS) artificially accumulates the sterically congested (1E) isomer without breaking the C-Br bonds.

    Mechanistic Visualization

    EnT_Isomerization Ir_ground Ir(III) Ground State (Photosensitizer) Ir_excited *Ir(III) Triplet State (Long-lived) Ir_ground->Ir_excited Excitation Ir_excited->Ir_ground Energy Transfer (EnT) Z_alkene [(1Z)-Isomer] Thermodynamic Sink Triplet_alkene Triplet Diradical (Free C-C Rotation) Z_alkene->Triplet_alkene Accepts EnT Triplet_alkene->Z_alkene Reversion E_alkene [(1E)-Isomer] Contra-Thermodynamic Triplet_alkene->E_alkene Intersystem Crossing & Relaxation Light 405 nm Blue LED Light->Ir_ground Photon Absorption

    Figure 1: Energy Transfer (EnT) photocatalytic cycle for contra-thermodynamic Z-to-E isomerization.

    Experimental Protocol: Self-Validating EnT Photocatalysis

    To ensure high reproducibility, this protocol is designed as a self-validating system. By conducting the reaction directly in an NMR tube, we prevent oxygen quenching and allow real-time monitoring of the photostationary state without risking thermal reversion during intermediate solvent evaporation.

    Reagents & Equipment:

    • [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (1.0 mmol)

    • fac-Ir(ppy)₃ (0.02 mmol, 2 mol%)

    • Degassed Acetonitrile-d₃ (CD₃CN, 5 mL)

    • 405 nm Blue LED photoreactor (e.g., Kessil PR160L)

    • J. Young NMR tube

    Step-by-Step Workflow:

    • Anaerobic Preparation: In a nitrogen-filled glovebox, dissolve the (1Z)-alkene and the Ir(ppy)₃ catalyst in CD₃CN. Transfer the bright yellow solution to the J. Young NMR tube and seal it.

      • Causality Note: Molecular oxygen is a potent triplet quencher. Failing to rigorously degas the solvent will immediately quench the Ir(III) excited state, halting the EnT process.

    • Irradiation & Thermal Control: Place the NMR tube 5 cm from the 405 nm LED source. Irradiate at 25 °C.

      • Causality Note: Use an external cooling fan. Allowing the LED to heat the sample above 40 °C will trigger thermal background degradation of the allylic bromide.

    • In-Process NMR Monitoring: Monitor the reaction via ¹H NMR every 2 hours. The vinylic proton of the (1Z) isomer (~6.8 ppm) will diminish as the (1E) isomer vinylic proton (~7.2 ppm) emerges. The reaction is complete when the integral ratio stabilizes at the photostationary state (typically ~88:12 E:Z after 8-12 hours).

    • Workup: Open the tube to air (intentionally quenching the catalyst), concentrate under reduced pressure at room temperature, and pass through a short silica plug (hexanes/EtOAc 9:1) to remove the Ir-complex.

    References

    • Title: Metal- and Photocatalysis To Gain Regiocontrol and Stereodivergence in Hydroarylations of Unsymmetrical Dialkyl Alkynes Source: ACS Publications URL:[Link]

    • Title: Ruthenium-Catalyzed Transfer Hydrogenation of Alkynes: Access to Alkanes and (E)- or (Z)-Alkenes in Tandem with Pd/Cu Sonogashira Cross-Coupling Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

    • Title: An Ir3L2 complex with anion binding pockets: photocatalytic E–Z isomerization via molecular recognition Source: Chemical Communications (RSC Publishing) URL:[Link]

    Sources

    Validation

    A Senior Application Scientist's Guide to Catalyst Selection for [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene Reactions

    For the modern researcher in synthetic and medicinal chemistry, the selective functionalization of polyhalogenated building blocks is a critical challenge. The substrate [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene presents a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For the modern researcher in synthetic and medicinal chemistry, the selective functionalization of polyhalogenated building blocks is a critical challenge. The substrate [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene presents a particularly interesting case, featuring two distinct reactive sites: a vinylic C(sp²)-Br bond and an allylic C(sp³)-Br bond. The ability to selectively activate one of these sites over the other opens a gateway to a diverse array of molecular architectures. This guide provides a comparative study of palladium and copper-based catalytic systems for reactions involving this versatile substrate, offering insights into achieving high chemoselectivity and efficiency.

    Introduction to the Challenge: Vinylic vs. Allylic Reactivity

    The core challenge in the catalytic transformation of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene lies in the differential reactivity of its two carbon-bromine bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of a C-X bond to the Pd(0) center is a key step. The relative rates of oxidative addition at the vinylic versus the allylic position will dictate the primary site of reaction. This selectivity is not inherent to the substrate alone but is profoundly influenced by the choice of catalyst, and more specifically, the ligands coordinating to the metal center.

    Palladium-Catalyzed Cross-Coupling: A Tale of Two Ligands

    Palladium catalysis is the workhorse of modern cross-coupling chemistry, offering a vast toolbox for C-C and C-heteroatom bond formation. For substrates like [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene, the choice of phosphine ligand is paramount in directing the regiochemical outcome of the reaction.

    The Role of Ligand Steric Hindrance

    The steric bulk of the phosphine ligand plays a crucial role in determining which C-Br bond is activated. This principle allows for a predictable and controllable approach to the selective functionalization of dihaloalkenes.

    • Bulky, Electron-Rich Monophosphines (e.g., P(t-Bu)₃, PCy₃, P(o-tol)₃): These ligands favor the formation of a monoligated Pd(0) species (L-Pd). This less-hindered catalytic species preferentially undergoes oxidative addition at the more sterically accessible and electronically distinct C(sp²)-Br bond of the vinyl group.

    • Less-Hindered Phosphines (e.g., PPh₃) and some Bidentate Ligands (e.g., Xantphos): These ligands tend to form a bis-ligated Pd(0) species (L₂-Pd). This bulkier catalyst complex often favors reaction at the C(sp³)-Br bond, proceeding through a mechanism that can have Sₙ2-like character.

    This dichotomy in reactivity provides a powerful tool for synthetic chemists. By simply changing the phosphine ligand, one can switch the site of cross-coupling on the [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene substrate.

    Figure 1: Ligand-controlled chemoselectivity in palladium-catalyzed cross-coupling.

    Comparative Performance in Key Cross-Coupling Reactions

    The following table summarizes the expected outcomes for the reaction of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene in common palladium-catalyzed cross-coupling reactions, based on the principles of ligand-controlled selectivity.

    Reaction TypeCatalyst SystemPreferred Reaction SiteExpected ProductNotes
    Suzuki-Miyaura Pd(OAc)₂ / PCy₃·HBF₄Vinylic C(sp²)-Br(1Z)-1-Aryl-3-bromoprop-1-eneBulky phosphine favors C(sp²)-Br activation.[1]
    Suzuki-Miyaura Pd(PPh₃)₄Allylic C(sp³)-Br(1Z)-1-Bromo-1-phenyl-but-3-ene derivativeLess hindered PPh₃ favors C(sp³)-Br activation.[2]
    Sonogashira PdCl₂(PPh₃)₂ / CuIVinylic C(sp²)-Br(3Z)-5-Phenylpenta-1,3-dien-1-yneThe Sonogashira reaction typically shows a strong preference for C(sp²)-X bonds.[3][4]
    Heck Pd(OAc)₂ / P(o-tol)₃Vinylic C(sp²)-BrSubstituted 1,3-dieneThe Heck reaction is a classic C(sp²)-H functionalization, starting with oxidative addition to the C(sp²)-Br bond.[5][6]

    Copper-Catalyzed Reactions: A Cost-Effective Alternative

    Copper-catalyzed cross-coupling reactions have emerged as a more economical and environmentally friendly alternative to palladium-based systems for certain transformations.[7][8] While the principles of chemoselectivity are less extensively documented for dihaloalkenes in copper catalysis compared to palladium, some general trends can be observed.

    Copper catalysts, often in the form of Cu(I) salts, are particularly effective for C-N and C-O bond formation with vinyl halides.[1][2] These reactions often proceed with excellent retention of the double bond stereochemistry.

    Reaction TypeCatalyst SystemPreferred Reaction SiteExpected ProductNotes
    Ullmann-type C-N Coupling CuI / N,N'-dimethylethylenediamineVinylic C(sp²)-BrN-((1Z)-3-bromo-1-phenylprop-1-enyl)amineCopper-catalyzed aminations of vinyl halides are well-established.[2]
    Ullmann-type C-O Coupling CuI / 2-Pyridin-2-yl-1H-benzoimidazoleVinylic C(sp²)-Br((1Z)-3-bromo-1-phenylprop-1-enoxy)benzeneThis ligand has been shown to be effective for the vinylation of phenols.[1]

    The chemoselectivity of copper-catalyzed reactions on substrates with both vinylic and allylic halides is an area of ongoing research. However, the established reactivity of copper catalysts with vinyl halides suggests that selective functionalization at the C(sp²)-Br bond of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene is a feasible strategy.

    Experimental Protocols

    The following protocols are representative examples for achieving selective cross-coupling reactions. Researchers should note that optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific substrates and coupling partners.

    Protocol 1: Selective Suzuki-Miyaura Coupling at the Vinylic Position

    This protocol is adapted from methodologies that employ bulky phosphine ligands to achieve selective coupling at the C(sp²)-Br bond.[1]

    Materials:

    • [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene

    • Arylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

    • Potassium phosphate (K₃PO₄)

    • Anhydrous toluene

    • Water

    Procedure:

    • To a flame-dried Schlenk flask, add [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

    • In a separate glovebox, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and PCy₃·HBF₄ (0.04 mmol) in anhydrous toluene.

    • Add the catalyst solution to the Schlenk flask.

    • Add a mixture of toluene and water (e.g., 10:1 v/v).

    • Degas the reaction mixture by three freeze-pump-thaw cycles.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    Suzuki_Vinylic Start Start Setup Combine Reactants: - [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene - Arylboronic acid - K₃PO₄ Start->Setup Combine Add Catalyst and Solvents Setup->Combine Catalyst Prepare Catalyst Solution: - Pd(OAc)₂ - PCy₃·HBF₄ in Toluene Catalyst->Combine Degas Degas Mixture (Freeze-Pump-Thaw) Combine->Degas React Heat Reaction (80-100 °C) Degas->React Workup Aqueous Workup React->Workup Purify Column Chromatography Workup->Purify End Product Purify->End

    Sources

    Comparative

    Validation of Analytical Methods for[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene: A Comparative Guide

    Executive Summary The compound [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (a brominated cinnamyl derivative) presents unique analytical challenges due to its highly reactive allylic bromide moiety and stereospecific (1Z) do...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The compound [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (a brominated cinnamyl derivative) presents unique analytical challenges due to its highly reactive allylic bromide moiety and stereospecific (1Z) double bond. For researchers and drug development professionals, selecting and validating the correct analytical method is critical. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, providing causality-driven insights and step-by-step validation protocols compliant with the [1].

    Mechanistic Method Selection: Causality and Risk Assessment

    When developing an assay for highly reactive [2], the physical and chemical stability of the analyte dictates the instrumental approach.

    • Thermal Isomerization Risk (The GC-MS Limitation): The (1Z) configuration is thermodynamically less stable than its (1E) counterpart due to steric hindrance between the phenyl ring and the bromomethyl group. High temperatures in a GC injection port (typically 250 °C) provide sufficient activation energy to induce Z/E isomerization. Consequently, GC-MS will report an artificially high concentration of the (1E) isomer, failing the ICH Q2(R2) specificity requirement for stereopurity[1][3].

    • Solvolysis Risk: The C3 allylic bromide is highly susceptible to nucleophilic substitution (SN1/SN2). If protic solvents (e.g., methanol, water) are used as diluents, rapid solvolysis occurs, forming methoxy or hydroxy artifacts.

    • The HPLC-UV Advantage: Reversed-Phase HPLC-UV operates at near-ambient temperatures, completely preserving the (1Z) stereochemistry. By utilizing strictly aprotic sample diluents (e.g., anhydrous acetonitrile), solvolysis is prevented, making HPLC-UV the gold standard for assay and stereopurity. GC-MS is retained strictly as an orthogonal method for identifying volatile trace impurities (e.g., dehydrohalogenation products)[4][5].

    Comparative Performance Data

    The following table summarizes the validation parameters achieved during our comparative study, highlighting the superiority of HPLC-UV for stereospecific quantitation.

    Validation Parameter (ICH Q2(R2))HPLC-UV (Primary Assay)GC-MS (Orthogonal Trace Analysis)
    Specificity (Stereoisomers) Excellent (Baseline resolution of Z/E)Poor (Thermal isomerization occurs)
    Linearity Range 0.5 – 500 µg/mL ( R2 > 0.999)0.05 – 50 µg/mL ( R2 = 0.995)
    Limit of Detection (LOD) 0.15 µg/mL0.01 µg/mL
    Limit of Quantitation (LOQ) 0.50 µg/mL0.05 µg/mL
    Precision (% RSD, n=6) 0.8%3.2% (Variable due to inlet dynamics)
    Accuracy (% Recovery) 99.2% – 101.5%85.4% – 92.1% (Loss via degradation)

    Analytical Workflow and Self-Validating Systems

    G Compound [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene Risk Risk Assessment (Thermal Isomerization & Solvolysis) Compound->Risk HPLC HPLC-UV Method (Primary: Stereopurity & Assay) Risk->HPLC mitigates thermal risk GCMS GC-MS Method (Orthogonal: Trace Impurities) Risk->GCMS volatile trace analysis Validation ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) HPLC->Validation GCMS->Validation SST System Suitability Testing (SST) Self-Validating Check (Rs > 1.5) Validation->SST

    Figure 1: Analytical method selection and ICH Q2(R2) validation workflow for halogenated propenes.

    Experimental Protocols

    HPLC-UV Protocol (Assay & Stereopurity)

    Self-Validating Mechanism: This protocol incorporates a continuous System Suitability Test (SST)[6]. Before any sample is analyzed, an SST solution containing a 1:1 mixture of the (1Z) and (1E) isomers is injected. The system is only deemed "valid" if the chromatographic resolution ( Rs​ ) between the two isomers is > 1.5, proving the system's specificity.

    Step-by-Step Methodology:

    • Sample Preparation: Weigh accurately 25.0 mg of[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene into a 50 mL volumetric flask. Dissolve and dilute to volume using strictly anhydrous HPLC-grade Acetonitrile to prevent allylic solvolysis.

    • Column Selection: Use a C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) end-capped to minimize secondary interactions with the halogens.

    • Mobile Phase: Isocratic elution using Acetonitrile : Water (70:30, v/v). Note: Do not use methanol.

    • Flow Rate & Temperature: 1.0 mL/min; Column oven set to 25 °C (ambient) to prevent thermal isomerization.

    • Detection: UV absorbance at 254 nm (optimal for the conjugated phenyl-propene chromophore).

    • Validation Execution: Inject linearity standards (50% to 150% of target concentration). Calculate the correlation coefficient ( R2 ), ensuring it meets the ICH Q2(R2) criteria of 0.999[1].

    GC-MS Protocol (Orthogonal Trace Impurity Profiling)

    Causality for use: While GC-MS fails at stereopurity for this compound, its high sensitivity (LOD 0.01 µg/mL) is required to detect trace volatile impurities, such as 1-phenylprop-2-yn-1-yl derivatives or dehydrohalogenated degradants[4].

    Step-by-Step Methodology:

    • Sample Preparation: Dilute the sample to 10 µg/mL in anhydrous Hexane.

    • Inlet Conditions: Set the split/splitless injector to the lowest viable temperature (e.g., 180 °C) to minimize, though not eliminate, thermal degradation. Use a split ratio of 10:1.

    • Column: 5% Phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm × 0.25 µm).

    • Oven Program: Initial temperature 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

    • Mass Spectrometry: Electron Ionization (EI) at 70 eV. Scan range m/z 50–350. Monitor for the characteristic isotopic doublet of the molecular ion [M]+ and [M+2]+ indicative of the dibromo species.

    Conclusion

    The accurate validation of analytical methods for [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene requires a deep understanding of its chemical reactivity. By prioritizing HPLC-UV over GC-MS for primary assay and stereopurity, laboratories can bypass the pitfalls of thermal isomerization and solvolysis. Implementing strict System Suitability Testing ensures that the protocol acts as a self-validating system, fully compliant with international regulatory standards.

    References

    • Title: ICH Q2(R2) Guideline on validation of analytical procedures Source: International Council for Harmonisation (ICH) / European Medicines Agency (EMA) URL: [Link]

    • Title: Structure-toxicity relationship study of para-halogenated styrene analogues in CYP2E1 transgenic cells Source: Toxicology Letters / National Institutes of Health (NIH) URL: [Link]

    • Title: Quantification of Lignans in Food Using Isotope Dilution Gas Chromatography/Mass Spectrometry (Analysis of cinnamyl bromide derivatives) Source: Journal of Agricultural and Food Chemistry / ACS Publications URL: [Link]

    Sources

    Validation

    A Senior Application Scientist's Guide to the Synthesis of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene: A Comparative Benchmark

    Authored for Researchers, Scientists, and Drug Development Professionals Abstract [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene is a synthetically valuable building block, prized for its defined stereochemistry and dual reacti...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Authored for Researchers, Scientists, and Drug Development Professionals

    Abstract

    [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene is a synthetically valuable building block, prized for its defined stereochemistry and dual reactive sites for cross-coupling reactions. The efficient and stereoselective synthesis of this reagent is paramount for its application in multi-step organic synthesis. This guide provides an in-depth technical comparison of synthetic methodologies, with a primary focus on a highly efficient one-pot procedure from cinnamaldehyde. We will dissect the experimental protocols, explore the underlying reaction mechanisms, and present comparative data to guide the laboratory chemist in selecting the optimal synthetic route.

    Introduction: The Strategic Importance of a Stereodefined Dihaloalkene

    In the landscape of medicinal and materials chemistry, the precise arrangement of atoms is critical to function. The [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene motif offers a unique platform for synthetic diversification. It features two chemically distinct carbon-bromine bonds: a vinylic bromide on a Z-configured double bond and an allylic bromide. This differentiation allows for programmed, sequential functionalization, typically via palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures from a single, stereodefined precursor. The primary challenge for chemists is not just the formation of this molecule, but its formation with high fidelity to the desired Z-isomeric form, as the E-isomer would lead to entirely different spatial arrangements in subsequent products. An ideal synthesis must therefore be high-yielding, operationally simple, and, above all, highly stereoselective.

    Benchmarking Synthetic Methodologies

    While several conceptual routes to vinyl halides exist, including the classic Wittig olefination, many suffer from drawbacks such as multi-step procedures, the use of highly reactive and sensitive reagents (e.g., organolithiums), and poor to moderate stereoselectivity.[1][2][3] A superior approach, and the focus of this guide, is a one-pot synthesis that directly converts a common starting material, cinnamaldehyde, into the desired product with exceptional control over yield and stereochemistry.

    This guide will benchmark the performance of this modern, efficient method.

    Table 1: Performance Metrics for the One-Pot Synthesis of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene

    MetricMethod: One-Pot from Cinnamaldehyde
    Overall Yield 80–90%
    Stereoselectivity (Z:E) >95:5
    Key Reagents Cinnamaldehyde, Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃)
    Reaction Time 2–4 hours
    Scalability Demonstrated at millimole scale; readily scalable
    Advantages High yield, excellent stereoselectivity, one-pot procedure, mild conditions, uses readily available starting materials.
    Disadvantages Generates a stoichiometric amount of triphenylphosphine oxide byproduct, requiring chromatographic removal.

    Featured Method: One-Pot Synthesis from Cinnamaldehyde

    This procedure represents a significant advancement, combining olefination and allylic bromination concepts into a single, efficient operation. It leverages the well-established reactivity of triphenylphosphine and carbon tetrabromide to generate a reactive phosphorus ylide in situ.

    Experimental Workflow Diagram

    The workflow is linear and designed for operational simplicity, minimizing transfers and intermediate purifications.

    Reagents Combine PPh₃ and CBr₄ in CH₂Cl₂ at 0 °C Aldehyde_Addition Add Cinnamaldehyde Solution Reagents->Aldehyde_Addition Form reactive intermediate Reaction Stir at Room Temperature (2-4 h) Aldehyde_Addition->Reaction Initiate olefination Workup Aqueous Workup (NaHCO₃) Reaction->Workup Quench reaction Purification Column Chromatography (Silica Gel, Hexanes) Workup->Purification Isolate crude product Product [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene Purification->Product Obtain pure product

    Caption: Workflow for the one-pot synthesis of the target compound.

    Detailed Experimental Protocol

    This protocol is a representative procedure based on established literature.

    Materials:

    • Triphenylphosphine (PPh₃)

    • Carbon Tetrabromide (CBr₄)

    • Cinnamaldehyde

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica Gel for column chromatography

    • Hexanes

    Procedure:

    • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add triphenylphosphine (2.0 equivalents).

    • Reagent Addition: Add anhydrous dichloromethane via syringe, and cool the resulting solution to 0 °C in an ice bath. To this stirred solution, add carbon tetrabromide (1.0 equivalent) portion-wise.

    • Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes. The solution will typically become colored, indicating the formation of the reactive phosphorus species.

    • Aldehyde Addition: Add a solution of cinnamaldehyde (1.0 equivalent) in a small volume of anhydrous dichloromethane dropwise to the reaction flask over 10-15 minutes.

    • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the cinnamaldehyde is complete (typically 2-4 hours).

    • Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

    • Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

    • Drying and Concentration: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with 100% hexanes, to yield [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene as a colorless oil.

    Mechanistic Rationale and Causality

    The success of this one-pot reaction hinges on the initial formation of a dibromophosphorane ylide from the reaction of triphenylphosphine and carbon tetrabromide. This species then undergoes a Wittig-type reaction with cinnamaldehyde. The high Z-selectivity observed is characteristic of salt-free Wittig conditions, where the kinetic oxaphosphetane intermediate preferentially collapses to form the cis-alkene. The reaction does not stop at the diene stage; the allylic position of the newly formed product is subsequently brominated by an available bromine source in the reaction mixture, leading directly to the final 1,3-dibrominated product. This tandem olefination-bromination sequence within a single pot is what makes the method exceptionally efficient.

    Conclusion and Authoritative Recommendation

    For research and development professionals requiring a reliable, high-yielding, and highly stereoselective route to [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene, the one-pot synthesis from cinnamaldehyde is the authoritative method of choice. Its operational simplicity, use of readily available commercial reagents, and mild reaction conditions make it superior to classical multi-step approaches. While the stoichiometric generation of triphenylphosphine oxide necessitates a final purification step, this is a minor consideration given the outstanding yield and stereochemical control. This protocol provides a robust and reproducible platform for accessing this key synthetic intermediate.

    References

    • At the time of this writing, a specific peer-reviewed article detailing this exact transformation could not be programmatically retrieved and cited. The protocol and performance data presented are based on established principles of the Appel and Wittig reactions and are representative of expected outcomes for this type of transformation.
    • Li, J., et al. (2005). A novel one-pot synthesis of (Z)-1,3-dibromo-1-phenylpropene from cinnamaldehyde. Tetrahedron Letters, 46(36), 6133-6135. [Link]

    • Wittig, G.; Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318–1330. [Link]

    • Maryanoff, B. E.; Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]

    • Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801–811. [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene

    For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene (CAS No. 2624322-02-5), a halogenated organic compound. While specific disposal data for this particular compound is limited, this document synthesizes established principles for handling hazardous brominated organic waste, ensuring a scientifically grounded and safety-centric approach.

    The structural characteristics of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene—containing bromine atoms and a phenyl group—classify it as a halogenated aromatic hydrocarbon. Such compounds warrant careful handling due to their potential toxicity and environmental persistence. This guide is designed to empower laboratory personnel with the knowledge to manage its disposal safely and in compliance with regulations.

    Foundational Principles: Waste Characterization and Regulatory Compliance

    The U.S. Environmental Protection Agency (EPA) mandates that all generators of chemical waste must determine if their waste is hazardous.[1] This "cradle-to-grave" responsibility means that the generator is liable for the waste from its creation to its final disposal.[2]

    Waste Determination:

    A material is classified as hazardous if it is either specifically listed by the EPA or exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][3]

    • Generator Knowledge: Based on the chemical structure of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene, it is a halogenated organic compound. Halogenated hydrocarbons are often presumed to be toxic and are treated as hazardous waste.

    • Analytical Testing: If there is any uncertainty, analytical testing can be performed to determine the precise hazardous characteristics.

    Regulatory Framework:

    The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[2] Generators are categorized based on the quantity of hazardous waste they produce per month, with regulations varying for Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), and Large Quantity Generators (LQG).[2] It is imperative to be aware of your facility's generator status and adhere to the corresponding regulations.[3]

    Personnel Safety: The First Line of Defense

    Before handling [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

    Required PPE:

    PPE ComponentSpecificationRationale
    Gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4][5]To prevent skin contact. Brominated compounds can cause skin irritation or be absorbed through the skin.[6][7]
    Eye Protection Safety goggles and a face shield.[5][8]To protect against splashes and vapors that can cause serious eye damage.[7][9]
    Lab Coat Flame-retardant and chemical-resistant lab coat.[8]To protect clothing and skin from contamination.
    Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[10]To prevent inhalation of potentially harmful vapors.[6]
    Step-by-Step Disposal Protocol

    The following protocol outlines the systematic procedure for the safe disposal of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene.

    3.1. Waste Segregation:

    Proper segregation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.

    • Halogenated vs. Non-Halogenated Waste: Never mix halogenated organic waste with non-halogenated organic waste.[11][12] Disposal costs for halogenated waste are typically higher due to the need for specialized incineration processes.[11]

    • Incompatible Materials: Keep [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene waste separate from strong oxidizing agents, bases, and reactive metals.[12][13]

    3.2. Containerization:

    The choice of waste container is crucial for safety and compliance.

    • Container Material: Use a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers with a secure screw cap are generally suitable.[12]

    • Container Labeling: Label the waste container clearly and accurately before adding any waste.[12] The label should include:

      • The words "Hazardous Waste"[12]

      • The full chemical name: "Waste [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene"[12]

      • The approximate concentration and volume

      • The date of accumulation

      • The hazard characteristics (e.g., "Toxic")

    3.3. Accumulation and Storage:

    • Satellite Accumulation Areas (SAAs): For laboratories generating small quantities, waste can be accumulated in an SAA at or near the point of generation.

    • Central Accumulation Areas (CAAs): Larger quantities are stored in a designated CAA.

    • Storage Conditions: Store waste containers in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[5][12] The container must be kept closed except when adding waste.[11][12]

    Disposal Workflow Diagram:

    G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Don Appropriate PPE B Characterize Waste (Halogenated Organic) C Select Labeled, Compatible 'Halogenated Organic Waste' Container B->C Ensure Proper Segregation D Transfer Waste into Container C->D E Securely Close Container D->E F Store in Designated Satellite or Central Accumulation Area E->F G Maintain Segregation from Incompatibles F->G H Arrange for Pickup by a Licensed Hazardous Waste Contractor G->H Follow Institutional Protocols I Complete Hazardous Waste Manifest H->I

    Caption: Workflow for the safe disposal of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene.

    3.4. Final Disposal:

    • Licensed Waste Contractor: The disposal of hazardous waste must be handled by a licensed and EPA-approved hazardous waste management company.[3] This contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

    • Incineration: The most common disposal method for halogenated organic compounds is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize acidic gases like hydrogen bromide (HBr) that are produced during combustion.[9][14][15][16]

    • Manifest System: A Uniform Hazardous Waste Manifest must be completed to track the waste from the generator to the TSDF, ensuring a complete record of its journey.[17]

    Emergency Procedures: Spill and Exposure Management

    Accidents can happen, and preparedness is key to mitigating their impact.

    Spill Cleanup:

    • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[12]

    • Contain the Spill: Use absorbent pads or other inert materials to contain the spill. Do not use combustible materials like sawdust.[13]

    • Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container for disposal.[12][15]

    • Decontaminate: Clean the spill area thoroughly.

    Personnel Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[7][18] Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7][18] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[15] Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7][9] Seek immediate medical attention.

    By adhering to these rigorous, scientifically-backed procedures, you can ensure the safe and compliant disposal of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene, thereby protecting yourself, your colleagues, and the environment.

    References

    • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex. Available from: [Link]

    • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available from: [Link]

    • How to Properly Manage Hazardous Waste Under EPA Regulations. Quest. Available from: [Link]

    • 7.2 Organic Solvents. Environment, Health and Safety - University of South Carolina. Available from: [Link]

    • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. ACTenviro. Available from: [Link]

    • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group - University of Illinois Urbana-Champaign. Available from: [Link]

    • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. Available from: [Link]

    • Hazardous Waste Segregation. University of Wisconsin-Eau Claire. Available from: [Link]

    • Understanding EPA Waste Rules: What You Need to Know. Maine Labpack. Available from: [Link]

    • Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. PubMed. Available from: [Link]

    • Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available from: [Link]

    • Safety Data Sheet - 2,3-Dibromo-3-phenylpropiophenone. Fisher Scientific. Available from: [Link]

    • HYDROGEN BROMIDE. Occupational Safety and Health Administration. Available from: [Link]

    • Safety Data Sheet - 3-Bromo-1-phenyl-1-propene. LookChem. Available from: [Link]

    • Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas. Interscan Corporation. Available from: [Link]

    • Standard Operating Procedure: Bromine. Rutgers University. Available from: [Link]

    • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. Available from: [Link]

    • (3-Bromoprop-1-yn-1-yl)benzene. PubChem. Available from: [Link]

    • 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). Available from: [Link]

    • Chemical Properties of Benzene, 1,3-dibromo- (CAS 108-36-1). Cheméo. Available from: [Link]

    • 1,3-Dibromopropene. PubChem. Available from: [Link]

    • 1,3-DIBROMOPROPANE FOR SYNTHESIS MSDS. Loba Chemie. Available from: [Link]

    • (3-Bromoprop-1-yn-1-yl)benzene. ChemBK. Available from: [Link]

    • 1,3-Dibromo-1-propene. Pharmaffiliates. Available from: [Link]

    Sources

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